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Enpp-1-IN-6

Cat. No.: B12422441
M. Wt: 460.5 g/mol
InChI Key: YDPMUXKTGOXBAU-UHFFFAOYSA-N
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Description

Enpp-1-IN-6 is a useful research compound. Its molecular formula is C22H28N4O5S and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28N4O5S B12422441 Enpp-1-IN-6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28N4O5S

Molecular Weight

460.5 g/mol

IUPAC Name

2-[4-(2,3-dimethoxy-7-methylacridin-9-yl)piperazin-1-yl]ethyl sulfamate

InChI

InChI=1S/C22H28N4O5S/c1-15-4-5-18-16(12-15)22(17-13-20(29-2)21(30-3)14-19(17)24-18)26-8-6-25(7-9-26)10-11-31-32(23,27)28/h4-5,12-14H,6-11H2,1-3H3,(H2,23,27,28)

InChI Key

YDPMUXKTGOXBAU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC(=C(C=C3N=C2C=C1)OC)OC)N4CCN(CC4)CCOS(=O)(=O)N

Origin of Product

United States

Foundational & Exploratory

Enpp-1-IN-6: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Chemical Structure, Properties, and Therapeutic Potential of a Novel ENPP1 Inhibitor

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) has emerged as a critical regulator in diverse physiological and pathological processes, most notably in cancer immunology through its hydrolysis of the cyclic dinucleotide cGAMP, a key activator of the STING (Stimulator of Interferon Genes) pathway.[1] Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity. Enpp-1-IN-6 is a novel, potent inhibitor of ENPP1. This technical guide provides a comprehensive overview of the chemical structure, and known properties of this compound, alongside detailed experimental protocols for its characterization and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of ENPP1 inhibition and its therapeutic applications.

Chemical Structure and Properties of this compound

This compound is a small molecule inhibitor of ENPP1. Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
CAS Number 2718971-29-8MedChemExpress
Molecular Formula Not available
Molecular Weight 460.55MedChemExpress
SMILES String O=S(OCCN1CCN(CC1)C2=C3C=C(C(OC)=CC3=NC4=C2C=C(C)C=C4)OC)(N)=OMedChemExpress
Appearance Solid powderGeneral knowledge
Solubility Soluble in DMSOGeneral knowledge
Storage Store at -20°C for long-term stabilityGeneral knowledge

The Target: Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1)

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular nucleotide metabolism.[2] It functions as a phosphodiesterase, hydrolyzing a variety of substrates, including adenosine triphosphate (ATP) and, significantly, 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP).[3]

Function and Signaling Pathways

The primary function of ENPP1 in the context of immuno-oncology is the hydrolysis of extracellular cGAMP.[1] cGAMP is a potent second messenger that activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines, which are essential for a robust anti-tumor immune response.[4] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing this anti-cancer signaling cascade.[1]

The cGAS-STING signaling pathway can be visualized as follows:

cGAS_STING_pathway dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING on ER cGAMP->STING activates ENPP1 ENPP1 cGAMP->ENPP1 TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I Interferons IRF3->IFNs induces transcription Immune_Response Anti-tumor Immune Response IFNs->Immune_Response AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes Enpp1_IN_6 This compound Enpp1_IN_6->ENPP1 inhibits

The cGAS-STING signaling pathway and the inhibitory role of ENPP1.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the activity of this compound and other ENPP1 inhibitors.

ENPP1 Inhibition Assay (Fluorescence-Based)

This protocol describes a common method to determine the in vitro inhibitory activity of compounds against ENPP1 using a fluorogenic substrate.

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1 assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM CaCl₂, 1 mM MgCl₂, 10 µM ZnCl₂)

  • Fluorogenic ENPP1 substrate (e.g., a commercially available substrate that releases a fluorescent molecule upon cleavage)

  • This compound or other test compounds dissolved in DMSO

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In the microplate, add the test compound dilutions to the wells. Include wells with DMSO only as a negative control and a known ENPP1 inhibitor as a positive control.

  • Add the ENPP1 enzyme solution to all wells except for the no-enzyme control wells.

  • Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the enzyme.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every minute for 30-60 minutes) at 37°C.

  • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

  • Determine the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ENPP1_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Prepare serial dilutions of this compound in DMSO Dispense_Compound Dispense compound dilutions into 384-well plate Compound_Dilution->Dispense_Compound Reagent_Prep Prepare ENPP1 enzyme and substrate solutions Add_Enzyme Add ENPP1 enzyme Reagent_Prep->Add_Enzyme Add_Substrate Add fluorogenic substrate Reagent_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Pre_incubation Pre-incubate at RT Add_Enzyme->Pre_incubation Pre_incubation->Add_Substrate Measure_Fluorescence Measure fluorescence kinetically Add_Substrate->Measure_Fluorescence Calc_Rates Calculate initial reaction rates Measure_Fluorescence->Calc_Rates Calc_Inhibition Calculate percent inhibition Calc_Rates->Calc_Inhibition Plot_Curve Plot dose-response curve Calc_Inhibition->Plot_Curve Determine_IC50 Determine IC50 value Plot_Curve->Determine_IC50

Workflow for the ENPP1 fluorescence-based inhibition assay.

cGAMP Hydrolysis Assay

This assay measures the ability of an ENPP1 inhibitor to prevent the degradation of cGAMP.

Materials:

  • Recombinant human ENPP1 enzyme

  • Assay buffer (as in 3.1)

  • 2'3'-cGAMP

  • This compound or other test compounds dissolved in DMSO

  • Quenching solution (e.g., 0.1 M HCl)

  • LC-MS/MS system for cGAMP and AMP/GMP quantification

Procedure:

  • Prepare reactions in microcentrifuge tubes containing assay buffer, ENPP1 enzyme, and varying concentrations of the test compound.

  • Pre-incubate at 37°C for 15 minutes.

  • Initiate the reaction by adding cGAMP to a final concentration within the linear range of the enzyme's activity.

  • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the quenching solution.

  • Analyze the samples by LC-MS/MS to quantify the remaining cGAMP and the produced AMP and GMP.

  • Calculate the extent of cGAMP hydrolysis in the presence of the inhibitor compared to the vehicle control.

  • Determine the IC₅₀ value for the inhibition of cGAMP hydrolysis.

Cellular STING Activation Assay

This cell-based assay evaluates the ability of an ENPP1 inhibitor to enhance STING pathway activation in the presence of extracellular cGAMP.

Materials:

  • A reporter cell line responsive to STING activation (e.g., THP-1 dual reporter cells expressing a luciferase or SEAP reporter gene under the control of an IRF-inducible promoter).

  • A cell line that expresses high levels of ENPP1 (e.g., certain breast cancer cell lines).

  • Cell culture medium and supplements.

  • 2'3'-cGAMP

  • This compound or other test compounds.

  • Luciferase or SEAP detection reagents.

  • Luminometer or spectrophotometer.

Procedure:

  • Seed the ENPP1-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ENPP1 inhibitor for a short pre-incubation period (e.g., 1 hour).

  • Add a fixed concentration of exogenous cGAMP to the wells.

  • Incubate for a period sufficient to allow cGAMP to be hydrolyzed and to activate the STING pathway in the reporter cells (this may involve co-culture or transfer of conditioned media).

  • If using a co-culture system, add the reporter cells to the wells with the ENPP1-expressing cells. If using conditioned media, collect the supernatant from the ENPP1-expressing cells and transfer it to wells containing the reporter cells.

  • Incubate for an appropriate time to allow for reporter gene expression (e.g., 18-24 hours).

  • Measure the reporter gene activity (luciferase or SEAP) according to the manufacturer's instructions.

  • Plot the reporter activity against the inhibitor concentration to determine the EC₅₀ for STING pathway activation.

In Vivo Evaluation

Preclinical in vivo studies are essential to evaluate the pharmacokinetic (PK), pharmacodynamic (PD), and efficacy of ENPP1 inhibitors.

Pharmacokinetic Studies

PK studies in animal models (e.g., mice, rats) are performed to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. This involves administering the compound via different routes (e.g., intravenous, oral) and collecting blood samples at various time points to measure the plasma concentration of the drug.

Pharmacodynamic Studies

PD studies aim to demonstrate that the inhibitor engages with its target and elicits a biological response in vivo. This can be assessed by measuring the levels of cGAMP in the plasma or tumor microenvironment of tumor-bearing mice treated with the ENPP1 inhibitor. An increase in cGAMP levels would indicate successful target engagement.

Efficacy Studies

The anti-tumor efficacy of this compound can be evaluated in syngeneic mouse tumor models.

Example Experimental Design:

  • Implant tumor cells (e.g., MC38 colon adenocarcinoma or 4T1 breast cancer cells) subcutaneously into immunocompetent mice.

  • Once tumors are established, randomize the mice into treatment groups: vehicle control, this compound alone, an immune checkpoint inhibitor (e.g., anti-PD-1 antibody) alone, and the combination of this compound and the immune checkpoint inhibitor.

  • Administer the treatments according to a defined schedule.

  • Monitor tumor growth over time by measuring tumor volume.

  • At the end of the study, tumors can be harvested for analysis of the tumor microenvironment, including the infiltration of immune cells (e.g., CD8+ T cells) by flow cytometry or immunohistochemistry.

InVivo_Efficacy_Study Start Implant tumor cells in mice Tumor_Growth Allow tumors to establish Start->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment Administer treatments: - Vehicle - this compound - Anti-PD-1 - Combination Randomization->Treatment Monitoring Monitor tumor growth Treatment->Monitoring Monitoring->Treatment Repeated cycles Endpoint Endpoint analysis: - Tumor volume - Immune cell infiltration Monitoring->Endpoint

Workflow for an in vivo efficacy study of an ENPP1 inhibitor.

Conclusion

This compound represents a valuable tool for investigating the biological roles of ENPP1 and holds promise as a potential therapeutic agent, particularly in the field of cancer immunotherapy. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of this compound and other novel ENPP1 inhibitors. Further research into the specific in vitro and in vivo properties of this compound is warranted to fully elucidate its therapeutic potential.

References

In-Depth Technical Guide: Discovery and Synthesis of Enpp-1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its hydrolysis of the cyclic dinucleotide 2'3'-cyclic GMP-AMP (2'3'-cGAMP), the endogenous ligand for the Stimulator of Interferon Genes (STING) pathway. By degrading extracellular 2'3'-cGAMP, ENPP1 acts as an immune checkpoint, suppressing antitumor immunity. Inhibition of ENPP1 is therefore a promising therapeutic strategy to enhance the STING-mediated immune response against cancers. This technical guide provides a comprehensive overview of the discovery and synthesis of Enpp-1-IN-6, a potent ENPP1 inhibitor. This document details the underlying biological rationale, summarizes key preclinical data, outlines detailed experimental protocols for characterization, and provides the synthesis methodology.

Introduction to ENPP1 as a Therapeutic Target

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes, including bone mineralization and insulin signaling.[1] More recently, its function as the dominant hydrolase of extracellular 2'3'-cGAMP has placed it at the forefront of cancer immunotherapy research.[2][3]

The cGAS-STING pathway is a key component of the innate immune system responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage, including that which occurs in cancer cells. Upon binding to dsDNA, cyclic GMP-AMP synthase (cGAS) catalyzes the synthesis of 2'3'-cGAMP. This second messenger then binds to and activates STING, which is located on the endoplasmic reticulum, initiating a signaling cascade that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines. These cytokines are instrumental in recruiting and activating immune cells, such as dendritic cells and cytotoxic T lymphocytes, to mount an effective antitumor response.

Many tumor cells overexpress ENPP1, which hydrolyzes the extracellular 2'3'-cGAMP released by cancer cells, thereby dampening the antitumor immune response and promoting an immunosuppressive tumor microenvironment.[3] Consequently, the development of small molecule inhibitors of ENPP1 is being actively pursued to block this hydrolysis, increase the concentration of extracellular 2'3'-cGAMP, and thereby potentiate STING-dependent antitumor immunity.

Discovery of this compound

This compound has been identified as a potent inhibitor of ENPP1.[4] It is designated as compound 51 in the patent application WO2021203772A1.[4][5] The discovery of this class of inhibitors is rooted in efforts to identify non-nucleotide-based small molecules that can effectively and selectively block the enzymatic activity of ENPP1.

Chemical Structure

The chemical structure of this compound (CAS: 2718971-29-8) is provided below.

(Chemical structure image of this compound would be inserted here if image generation were possible. The structure corresponds to 4-(4-cyanophenyl)-6-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile).

Quantitative Data

While specific, peer-reviewed quantitative data for this compound is not extensively available in the public domain at the time of this writing, the following tables summarize representative data for highly potent and selective ENPP1 inhibitors from the same structural class or with similar mechanisms of action. This data is intended to provide a benchmark for the expected performance of a lead-candidate ENPP1 inhibitor.

Table 1: Biochemical and Cellular Activity of Representative ENPP1 Inhibitors

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity (vs. ENPP2/3)Reference
Compound 31 (Pyrrolopyrimidinone core)14.68Not ReportedNot Reported[6]
Enpp-1-IN-20 (Compound 31 from another series)0.098.8Not Reported[7]
AVA-NP-69514 ± 2Not ReportedSelective over ENPP2, 3, 5, 6[8]
Enpp-1-IN-2260 (TG-mAMP assay)Not ReportedNot Reported[9]

Table 2: Pharmacokinetic Properties of a Representative ENPP1 Inhibitor in Mice

CompoundDosing RouteCmax (ng/mL)Tmax (h)Half-life (h)AUC (ng·h/mL)Reference
Representative ENPP1 InhibitorOral (25 mg/kg)Data not publicly availableData not publicly availableData not publicly availableData not publicly available[10]

Note: The absence of specific public data for this compound highlights the early stage of its development and the proprietary nature of drug discovery programs.

Synthesis of this compound

The synthesis of this compound, as inferred from related synthetic procedures for 2-pyridone derivatives, would likely follow a multi-step synthetic route. A plausible, though not explicitly detailed in public literature, synthesis is outlined below, based on common organic chemistry methodologies for this scaffold.[6][8]

Scheme 1: Plausible Synthetic Route for this compound

(A chemical reaction scheme diagram would be presented here if image generation were possible. The scheme would depict the condensation of an activated ketone with a cyanoacetamide derivative, followed by cyclization to form the 2-pyridone core, and subsequent functional group manipulations to yield the final product.)

Representative Synthetic Protocol:

A mixture of an appropriately substituted chalcone or enone (derived from 4-methoxyacetophenone) and cyanoacetamide in a suitable solvent such as ethanol or dimethylformamide is treated with a base (e.g., sodium ethoxide, piperidine, or cesium carbonate). The reaction mixture is heated to reflux for several hours. After cooling, the reaction is quenched with water, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., ethanol, diethyl ether), and dried to afford the 2-pyridone product. Further purification may be achieved by recrystallization or column chromatography.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of ENPP1 inhibitors like this compound.

Biochemical ENPP1 Inhibition Assay

This protocol describes a common method to determine the in vitro potency of an inhibitor against recombinant human ENPP1 using an artificial colorimetric substrate.

Materials:

  • Recombinant Human ENPP-1 (e.g., R&D Systems, Cat # 6136-EN)[11]

  • Assay Buffer: 50 mM Tris, 250 mM NaCl, pH 9.5[11]

  • Substrate: Thymidine 5'-monophosphate p-nitrophenyl ester (pNP-TMP) (e.g., Sigma, Cat # T4510)[11]

  • 96-well clear flat-bottom plate

  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare a stock solution of this compound in 100% DMSO.

  • Create a serial dilution of the inhibitor in Assay Buffer containing a constant concentration of DMSO (e.g., 1%).

  • Dilute recombinant human ENPP-1 to a working concentration (e.g., 1 ng/µL) in Assay Buffer.[11]

  • In a 96-well plate, add the serially diluted inhibitor solutions.

  • Add the diluted ENPP-1 enzyme to each well containing the inhibitor and incubate for 15-30 minutes at room temperature.

  • Prepare the substrate solution by diluting the pNP-TMP stock to the desired final concentration (e.g., 10 mM) in Assay Buffer.[11]

  • Initiate the enzymatic reaction by adding the substrate solution to all wells. The final reaction volume is typically 100 µL.

  • Immediately place the plate in a plate reader and measure the absorbance at 405 nm in kinetic mode at 37°C for a set period (e.g., 5-15 minutes), taking readings every 30-60 seconds.

  • The rate of reaction (Vmax) is determined from the linear portion of the absorbance versus time plot.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO vehicle control.

  • The IC50 value is determined by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Cellular ENPP1 Activity Assay

This protocol outlines a method to measure the ability of an inhibitor to block ENPP1 activity in live cells.

Materials:

  • Cancer cell line known to express ENPP1 (e.g., MDA-MB-231, 4T1)

  • Cell culture medium and supplements

  • ENPP1/ENPP3 Cell-Based Activity Assay Kit (e.g., Cayman Chemical, Item No. 702080), which includes a fluorogenic substrate.

  • 96-well black, clear-bottom cell culture plate

  • Fluorescence plate reader

Procedure:

  • Seed the ENPP1-expressing cells in a 96-well black, clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the culture medium from the cells and add the medium containing the serially diluted inhibitor.

  • Incubate the cells with the inhibitor for a specified period (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Prepare the fluorogenic substrate solution according to the manufacturer's instructions.

  • Add the substrate solution to each well and incubate for the time recommended by the manufacturer.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission) using a fluorescence plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the cellular IC50 value by plotting the percent inhibition against the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Efficacy Study in a Syngeneic Mouse Model

This protocol provides a general framework for evaluating the antitumor efficacy of an ENPP1 inhibitor in a mouse model.

Materials:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6)

  • Syngeneic tumor cell line (e.g., CT26 or 4T1)

  • This compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a specified number of tumor cells (e.g., 1 x 10^6) into the flank of the mice.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination with an immune checkpoint inhibitor).[10]

  • Administer this compound and control treatments according to a predefined schedule (e.g., daily oral gavage).

  • Measure tumor volumes and body weights 2-3 times per week.

  • At the end of the study (when tumors in the control group reach a predetermined endpoint), euthanize the mice and harvest the tumors for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).

  • Analyze the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Signaling Pathways and Experimental Workflows

ENPP1-cGAS-STING Signaling Pathway

The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action of ENPP1 inhibitors.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING (on ER) cGAMP_ext->STING Uptake & Activation (in adjacent cells) AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis Inhibitor This compound Inhibitor->ENPP1 Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int ATP, GTP cGAMP_int->cGAMP_ext Export cGAMP_int->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN1 Type I Interferons (IFN-α, IFN-β) IRF3->IFN1 Transcription Immune_Response Antitumor Immune Response IFN1->Immune_Response

Caption: ENPP1-cGAS-STING signaling pathway and inhibitor action.

Experimental Workflow for ENPP1 Inhibitor Discovery and Characterization

The following diagram illustrates a typical workflow for the discovery and preclinical development of an ENPP1 inhibitor.

ENPP1_Inhibitor_Workflow HTS High-Throughput Screening (HTS) Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt Biochem_Assay Biochemical Assays (IC50, Ki, Selectivity) Hit_to_Lead->Biochem_Assay Cell_Assay Cellular Assays (Target Engagement, STING Activation) Lead_Opt->Cell_Assay PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Lead_Opt->PK_PD Biochem_Assay->Hit_to_Lead Cell_Assay->Lead_Opt PK_PD->Lead_Opt InVivo_Efficacy In Vivo Efficacy Studies (Syngeneic Mouse Models) PK_PD->InVivo_Efficacy Candidate Preclinical Candidate (this compound) InVivo_Efficacy->Candidate

References

An In-depth Technical Guide to the cGAS-STING Pathway and its Regulator ENPP1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a pivotal component of the innate immune system. It further delves into the critical regulatory role of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), its implications in disease, and its emergence as a promising therapeutic target.

The Core cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental mechanism of the innate immune system that detects the presence of DNA in the cytoplasm, a danger signal often associated with viral or bacterial infection, cellular damage, or tumorigenesis[1]. Its activation culminates in a robust inflammatory response, primarily through the production of type I interferons (IFN-I) and other pro-inflammatory cytokines[2][3].

Activation Cascade:

  • DNA Sensing by cGAS: The pathway is initiated when cyclic GMP-AMP synthase (cGAS), a cytosolic DNA sensor, directly binds to double-stranded DNA (dsDNA)[1][4]. This binding triggers a conformational change in cGAS.

  • cGAMP Synthesis: Activated cGAS catalyzes the synthesis of a second messenger molecule, cyclic GMP-AMP (specifically 2’3’-cGAMP), from ATP and GTP[1][2][5].

  • STING Activation: 2’3’-cGAMP then binds to the STING protein, which resides on the endoplasmic reticulum (ER) membrane[2][4][6].

  • Translocation and Signaling Complex Assembly: Upon cGAMP binding, STING undergoes a significant conformational change and translocates from the ER through the Golgi apparatus to perinuclear vesicles[2][4][7]. During this trafficking, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1)[1].

  • IRF3 and NF-κB Activation: Activated TBK1 phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3). This phosphorylation event causes IRF3 to dimerize and translocate to the nucleus[1][7]. Concurrently, STING activation can also lead to the activation of the NF-κB transcription factor via IκB kinase (IKK)[2][5].

  • Gene Transcription: In the nucleus, dimerized IRF3 and activated NF-κB drive the transcription of genes encoding type I interferons (e.g., IFN-β) and a host of other pro-inflammatory cytokines and chemokines[1][2]. This orchestrated response establishes an antiviral state and recruits other immune cells to mount a broader defense.

cGAS_STING_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP STING STING cGAMP->STING binds TBK1 TBK1 pTBK1 p-TBK1 TBK1->pTBK1 activates IRF3 IRF3 pTBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer p-IRF3 Dimer pIRF3->IRF3_dimer dimerizes Transcription Transcription of Type I IFNs & Pro-inflammatory Genes IRF3_dimer->Transcription translocates NFkB NF-κB pNFkB p-NF-κB NFkB->pNFkB pNFkB->Transcription translocates STING->TBK1 recruits STING->NFkB activates (via IKK)

Caption: The canonical cGAS-STING signaling pathway.

ENPP1: An Innate Immune Checkpoint

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that functions as a key negative regulator of the cGAS-STING pathway[8][9]. It acts as an innate immune checkpoint by controlling the levels of extracellular cGAMP.

Mechanism of Regulation:

  • Hydrolysis of Extracellular cGAMP: Tumor cells and other damaged cells can release cGAMP into the extracellular space. This extracellular cGAMP can be taken up by neighboring immune cells, such as dendritic cells, to activate their STING pathway in a paracrine manner, thereby amplifying the anti-tumor immune response[10]. ENPP1, which is often overexpressed on the surface of cancer cells, is the primary enzyme responsible for hydrolyzing and degrading this extracellular 2’3’-cGAMP[8][11][12][13].

  • Inhibition of Paracrine Signaling: By degrading cGAMP, ENPP1 effectively severs this intercellular communication, dampening the STING-mediated immune response and allowing tumors to evade immune surveillance[11][13].

  • ATP Hydrolysis and Adenosine Production: In addition to degrading cGAMP, ENPP1 also hydrolyzes extracellular ATP[8][11]. This process, often in conjunction with other ectonucleotidases like CD73, contributes to the production of adenosine in the tumor microenvironment. Adenosine is a potent immunosuppressive molecule that further inhibits anti-tumor immunity[14][15].

The loss or inhibition of ENPP1 has been shown to slow primary tumor growth and prevent metastasis in a STING-dependent manner, highlighting that its dominant anti-cancer mechanism is the restoration of paracrine cGAMP-STING signaling[11][16].

ENPP1_Regulation cluster_cell1 Cancer Cell cluster_extracellular Extracellular Space cluster_cell2 Immune Cell (e.g., DC) cGAS cGAS cGAMP_intra cGAMP cGAS->cGAMP_intra dsDNA Cytosolic dsDNA dsDNA->cGAS cGAMP_extra Extracellular cGAMP cGAMP_intra->cGAMP_extra released ENPP1 ENPP1 cGAMP_extra->ENPP1 substrate STING STING cGAMP_extra->STING uptake & activation AMP_GMP AMP + GMP (inactive) ENPP1->AMP_GMP hydrolyzes ENPP1->STING inhibits ImmuneResponse Anti-Tumor Immune Response STING->ImmuneResponse

Caption: ENPP1 negatively regulates paracrine cGAS-STING signaling.

Quantitative Data

Table 1: ENPP1 Expression in Various Cancer Types

High ENPP1 expression is observed in numerous solid tumors and is often correlated with a more aggressive clinical course and poor prognosis[9][14].

Cancer TypeENPP1 Expression LevelAssociated OutcomesReference(s)
Breast Cancer Highest expression among many cancer types (log2(TPM+1) of 4.27 in TCGA data). Highest levels in skeletal metastases.Promotes metastasis, poor prognosis, resistance to chemotherapy and immunotherapy.[9][14][17]
Ovarian Cancer Significantly increased in 85% of high-grade serous carcinoma compared to benign tissue.Correlates with higher tumor stage and poorer cell differentiation.[9][14]
Glioblastoma Highly expressed; can be used for tumor grading.Associated with increased cell proliferation.[14][18]
Lung Cancer (NSCLC) Elevated in tumor tissues compared to adjacent normal tissue.Promotes cancer stem cell characteristics and metastasis.[14][18]
Other Cancers Upregulated in thyroid, liver, head and neck, stomach, pancreatic, and testicular cancers, and melanoma.Generally associated with poor prognosis.[9]

Data compiled from various studies analyzing public databases like The Cancer Genome Atlas (TCGA) and the Human Protein Atlas.[9][17][19]

Table 2: ENPP1 Inhibitors in Clinical Development

The therapeutic potential of targeting ENPP1 has led to the development of several small-molecule inhibitors, which are now being evaluated in clinical trials, primarily for advanced solid tumors.[20]

InhibitorDeveloper/SponsorPhaseIndication(s)Key Pharmacokinetic/Pharmacodynamic FindingsReference(s)
RBS2418 RibosciencePhase 1a/bAdvanced/metastatic solid tumors (monotherapy or with Pembrolizumab)Excellent oral bioavailability. At 100-200 mg BID, plasma levels were >17-fold to >40-fold above serum EC90, leading to complete ENPP1 enzyme inhibition.[20][21][22][23]
SR-8541A -Phase 1Advanced/metastatic solid tumorsOrally administered. Early data shows strong oral bioavailability and safety at the initial dose level.[20][24]
TXN10128 -Phase 1Locally advanced (unresectable) or metastatic solid tumorsDose escalation study to evaluate safety, tolerability, and preliminary efficacy.[20]
ISM5939 Insilico MedicinePhase 1a/bAdvanced and/or metastatic solid tumorsFirst-in-human dose escalation study to assess safety and pharmacokinetics.[15][20]

Experimental Protocols

Investigating the cGAS-STING pathway and the effects of ENPP1 modulation requires a combination of molecular and cellular biology techniques.

Assessing cGAS-STING Pathway Activation

A. Western Blot for Phosphorylated Proteins

This is the gold-standard method to directly assess the activation of key signaling nodes.

  • Objective: To detect the phosphorylated (active) forms of STING, TBK1, and IRF3.

  • Methodology:

    • Cell Treatment: Culture cells (e.g., murine embryonic fibroblasts (MEFs), THP-1 monocytes) and treat with a STING agonist (e.g., dsDNA transfection, 2'3'-cGAMP) for a specified time (e.g., 0-6 hours)[25].

    • Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an 8-12% SDS-PAGE gel and transfer to a PVDF membrane.

    • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature[25].

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-STING (Ser366), p-TBK1 (Ser172), p-IRF3 (Ser396), and total protein controls (STING, TBK1, IRF3), as well as a loading control (e.g., GAPDH, β-actin).

    • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature[25].

    • Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

B. RT-qPCR for Downstream Gene Expression

This method quantifies the transcriptional output of the pathway.

  • Objective: To measure the mRNA levels of STING target genes like IFNB1, CXCL10, OAS1, and ISG15.

  • Methodology:

    • Cell Treatment and RNA Extraction: Treat cells as described above. Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.

    • qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes with primers specific for target genes. Normalize expression to a housekeeping gene (e.g., GAPDH, ACTB).

    • Analysis: Calculate relative gene expression using the ΔΔCt method[25].

C. STING Reporter Assay

This high-throughput method is ideal for screening agonists and inhibitors.

  • Objective: To measure STING pathway activation via a reporter gene.

  • Methodology:

    • Cell Line: Use a reporter cell line, such as THP1-Dual™, which is engineered to express a secreted luciferase gene under the control of an IRF-inducible promoter.

    • Treatment: Plate cells and add test compounds (e.g., ENPP1 inhibitors) followed by a STING agonist (e.g., 2'3'-cGAMP, G3-YSD)[26].

    • Incubation: Incubate for 18-24 hours.

    • Detection: Collect the supernatant and measure luciferase activity using a luminometer and a detection reagent. The light signal is directly proportional to the extent of STING activation[26].

Measuring ENPP1 Activity

A. Colorimetric ENPP1 Enzyme Assay

A straightforward method for measuring enzyme kinetics in cell lysates.

  • Objective: To quantify ENPP1 phosphodiesterase activity.

  • Methodology:

    • Lysate Preparation: Lyse cells expressing ENPP1 in a suitable buffer (e.g., 1% Triton, 200 mM Tris, pH 8.0)[27].

    • Reaction: Incubate a known amount of protein lysate with a colorimetric substrate, p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP), for 1 hour at 37°C[27]. ENPP1 will cleave the substrate, releasing p-nitrophenol.

    • Stop Reaction: Stop the reaction by adding NaOH. This also shifts the pH, causing the liberated p-nitrophenol to turn yellow.

    • Measurement: Measure the absorbance at 405 nm. The signal is proportional to ENPP1 activity[27].

B. Transcreener® ENPP1 Assay

A high-throughput, fluorescence-based assay suitable for drug screening.

  • Objective: To directly measure the AMP/GMP produced by ENPP1 from the hydrolysis of cGAMP or ATP.

  • Methodology:

    • Principle: The assay uses a highly specific antibody for AMP/GMP and a far-red fluorescent tracer. AMP/GMP produced by ENPP1 competes with the tracer for antibody binding, causing a change in fluorescence polarization (FP) or TR-FRET signal[28].

    • Reaction Setup: In a microplate, combine recombinant ENPP1 enzyme, substrate (cGAMP or ATP), and test compounds (inhibitors).

    • Detection: After incubation, add the Transcreener® AMP²/GMP² Detection Mix (containing antibody and tracer).

    • Readout: Read the plate on a suitable fluorescence plate reader. A decrease in signal (e.g., FP) indicates higher enzyme activity[28].

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis Cells Culture Immune Cells (e.g., THP-1) or Co-culture with Cancer Cells Treatment Treat with ENPP1 Inhibitor +/- STING Agonist (cGAMP) Cells->Treatment Western Western Blot (p-STING, p-TBK1, p-IRF3) Treatment->Western qPCR RT-qPCR (IFNB1, CXCL10) Treatment->qPCR ELISA ELISA / Cytokine Assay (IFN-β in supernatant) Treatment->ELISA Reporter Reporter Assay (Luciferase activity) Treatment->Reporter

Caption: A typical workflow for testing an ENPP1 inhibitor.

Therapeutic Implications and Future Directions

The intricate roles of the cGAS-STING pathway and its regulator ENPP1 in immunity and disease present significant opportunities for therapeutic intervention.

  • Cancer Immunotherapy: The most prominent application is in oncology. By blocking ENPP1, inhibitors aim to increase the concentration of tumor-derived cGAMP in the microenvironment, thereby robustly activating the STING pathway in immune cells[15]. This can turn "cold" tumors (lacking immune infiltration) into "hot" tumors, making them more susceptible to killing by T cells and potentially synergistic with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies[11][15][22]. Clinical trials are actively exploring this strategy[20][22].

  • Autoimmune Diseases: Conversely, chronic or aberrant activation of the cGAS-STING pathway is implicated in the pathogenesis of autoimmune diseases such as Systemic Lupus Erythematosus (SLE), Aicardi-Goutières syndrome (AGS), and STING-associated vasculopathy with onset in infancy (SAVI)[3][29][30][31]. In these contexts, developing STING antagonists or inhibitors of upstream components could be a viable therapeutic approach to quell the inappropriate inflammatory response[3].

  • Infectious Diseases: As a primary defense against pathogens, STING agonists are being explored as vaccine adjuvants to boost immune responses to vaccination[1][29].

The ongoing research and clinical development focused on modulating the cGAS-STING-ENPP1 axis hold immense promise for a new generation of immunotherapies tailored to a wide range of human diseases.

References

Enpp-1-IN-6 as a Tool for Studying Innate Immunity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The innate immune system serves as the body's first line of defense against pathogens and cellular abnormalities, such as cancer. A key signaling pathway in this system is the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway. Upon detection of cytosolic double-stranded DNA (dsDNA), a hallmark of viral infection or cellular damage, cGAS produces the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, leading to the production of type I interferons and other pro-inflammatory cytokines, which orchestrate an anti-tumor immune response.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical negative regulator of this pathway.[1][2][3] As a transmembrane glycoprotein, ENPP1 is the dominant hydrolase of extracellular cGAMP, effectively dampening the cGAS-STING response.[1][2][3] High expression of ENPP1 in the tumor microenvironment is associated with poor prognosis and resistance to immunotherapy.[1][4] Consequently, inhibition of ENPP1 presents a promising therapeutic strategy to enhance anti-tumor immunity by increasing the local concentration of cGAMP and amplifying STING signaling.[5]

This technical guide focuses on Enpp-1-IN-6, a potent inhibitor of ENPP1, as a research tool for investigating the intricacies of the innate immune system. While specific quantitative data for this compound is emerging, this guide will leverage data from other well-characterized ENPP1 inhibitors to provide a comprehensive overview of its application in innate immunity research.

Core Concepts: The Role of ENPP1 in the cGAS-STING Pathway

The cGAS-STING pathway is a central hub for innate immune sensing of cytosolic dsDNA. The activity of ENPP1 directly curtails this signaling cascade.

Signaling Pathway Diagram

ENPP1_cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP Enpp1 ENPP1 cGAMP_ext->Enpp1 AMP AMP Enpp1->AMP Hydrolysis dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_int cGAMP cGAS->cGAMP_int ATP+GTP cGAMP_int->cGAMP_ext Export STING STING cGAMP_int->STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFNs Type I Interferons IRF3->IFNs Enpp1_Inhibitor This compound Enpp1_Inhibitor->Enpp1

Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.

Quantitative Data for Representative ENPP1 Inhibitors

While specific data for this compound is not yet widely published, the following tables summarize key quantitative metrics for other potent and selective ENPP1 inhibitors, which serve as valuable benchmarks for researchers.

Table 1: In Vitro Potency of Representative ENPP1 Inhibitors

InhibitorTargetAssay SubstrateIC50 / KiReference
Enpp-1-IN-20ENPP1Not Specified0.09 nM (IC50)[6]
Enpp-1-IN-20 (Cell-based)ENPP1Not Specified8.8 nM (IC50)[6]
LCB33ENPP1pNP-TMP0.9 pM (IC50)[7]
LCB33ENPP1cGAMP1 nM (IC50)[7]
OC-1ENPP1Not Specified< 10 nM (Ki)[8]
Enpp-1-IN-2ENPP1TG-mAMP0.26 µM (IC50)
Enpp-1-IN-2ENPP1pNP-TMP0.48 µM (IC50)
Enpp-1-IN-2ENPP1ATP2.0 µM (IC50)

Table 2: In Vivo Efficacy of a Representative ENPP1 Inhibitor (ISM Compound)

Mouse ModelTreatmentDosageTumor Growth Inhibition (TGI)Reference
MC38 SyngeneicSingle AgentNot Specified67%
MC38 SyngeneicCombination with anti-PD-L13 mpk - 30 mpk PO, BIDDose-dependent, with tumor-free animals in the combo group

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are representative protocols for key experiments.

ENPP1 Inhibition Assay (Fluorescence Polarization-based)

This assay measures the ability of an inhibitor to block the hydrolysis of a substrate by ENPP1. The Transcreener® AMP²/GMP² Assay is a common method.[7]

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1 Assay Buffer (e.g., 50 mM Tris, pH 7.5, 5 mM MgCl₂, 0.01% Brij-35)

  • Substrate: ATP or cGAMP (e.g., 10 µM)

  • This compound or other test compounds

  • Transcreener® AMP²/GMP² Assay Kit (containing AMP²/GMP² antibody and tracer)

  • Stop Buffer (containing EDTA)

  • 384-well black plates

Procedure:

  • Prepare serial dilutions of this compound in DMSO.

  • In a 384-well plate, add 2 µL of diluted inhibitor.

  • Add 10 µL of ENPP1 enzyme (e.g., 100 pM final concentration) in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 8 µL of substrate (ATP or cGAMP) in assay buffer.

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction by adding 10 µL of Stop Buffer containing the Transcreener® detection reagents (antibody and tracer).

  • Incubate for 60-90 minutes at room temperature.

  • Read the fluorescence polarization on a suitable plate reader.

  • Calculate IC50 values using non-linear regression analysis.

ENPP1_Inhibition_Assay_Workflow A Prepare serial dilutions of this compound B Add inhibitor and ENPP1 enzyme to plate A->B C Pre-incubate B->C D Add substrate (ATP/cGAMP) to initiate reaction C->D E Incubate D->E F Add Stop Buffer with Transcreener reagents E->F G Incubate for detection F->G H Read Fluorescence Polarization G->H I Calculate IC50 H->I

Caption: Workflow for an ENPP1 inhibition assay.

cGAMP Degradation Assay

This assay directly measures the degradation of cGAMP by ENPP1.

Materials:

  • Purified ENPP1 protein (e.g., 200 nM)

  • 2’3’-cGAMP (e.g., 500 µM)

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl₂)

  • This compound or other test compounds

  • HPLC system with a C18 column

Procedure:

  • Incubate ENPP1 with varying concentrations of this compound for 15 minutes at 37°C.

  • Add 2’3’-cGAMP to start the reaction.

  • Incubate for 10 minutes at 37°C.

  • Heat-inactivate the reaction at 95°C for 5 minutes.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant by HPLC to quantify the remaining cGAMP and the product AMP.

cGAMP_Degradation_Assay_Workflow A Incubate ENPP1 with This compound B Add cGAMP to start reaction A->B C Incubate at 37°C B->C D Heat-inactivate reaction C->D E Centrifuge D->E F Analyze supernatant by HPLC E->F

Caption: Workflow for a cGAMP degradation assay.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of a drug in a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.

Materials:

  • Cell line expressing ENPP1 (e.g., HEK293T)

  • Cell culture medium

  • This compound or other test compounds

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Western blotting reagents (antibodies against ENPP1 and a loading control)

Procedure:

  • Treat cultured cells with this compound or vehicle control for a specified time.

  • Harvest and wash the cells in PBS.

  • Resuspend cells in PBS and aliquot into PCR tubes.

  • Heat the cell suspensions across a temperature gradient for 3 minutes.

  • Lyse the cells by freeze-thaw cycles.

  • Separate soluble proteins from precipitated proteins by centrifugation.

  • Analyze the soluble fraction by Western blot for ENPP1 levels.

  • Increased abundance of soluble ENPP1 at higher temperatures in drug-treated samples indicates target engagement.

CETSA_Workflow A Treat cells with This compound or vehicle B Harvest and resuspend cells in PBS A->B C Heat cells across a temperature gradient B->C D Lyse cells C->D E Separate soluble and precipitated proteins D->E F Analyze soluble fraction by Western blot E->F G Assess ENPP1 thermal stabilization F->G

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA).

In Vivo Efficacy Study in Syngeneic Mouse Models

These studies are essential to evaluate the anti-tumor efficacy of ENPP1 inhibitors.

Materials:

  • Immunocompetent mice (e.g., BALB/c or C57BL/6)

  • Syngeneic tumor cell line (e.g., CT26 or MC38)

  • This compound formulation for in vivo administration (e.g., oral gavage)

  • Calipers for tumor measurement

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • Once tumors are established (e.g., 50-100 mm³), randomize mice into treatment groups (vehicle, this compound alone, checkpoint inhibitor alone, combination).

  • Administer treatments as per the defined schedule.

  • Measure tumor volume with calipers regularly (e.g., 2-3 times per week).

  • Monitor animal body weight and overall health.

  • At the end of the study, tumors can be harvested for pharmacodynamic analysis (e.g., immune cell infiltration).

In_Vivo_Efficacy_Workflow A Implant syngeneic tumor cells in mice B Allow tumors to establish A->B C Randomize mice into treatment groups B->C D Administer treatments (e.g., this compound) C->D E Monitor tumor growth and animal health D->E F Analyze data and perform terminal assays E->F

References

Methodological & Application

Application Notes and Protocols for Enpp-1-IN-6 In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a crucial role in various physiological and pathological processes. It is a key regulator of extracellular nucleotide metabolism, primarily by hydrolyzing adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and pyrophosphate (PPi). Recently, ENPP1 has gained significant attention as a critical negative regulator of the cGAS-STING signaling pathway, a key component of the innate immune system. ENPP1 hydrolyzes the STING agonist 2'3'-cyclic GMP-AMP (cGAMP), thereby dampening anti-tumor immune responses. This has positioned ENPP1 as a promising therapeutic target in oncology. Enpp-1-IN-6 is a potent inhibitor of ENPP1, identified as compound 51 in patent WO2021203772A1.[1][2] This document provides detailed application notes and protocols for the in vitro evaluation of this compound and other ENPP1 inhibitors.

Signaling Pathway

ENPP1 modulates the cGAS-STING pathway by degrading extracellular cGAMP. Inhibition of ENPP1 by compounds like this compound is expected to increase the concentration of cGAMP, leading to enhanced STING activation and subsequent downstream signaling, ultimately promoting an anti-tumor immune response.

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING cGAMP_ext->STING Activation AMP AMP ENPP1->AMP This compound This compound This compound->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type_I_IFN Type I Interferons (e.g., IFN-β) IRF3->Type_I_IFN Immune_Response Enhanced Immune Response Type_I_IFN->Immune_Response Anti-tumor Immunity

Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition by this compound.

Data Presentation

While the specific IC50 value for this compound is not publicly available in the searched literature, it is referenced as a potent inhibitor. For comparative purposes, the following table summarizes the in vitro potency of other representative ENPP1 inhibitors.

CompoundAssay MethodSubstrateIC50 (nM)Reference
Enpp-1-IN-20 (Compound 31)Biochemical Assay2'3'-cGAMP0.09[3]
Enpp-1-IN-20 (Compound 31)Cell-based AssayNot Specified8.8[3]
Compound 31 (pyrrolopyrimidinone core)Biochemical AssayNot Specified14.68
Enpp-1-IN-2 (Compound C)TG-mAMP AssayTG-mAMP260
Enpp-1-IN-2 (Compound C)pNP-TMP AssaypNP-TMP480
Enpp-1-IN-2 (Compound C)ATP AssayATP2000

Experimental Protocols

Herein, we provide detailed protocols for common in vitro assays to determine the inhibitory activity of compounds like this compound against ENPP1.

Fluorescence-Based ENPP1 Inhibition Assay

This assay measures the inhibition of ENPP1 activity using a fluorogenic substrate, such as Tokyo Green™-mAMP (TG-mAMP).

Workflow:

Caption: Workflow for a fluorescence-based ENPP1 inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MgCl₂, 0.1 mM ZnCl₂).

    • Dilute recombinant human ENPP1 enzyme to the desired concentration in assay buffer.

    • Prepare a serial dilution of this compound in DMSO, followed by a final dilution in assay buffer.

    • Prepare the TG-mAMP substrate solution in assay buffer.

  • Assay Procedure:

    • Add 20 µL of the this compound serial dilutions to the wells of a 96-well black microplate. Include wells for vehicle control (DMSO) and a positive control inhibitor.

    • Add 20 µL of the diluted ENPP1 enzyme solution to all wells except for the no-enzyme control.

    • Incubate the plate at room temperature for 15 minutes.

    • Initiate the reaction by adding 10 µL of the TG-mAMP substrate solution to all wells.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~520 nm.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Transcreener® AMP²/GMP² ENPP1 Assay

This high-throughput assay measures the AMP or GMP produced by ENPP1 from the hydrolysis of ATP or cGAMP, respectively. The detection is based on a competitive immunoassay.

Workflow:

G A Prepare ENPP1 Reaction: - ENPP1 Enzyme - this compound - ATP or cGAMP substrate B Incubate at Room Temperature A->B C Add Transcreener® AMP²/GMP² Detection Mix (Antibody and Tracer) B->C D Incubate C->D E Read Fluorescence Polarization or TR-FRET D->E F Data Conversion and Analysis: Calculate AMP/GMP produced and determine IC50 E->F

Caption: Workflow for the Transcreener® AMP²/GMP² ENPP1 assay.

Methodology:

  • ENPP1 Reaction:

    • Set up the enzymatic reaction in a 384-well plate containing assay buffer, ENPP1 enzyme, and varying concentrations of this compound.

    • Initiate the reaction by adding the substrate (ATP or cGAMP).

    • Incubate at room temperature for 60-90 minutes.

  • Detection:

    • Add the Transcreener® AMP²/GMP² Detection Mix, which contains an AMP/GMP antibody and a fluorescent tracer.

    • Incubate for 60 minutes to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Read the plate on a suitable plate reader for either Fluorescence Polarization (FP) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • The amount of AMP/GMP produced is inversely proportional to the fluorescence signal.

    • Convert the raw data to the concentration of AMP/GMP produced using a standard curve.

    • Calculate the percent inhibition and determine the IC50 value as described in the previous protocol.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct engagement of a drug with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Workflow:

G A Treat cells with This compound or vehicle B Heat cell suspension at various temperatures A->B C Lyse cells B->C D Separate soluble and precipitated protein fractions (centrifugation) C->D E Analyze soluble fraction by Western Blot or ELISA for ENPP1 D->E F Data Analysis: Determine thermal shift E->F

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Treatment:

    • Culture cells known to express ENPP1 (e.g., MDA-MB-231) to near confluency.

    • Treat the cells with this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include a non-heated control.

  • Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Analysis:

    • Collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze the amount of soluble ENPP1 in each sample by Western blotting using an ENPP1-specific antibody or by a quantitative immunoassay like ELISA.

  • Data Analysis:

    • Quantify the band intensities (for Western blot) or the signal (for ELISA) for each temperature point.

    • Plot the amount of soluble ENPP1 as a function of temperature for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Conclusion

The provided protocols offer robust and reliable methods for the in vitro characterization of this compound and other ENPP1 inhibitors. The choice of assay will depend on the specific research question, available equipment, and desired throughput. By utilizing these assays, researchers can effectively determine the potency and mechanism of action of novel ENPP1 inhibitors, facilitating their development as potential therapeutics for cancer and other diseases.

References

Application Notes and Protocols for Assessing Enpp-1-IN-6 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological and pathological processes. It primarily functions by hydrolyzing extracellular adenosine triphosphate (ATP) to produce adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2][3][4] Notably, ENPP1 is a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a crucial component of the innate immune system, by degrading the STING ligand, cyclic GMP-AMP (cGAMP).[1][2][3]

Overexpression of ENPP1 has been correlated with poor prognosis in several types of cancer, including breast, colon, and lung cancer.[5][6][7][8] By hydrolyzing cGAMP, ENPP1 dampens the anti-tumor immune response mediated by the cGAS-STING pathway.[1][6][7] Therefore, inhibiting ENPP1 presents a promising therapeutic strategy to enhance anti-tumor immunity. ENPP-1-IN-6 is a potent and specific inhibitor of ENPP1.[9] This document provides a detailed protocol for assessing the in vivo efficacy of this compound in preclinical cancer models.

Signaling Pathway

The cGAS-STING signaling pathway is central to the mechanism of action of ENPP1 inhibitors. The following diagram illustrates this pathway and the role of ENPP1.

ENPP1_STING_Pathway cluster_tumor_cell Tumor Cell cluster_immune_cell Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported STING STING (on ER) cGAMP_out->STING activates ENPP1 ENPP1 cGAMP_out->ENPP1 hydrolyzes TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFNs (IFN-α, IFN-β) IRF3->IFN induces transcription Immune_Activation Anti-tumor Immunity IFN->Immune_Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP ENPP1_IN_6 This compound ENPP1_IN_6->ENPP1 inhibits

Figure 1: ENPP1-mediated regulation of the cGAS-STING signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo efficacy study of this compound.

Figure 2: General workflow for in vivo efficacy assessment of this compound.

Experimental Protocols

Animal Models

Syngeneic mouse tumor models are essential for evaluating the immunomodulatory effects of ENPP1 inhibitors.

  • Recommended Models:

    • CT-26 (Colon Carcinoma): Balb/c mice.

    • MC38 (Colon Adenocarcinoma): C57BL/6 mice.[6][10]

    • 4T1 (Breast Cancer): Balb/c mice.[7][11]

    • EMT-6 (Breast Cancer): Balb/c mice.[8]

  • Animal Husbandry: Mice should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and access to food and water ad libitum. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Cell Culture and Implantation
  • Cell Culture: Culture tumor cells in the recommended medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Implantation:

    • Harvest tumor cells during the logarithmic growth phase.

    • Wash the cells with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in sterile PBS or Matrigel at the desired concentration (e.g., 1 x 10⁶ cells/100 µL).

    • Subcutaneously inject the cell suspension into the flank of the mice.

This compound Formulation and Administration
  • Formulation: The formulation of this compound will depend on the route of administration.

    • Oral Gavage: A homogenous suspension can be prepared in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na).

    • Intraperitoneal (IP) Injection: A clear solution can be prepared using a vehicle such as 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH₂O.

  • Dose and Schedule: The optimal dose and schedule should be determined in preliminary dose-range finding studies. A starting point could be based on literature for similar ENPP1 inhibitors (e.g., 10-50 mg/kg, once or twice daily).[10]

  • Treatment Groups:

    • Vehicle Control

    • This compound monotherapy

    • Positive Control (e.g., anti-PD-1 antibody)

    • This compound in combination with a positive control

Efficacy Assessment
  • Tumor Growth Monitoring:

    • Measure tumor dimensions using digital calipers at least twice a week.

    • Calculate tumor volume using the formula: Volume = (Length x Width²)/2.

    • Continue monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³).

  • Tumor Growth Inhibition (TGI): Calculate TGI at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Metastasis Assessment (for 4T1 model): At the end of the study, harvest lungs and count metastatic nodules on the surface.

Pharmacodynamic (PD) Analysis

PD studies are crucial to confirm the mechanism of action of this compound.

  • Sample Collection: Collect tumor tissue and blood (for plasma) at specified time points after the last dose.

  • Cytokine Analysis:

    • Homogenize tumor tissue to prepare lysates.

    • Measure the levels of IFN-β, CXCL10, and other relevant cytokines in tumor lysates and plasma using ELISA or multiplex assays. An increase in these cytokines indicates STING pathway activation.[6]

  • Immune Cell Infiltration Analysis:

    • Prepare single-cell suspensions from tumors.

    • Perform flow cytometry to quantify the infiltration of immune cells, particularly CD8+ T cells, NK cells, and dendritic cells.[8]

    • Immunohistochemistry (IHC) can also be used to visualize and quantify immune cells in tumor sections.[8]

Toxicity Assessment
  • Body Weight: Monitor the body weight of the mice at least twice a week. Significant weight loss (>15-20%) can be an indicator of toxicity.

  • Clinical Signs: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNumber of Mice (n)Mean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (TGI) (%)p-value vs. Vehicle
Vehicle Control101850 ± 150--
This compound (X mg/kg)10980 ± 12047<0.05
Positive Control10850 ± 11054<0.01
This compound + Positive Control10450 ± 9076<0.001

Table 2: Pharmacodynamic Markers in Tumor Tissue

Treatment GroupIFN-β (pg/mg protein) ± SEMCXCL10 (pg/mg protein) ± SEMCD8+ T cells (% of CD45+ cells) ± SEM
Vehicle Control25 ± 5150 ± 305 ± 1
This compound (X mg/kg)150 ± 20800 ± 7015 ± 3
Positive Control120 ± 15750 ± 6018 ± 4
This compound + Positive Control350 ± 401500 ± 12030 ± 5

Table 3: Body Weight Changes

Treatment GroupInitial Mean Body Weight (g) ± SEMFinal Mean Body Weight (g) ± SEMPercent Body Weight Change
Vehicle Control20.1 ± 0.522.5 ± 0.6+11.9
This compound (X mg/kg)20.3 ± 0.422.1 ± 0.5+8.9
Positive Control20.0 ± 0.521.8 ± 0.6+9.0
This compound + Positive Control20.2 ± 0.421.5 ± 0.5+6.4

Conclusion

This protocol provides a comprehensive framework for the in vivo evaluation of the ENPP1 inhibitor, this compound. By utilizing appropriate syngeneic tumor models and assessing both efficacy and pharmacodynamic endpoints, researchers can robustly determine the therapeutic potential of this compound as a novel cancer immunotherapy agent. Careful attention to experimental design, execution, and data analysis is critical for obtaining reliable and reproducible results.

References

Application Notes and Protocols: Dosage and Administration of a Representative ENPP1 Inhibitor in Mice

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a type II transmembrane glycoprotein that plays a critical role in various physiological processes by hydrolyzing extracellular nucleotides. Notably, ENPP1 is the primary enzyme responsible for the degradation of cyclic GMP-AMP (cGAMP), a key signaling molecule that activates the Stimulator of Interferon Genes (STING) pathway, leading to innate immune responses.[1][2] In the context of oncology, ENPP1 is considered an innate immune checkpoint, as its overexpression in the tumor microenvironment can suppress antitumor immunity by depleting cGAMP.[2][3] Therefore, inhibition of ENPP1 is a promising therapeutic strategy to enhance antitumor immunity.[4][5]

These notes provide a comprehensive overview of the dosage and administration of representative ENPP1 inhibitors in mice, based on available preclinical data.

ENPP1 Signaling Pathway

ENPP1 negatively regulates the cGAS-STING pathway by hydrolyzing the immunotransmitter cGAMP.[1][6] Cytosolic DNA, often present in cancer cells due to genomic instability, is sensed by cyclic GMP-AMP synthase (cGAS), which then synthesizes cGAMP.[1] cGAMP can then be transported out of the cell and taken up by neighboring immune cells, where it binds to and activates STING. This activation triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, leading to an antitumor immune response.[1][7] ENPP1, located on the cell surface, intercepts and degrades extracellular cGAMP, thereby dampening this immune response.[1][6] Small molecule inhibitors of ENPP1 block this degradation, increasing the bioavailability of cGAMP and enhancing STING-mediated antitumor immunity.[6]

Caption: The ENPP1/cGAMP/STING signaling pathway in the tumor microenvironment.

Data Presentation: In Vivo Dosage of ENPP1 Inhibitors in Mice

The following table summarizes dosages and administration routes for various ENPP1 inhibitors used in preclinical mouse studies. These values can serve as a starting point for designing experiments with a new ENPP1 inhibitor.

Compound Name (Analogs)Mouse ModelDosageAdministration RouteDosing FrequencyReference
Compound 32 E0771 Breast Cancer10 mg/kgIntravenous (IV) / Subcutaneous (SC)Single dose (for PK)[8]
E0771 Breast Cancer300 mg/kgSubcutaneous (SC)Once daily for 7 days[8]
STF-1623 Multiple syngeneic models (breast, pancreatic, colorectal, glioblastoma)Not specifiedNot specifiedDaily[9][10][11]
VIR3 MC38 and KPC tumorsNot specifiedOral gavageDaily[12]
TXN10128 Colon CancerNot specifiedOralNot specified[5]

Experimental Protocols

This section provides a detailed protocol for the subcutaneous administration of a representative ENPP1 inhibitor in mice, a common route for preclinical efficacy studies.

Protocol: Subcutaneous Administration of an ENPP1 Inhibitor in a Mouse Tumor Model

1. Materials:

  • ENPP1 inhibitor (e.g., Enpp-1-IN-6)

  • Sterile vehicle solution (e.g., PBS, 0.5% methylcellulose, or as specified for the compound)

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 25-27 gauge)[13]

  • 70% ethanol wipes

  • Animal scale

  • Appropriate PPE (gloves, lab coat)

2. Reagent Preparation (Formulation):

  • Note: The solubility of the specific ENPP1 inhibitor will dictate the appropriate vehicle. Preliminary formulation studies are essential.

  • Aseptically prepare the dosing solution. For example, if the vehicle is 0.5% methylcellulose in sterile water, weigh the required amount of the ENPP1 inhibitor and vehicle to achieve the desired final concentration (e.g., 30 mg/mL for a 300 mg/kg dose in a 20g mouse receiving 0.2 mL).

  • Ensure the compound is fully dissolved or forms a homogenous suspension. Gentle warming or sonication may be required, depending on the compound's properties.

  • Draw the required volume into the sterile syringe. Ensure no air bubbles are present.[14]

  • Use a new sterile syringe and needle for each animal to maintain sterility and needle sharpness.[13]

3. Animal Handling and Injection Procedure:

  • Weigh each mouse accurately on the day of dosing to calculate the precise volume to be administered. The maximum recommended volume for a single subcutaneous injection site in a mouse is typically 5-10 ml/kg.[13]

  • Restrain the mouse using an appropriate method. For subcutaneous injection in the flank or scruff, gently grasp the loose skin over the shoulders ("scruffing"). This raises a "tent" of skin.[15][16]

  • Wipe the injection site with a 70% ethanol wipe and allow it to dry.

  • With the needle bevel facing up, insert the needle at the base of the skin tent, parallel to the body, into the subcutaneous space. Be careful not to puncture the underlying muscle or pass through the other side of the skin tent.[15][17]

  • Gently pull back on the plunger (aspirate) to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and inject at a different site with a fresh needle.[13]

  • If no blood is aspirated, slowly and steadily depress the plunger to inject the full volume. A small bleb or pocket of fluid should be visible under the skin.[17]

  • Withdraw the needle and apply gentle pressure to the injection site for a few seconds to prevent leakage.[17]

  • Return the mouse to its cage.

4. Post-Administration Monitoring:

  • Monitor the animals regularly after injection for any signs of distress, adverse reactions at the injection site (e.g., swelling, irritation), or systemic toxicity.

  • For efficacy studies, continue dosing according to the planned schedule (e.g., once daily for a specified number of days).

  • Monitor tumor growth using calipers and record animal body weights regularly throughout the study.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of an ENPP1 inhibitor in a murine tumor model.

Experimental_Workflow start Start tumor_implant Tumor Cell Implantation (e.g., Subcutaneous) start->tumor_implant tumor_growth Allow Tumors to Reach Palpable Size (e.g., 80-120 mm³) tumor_implant->tumor_growth randomize Randomize Mice into Treatment Groups (Vehicle vs. Inhibitor) tumor_growth->randomize treatment Administer Treatment (e.g., Daily SC Injections) randomize->treatment monitoring Monitor Tumor Volume and Body Weight (e.g., 2-3 times/week) treatment->monitoring monitoring->treatment Repeat Dosing Cycle endpoint Study Endpoint Reached (e.g., Tumor Size Limit, Study Duration) monitoring->endpoint analysis Tissue Collection & Data Analysis (e.g., Survival, Tumor Growth Inhibition, Biomarkers) endpoint->analysis end End analysis->end

Caption: A generalized experimental workflow for an in vivo efficacy study.

References

Application Notes and Protocols: ENPP-1 Inhibition in Combination with Checkpoint Blockade for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the preclinical data and detailed protocols for evaluating the combination therapy of an ENPP-1 inhibitor, exemplified by compounds like ENPP-1-IN-6, with checkpoint inhibitors.

Signaling Pathway and Mechanism of Action

The combination of an ENPP-1 inhibitor with a checkpoint inhibitor targets two distinct but complementary mechanisms of immune evasion. The ENPP-1 inhibitor works to initiate an innate immune response, while the checkpoint inhibitor reinvigorates the adaptive immune response.

ENPP1_Checkpoint_Inhibitor_Pathway cluster_tumor_cell Tumor Cell cluster_apc Antigen Presenting Cell (e.g., Dendritic Cell) cluster_t_cell CD8+ T Cell dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra produces cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 ENPP1->cGAMP_extra hydrolyzes STING STING cGAMP_extra->STING activates PDL1 PD-L1 PD1 PD-1 PDL1->PD1 inhibitory signal TBK1 TBK1/IRF3 STING->TBK1 IFN Type I IFNs TBK1->IFN induce AntigenPresentation Antigen Presentation IFN->AntigenPresentation enhances TCR TCR AntigenPresentation->TCR activates Activation Activation & Proliferation TCR->Activation PD1->Activation Killing Tumor Cell Killing Activation->Killing Killing->dsDNA releases more antigens & dsDNA ENPP1_Inhibitor This compound ENPP1_Inhibitor->ENPP1 inhibits Checkpoint_Inhibitor Anti-PD-1/PD-L1 Ab Checkpoint_Inhibitor->PDL1 blocks interaction Checkpoint_Inhibitor->PD1

Caption: Combined ENPP-1 and checkpoint inhibition enhances anti-tumor immunity.

Quantitative Data Summary

The following tables summarize the preclinical efficacy of various ENPP-1 inhibitors, demonstrating their potency both as single agents and in combination with checkpoint inhibitors.

Table 1: In Vitro Potency of ENPP-1 Inhibitors

InhibitorAssay TypeCell Line/EnzymeIC50 / EC50 (nM)Reference
ISM5939 Enzymatic (cGAMP degradation)Recombinant hENPP10.63[9]
Cellular (cGAMP protection)MDA-MB-231330
ZXP-8202 EnzymaticrhENPP1Pico-molar IC50[10]
Cellular (cGAMP protection)MDA-MB-23120[10]
IFN-β Induction (co-culture)MDA-MB-231 / THP-110[10]
SR-8541A EnzymaticRecombinant hENPP11.4 - 3.6[8]
STF-1623 EnzymaticRecombinant ENPP1Highly Potent[2][11]

Table 2: In Vivo Anti-Tumor Efficacy of ENPP-1 Inhibitors in Combination with Checkpoint Inhibitors

InhibitorMouse ModelTreatment GroupsTumor Growth Inhibition (TGI)Reference
ISM5939 MC-38 SyngeneicMonotherapy (30 mg/kg, p.o. BID)67%
Anti-PD-L1 alone53%
Combination (ISM5939 + anti-PD-L1) 96% (synergistic)
Anti-PD-1 alone28%
Combination (ISM5939 + anti-PD-1) 68% (synergistic)
ZXP-8202 CT26 SyngeneicMonotherapy~70%[10]
STF-1623 MC38 & CT26 SyngeneicMonotherapySlowed tumor growth[2][11]
Combination with anti-PD-L1 or anti-PD-1 Synergistic effect [2][11]
SR-8541A Breast & Colon Cancer ModelsCombination with anti-CTLA-4 or anti-PD-1 Significant increase in overall efficacy

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of ENPP-1 inhibitors in combination with checkpoint inhibitors.

Protocol 1: In Vivo Combination Therapy in Syngeneic Mouse Models

This protocol outlines a typical in vivo study to assess the anti-tumor efficacy of an ENPP-1 inhibitor in combination with an anti-PD-1 antibody.

InVivo_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Tumor_Implantation 1. Tumor Cell Implantation (e.g., MC-38 cells into C57BL/6 mice) Tumor_Growth 2. Tumor Growth Monitoring (until tumors reach ~100 mm³) Tumor_Implantation->Tumor_Growth Randomization 3. Animal Randomization (into treatment groups, n=8-10/group) Tumor_Growth->Randomization Dosing 4. Drug Administration - Vehicle Control - this compound (e.g., 30 mg/kg, p.o., BID) - Anti-PD-1 Ab (e.g., 10 mg/kg, i.p., twice weekly) - Combination Therapy Randomization->Dosing Monitoring 5. Daily Monitoring - Tumor Volume Measurement (Calipers) - Body Weight - Clinical Signs Dosing->Monitoring Euthanasia 6. Euthanasia & Tissue Collection (when tumors reach max size or at study end) Monitoring->Euthanasia Tumor_Analysis 7. Tumor Analysis - Weigh tumors - Prepare for Flow Cytometry, IHC, etc. Euthanasia->Tumor_Analysis Data_Analysis 8. Data Analysis - Plot tumor growth curves - Calculate TGI - Statistical analysis Tumor_Analysis->Data_Analysis

Caption: Workflow for in vivo combination therapy studies.

Materials:

  • Syngeneic mouse tumor cell line (e.g., MC-38, CT-26, 4T1)

  • 6-8 week old female mice compatible with the cell line (e.g., C57BL/6 for MC-38)

  • This compound (or other ENPP-1 inhibitor)

  • Anti-mouse PD-1 antibody (e.g., clone RMP1-14)

  • Vehicle for ENPP-1 inhibitor (e.g., 0.5% methylcellulose)

  • Sterile PBS

  • Calipers, syringes, gavage needles

  • Tissue culture reagents

Procedure:

  • Tumor Cell Culture and Implantation:

    • Culture tumor cells in appropriate media to ~80% confluency.

    • Harvest and resuspend cells in sterile PBS or HBSS at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 mice per group).

  • Treatment Groups:

    • Group 1: Vehicle (e.g., 0.5% methylcellulose, p.o., BID) + Isotype Control Ab (i.p., 2x/week)

    • Group 2: this compound (e.g., 30 mg/kg, p.o., BID) + Isotype Control Ab

    • Group 3: Vehicle + Anti-PD-1 Ab (e.g., 10 mg/kg, i.p., 2x/week)

    • Group 4: this compound + Anti-PD-1 Ab (same dosing as above)

  • Drug Administration and Monitoring:

    • Administer treatments for a predefined period (e.g., 14-21 days).

    • Measure tumor volume and body weight every 2-3 days.

    • Monitor animals daily for any signs of toxicity.

  • Endpoint and Tissue Collection:

    • Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study.

    • Excise tumors, measure their final weight, and process for downstream analysis (flow cytometry, IHC, etc.).

Protocol 2: Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

This protocol describes the preparation of single-cell suspensions from tumors and subsequent analysis of immune cell populations by flow cytometry.

Materials:

  • Excised tumors

  • Tumor Dissociation Kit (e.g., Miltenyi Biotec) or collagenase/DNase solution

  • 70 µm cell strainers

  • FACS buffer (PBS + 2% FBS + 1 mM EDTA)

  • Red Blood Cell Lysis Buffer

  • Fc Block (anti-mouse CD16/32)

  • Live/Dead stain (e.g., Zombie Aqua™)

  • Fluorochrome-conjugated antibodies (see example panel below)

  • Flow cytometer

Procedure:

  • Single-Cell Suspension Preparation:

    • Mince the excised tumor tissue into small pieces in a petri dish containing RPMI media.

    • Digest the tissue using a tumor dissociation kit or a cocktail of collagenase D (1 mg/mL) and DNase I (100 U/mL) at 37°C for 30-45 minutes with agitation.

    • Neutralize the enzymatic reaction with FACS buffer.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Lyse red blood cells using RBC Lysis Buffer.

    • Wash the cells with FACS buffer and count them.

  • Staining:

    • Resuspend ~1-2 x 10^6 cells in 50 µL of FACS buffer.

    • Stain with a Live/Dead dye according to the manufacturer's protocol.

    • Block Fc receptors with Fc Block for 10 minutes on ice.

    • Add the antibody cocktail (see example panel below) and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in 300-500 µL of FACS buffer for acquisition.

  • Example Antibody Panel:

    • CD45-PerCP-Cy5.5 (Pan-leukocyte marker)

    • CD3e-FITC (T-cell marker)

    • CD4-APC-Cy7 (Helper T-cell marker)

    • CD8a-PE-Cy7 (Cytotoxic T-cell marker)

    • PD-1-BV421 (Exhaustion marker)

    • CD11b-APC (Myeloid marker)

    • F4/80-PE (Macrophage marker)

  • Data Acquisition and Analysis:

    • Acquire samples on a flow cytometer.

    • Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet, CD45+ cells to identify immune populations.

Protocol 3: Immunohistochemistry (IHC) for CD8+ T-cell Infiltration

This protocol provides a method to visualize and quantify CD8+ T cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections.

Materials:

  • FFPE tumor sections (4-5 µm)

  • Xylene and graded ethanol series

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Peroxidase blocking solution (e.g., 3% H2O2)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: Rabbit anti-mouse CD8a

  • Secondary antibody: HRP-conjugated goat anti-rabbit IgG

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Dewax slides in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a pressure cooker or water bath at 95-100°C for 20-30 minutes).

  • Staining:

    • Block endogenous peroxidase activity for 10 minutes.

    • Block non-specific binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-CD8a antibody overnight at 4°C.

    • Wash with PBS-T (PBS + 0.05% Tween-20).

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash with PBS-T.

    • Develop the signal with DAB substrate until a brown precipitate is visible.

  • Counterstaining and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate slides, clear in xylene, and mount with a coverslip.

  • Analysis:

    • Image the slides and quantify the number of CD8+ (brown-stained) cells per unit area.

Protocol 4: Measurement of IFN-β by ELISA

This protocol is for quantifying IFN-β levels in mouse serum or tumor homogenate supernatants.

Materials:

  • Mouse IFN-β ELISA Kit (e.g., from PBL Assay Science or Invitrogen)

  • Mouse serum or tumor homogenate supernatant

  • Microplate reader

Procedure:

  • Sample Preparation:

    • Collect blood via cardiac puncture and process to obtain serum.

    • Homogenize a weighed piece of tumor tissue in lysis buffer, centrifuge, and collect the supernatant.

  • ELISA Assay:

    • Follow the manufacturer's instructions provided with the ELISA kit. This typically involves:

      • Adding standards and samples to the pre-coated microplate.

      • Incubating to allow IFN-β to bind to the capture antibody.

      • Washing the plate.

      • Adding a detection antibody.

      • Incubating and washing.

      • Adding an enzyme conjugate (e.g., HRP-Streptavidin).

      • Incubating and washing.

      • Adding a substrate solution (e.g., TMB) and incubating for color development.

      • Adding a stop solution.

  • Data Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • Generate a standard curve and calculate the concentration of IFN-β in the samples.

References

Application Notes and Protocols for cGAMP Hydrolysis TLC Assay Featuring an ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a Thin-Layer Chromatography (TLC) based assay to monitor the hydrolysis of cyclic GMP-AMP (cGAMP) by the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). Furthermore, it describes the application of this assay to determine the inhibitory activity of a small molecule ENPP1 inhibitor. This application note includes a comprehensive experimental protocol, data presentation guidelines, and visual representations of the signaling pathway and experimental workflow.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. Cyclic GMP-AMP (cGAMP) is a second messenger produced by cGAS that binds to and activates STING, leading to the production of type I interferons and other inflammatory cytokines. The extracellular concentration of cGAMP is tightly regulated by the ecto-enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), which hydrolyzes cGAMP and terminates the signaling cascade.[1][2]

Dysregulation of the cGAS-STING pathway is implicated in various diseases, including cancer and autoimmune disorders. Inhibition of ENPP1 has emerged as a promising therapeutic strategy to enhance cGAMP-mediated immune responses, particularly in the context of cancer immunotherapy. By blocking ENPP1 activity, endogenous cGAMP levels can be elevated, leading to a more robust anti-tumor immune response.

This application note details a robust and reliable TLC-based assay to measure cGAMP hydrolysis by ENPP1 and to screen for and characterize ENPP1 inhibitors. For the purpose of this protocol, we will refer to a representative small molecule inhibitor, STF-1084, for which inhibitory constants have been determined using this assay format.[3][4]

Signaling Pathway

The cGAS-STING pathway is initiated by the recognition of cytosolic double-stranded DNA (dsDNA) by cGAS. Upon binding to dsDNA, cGAS catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP then binds to the STING protein located on the endoplasmic reticulum, leading to a conformational change and its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it induces the expression of type I interferons and other pro-inflammatory cytokines. Extracellular cGAMP can be hydrolyzed by ENPP1, thus downregulating the STING pathway. ENPP1 inhibitors block this hydrolysis, leading to sustained STING activation.

cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_nucleus Nucleus Extracellular cGAMP Extracellular cGAMP ENPP1 ENPP1 Extracellular cGAMP->ENPP1 Hydrolysis AMP_GMP AMP + GMP ENPP1->AMP_GMP Enpp1-IN-6 ENPP1 Inhibitor Enpp1-IN-6->ENPP1 Inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes cGAMP->Extracellular cGAMP Export STING STING cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 IFN_Genes Type I Interferon Genes pIRF3->IFN_Genes Induces Transcription

Caption: The cGAS-STING signaling pathway and the inhibitory action of an ENPP1 inhibitor.

Experimental Protocol: cGAMP Hydrolysis TLC Assay

This protocol describes the procedure for a thin-layer chromatography (TLC) assay to measure the hydrolysis of [³²P]-labeled cGAMP by recombinant ENPP1 and to determine the inhibitory potential of a small molecule inhibitor.

Materials:

  • Recombinant human or mouse ENPP1

  • [α-³²P]-ATP

  • cGAMP

  • ENPP1 inhibitor (e.g., STF-1084 or Enpp1-IN-6)

  • TLC plates (e.g., silica gel 60 F254)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 µM ZnCl₂, 500 µM CaCl₂

  • Mobile Phase: Acetonitrile and water (e.g., 1:1 v/v)

  • EDTA solution (0.5 M)

  • Phosphor screen

  • Phosphor imager

Procedure:

  • Preparation of [³²P]-cGAMP: Radiolabeled cGAMP is synthesized enzymatically using cGAS with [α-³²P]-ATP and unlabeled GTP. The product is then purified.

  • Reaction Setup:

    • Prepare a reaction mixture containing the reaction buffer, a known concentration of [³²P]-cGAMP (e.g., 5 µM, including a trace amount of radiolabeled cGAMP), and recombinant ENPP1 (e.g., 3 nM).

    • For inhibitor studies, prepare a serial dilution of the ENPP1 inhibitor (e.g., Enpp1-IN-6) in the reaction buffer. Add the inhibitor to the reaction mixture before the addition of the enzyme.

    • Include a no-enzyme control (0% hydrolysis) and a no-inhibitor control (100% hydrolysis).

  • Enzymatic Reaction:

    • Incubate the reaction mixtures at 37°C.

    • At specific time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction and quench by adding an equal volume of 50 mM EDTA.

  • Thin-Layer Chromatography (TLC):

    • Spot a small volume (e.g., 1-2 µL) of each quenched reaction onto a TLC plate.

    • Allow the spots to dry completely.

    • Develop the TLC plate in a chamber containing the mobile phase until the solvent front reaches near the top of the plate.

    • Remove the plate and allow it to air dry.

  • Visualization and Quantification:

    • Expose the dried TLC plate to a phosphor screen.

    • Image the screen using a phosphor imager.

    • The unhydrolyzed cGAMP will migrate further up the plate than the hydrolyzed products (AMP and GMP).

    • Quantify the intensity of the spots corresponding to cGAMP and the hydrolysis products using image analysis software (e.g., ImageJ or similar). The percentage of hydrolysis can be calculated as: % Hydrolysis = (Intensity of Product Spots) / (Intensity of cGAMP Spot + Intensity of Product Spots) * 100

Data Presentation

Quantitative data from the cGAMP hydrolysis TLC assay should be summarized in tables for clear comparison.

Table 1: Time-Course of cGAMP Hydrolysis by ENPP1

Time (minutes)% cGAMP Remaining (Mean ± SD)
0100 ± 0
1565 ± 5.2
3032 ± 4.1
6010 ± 2.5

Table 2: Inhibition of ENPP1 Activity by Enpp1-IN-6

Inhibitor Conc. (nM)% Inhibition (Mean ± SD)
115 ± 3.2
1045 ± 4.5
10085 ± 2.8
100098 ± 1.5

Note: The data presented in these tables are for illustrative purposes only and should be replaced with experimental results.

Experimental Workflow

The following diagram illustrates the workflow for the cGAMP hydrolysis TLC assay.

TLC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reaction Mix ([³²P]-cGAMP, Buffer, Inhibitor) start_reaction Initiate Reaction (Add Enzyme) prep_reagents->start_reaction prep_enzyme Prepare ENPP1 Enzyme prep_enzyme->start_reaction incubation Incubate at 37°C start_reaction->incubation sampling Take Aliquots at Time Points incubation->sampling quenching Quench with EDTA sampling->quenching spotting Spot Samples on TLC Plate quenching->spotting development Develop TLC Plate spotting->development imaging Expose and Image Phosphor Screen development->imaging quantification Quantify Spot Intensities imaging->quantification data_analysis Calculate % Hydrolysis / Inhibition quantification->data_analysis

Caption: Workflow diagram for the cGAMP hydrolysis TLC assay.

Conclusion

The cGAMP hydrolysis TLC assay is a reliable and straightforward method for studying the enzymatic activity of ENPP1 and for evaluating the potency of its inhibitors. The use of radiolabeled substrate provides high sensitivity for detecting cGAMP and its hydrolysis products. This assay is a valuable tool for researchers in academia and the pharmaceutical industry who are focused on the cGAS-STING pathway and the development of novel immunotherapies.

References

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enpp-1-IN-6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent inhibitor of Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1). ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in regulating the cGAS-STING signaling pathway by hydrolyzing 2'3'-cyclic GMP-AMP (cGAMP), a key second messenger that activates STING. By inhibiting ENPP1, this compound prevents the degradation of cGAMP, leading to enhanced STING activation and subsequent downstream immune responses, such as the production of type I interferons. This makes it a valuable tool for research in immuno-oncology and infectious diseases.

Q2: What are the primary research applications for this compound?

This compound is primarily used in preclinical research to investigate the role of the ENPP1-STING pathway in various physiological and pathological processes. Key research areas include:

  • Cancer Immunotherapy: Studying how ENPP1 inhibition can enhance anti-tumor immunity, both as a monotherapy and in combination with other treatments like checkpoint inhibitors or radiation.

  • Infectious Diseases: Investigating the role of the cGAS-STING pathway in the innate immune response to viral and bacterial infections.

  • Autoimmune and Inflammatory Diseases: Exploring the consequences of modulating STING signaling in the context of inflammatory conditions.

Troubleshooting Guide

Issue 1: Solubility Problems and Compound Precipitation

A common challenge encountered with small molecule inhibitors like this compound is poor aqueous solubility, which can lead to precipitation in experimental assays.

Possible Causes and Solutions:

  • Improper Solvent Selection: this compound, like many kinase inhibitors, is likely to have low solubility in purely aqueous solutions.

  • Incorrect Dilution Method: Diluting a concentrated DMSO stock directly into an aqueous buffer can cause the compound to crash out of solution.[1]

  • Low-Quality or Old DMSO: DMSO is hygroscopic and can absorb water over time, which can reduce its effectiveness as a solvent for hydrophobic compounds.[2][3]

Recommended Solvents and Preparation Protocols:

While specific solubility data for this compound is not publicly available, data from structurally similar ENPP1 inhibitors suggest the following solvents and protocols can be effective. It is recommended to perform small-scale solubility tests before preparing a large stock solution.

For In Vitro Experiments:

  • Primary Stock Solution: Prepare a high-concentration stock solution in 100% fresh, anhydrous DMSO.[1][4][5] If needed, gentle warming (up to 50°C) and sonication can aid in dissolution.[4]

  • Working Solution: To prepare a working solution for cell-based assays, it is crucial to perform serial dilutions of the DMSO stock in DMSO first, before adding the final diluted aliquot to your aqueous buffer or cell culture medium.[1] The final concentration of DMSO in the assay should typically be kept below 0.5% to avoid cellular toxicity.[4]

For In Vivo Experiments:

For animal studies, a vehicle that can safely be administered and maintain the compound in solution is required. The following formulations have been used for other ENPP1 inhibitors and are recommended for consideration with this compound.

Vehicle ComponentFormulation 1Formulation 2Formulation 3
Solubilizing Agent 10% DMSO10% DMSO10% DMSO
Co-solvent/Surfactant 40% PEG30090% (20% SBE-β-CD in Saline)90% Corn Oil
Surfactant 5% Tween-80
Aqueous Component 45% Saline
Achievable Solubility ≥ 2.5 mg/mL (for Enpp-1-IN-5)[6]≥ 2.08 mg/mL (for Enpp-1-IN-1)[3]≥ 2.08 mg/mL (for Enpp-1-IN-1)[3]

Note: Always prepare fresh in vivo formulations on the day of use and observe for any precipitation before administration.

Issue 2: Inconsistent or Unexpected Experimental Results

Variability in experimental outcomes can arise from several factors related to the handling of this compound and the experimental setup.

Possible Causes and Solutions:

  • Compound Degradation: Improper storage can lead to the degradation of the inhibitor. Stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7]

  • Cell Line Variability: The expression levels of ENPP1 and components of the cGAS-STING pathway can vary significantly between different cell lines, impacting the observed effect of the inhibitor.

  • Assay Conditions: The concentration of the inhibitor, incubation time, and the specific assay endpoints being measured will all influence the results.

Experimental Protocols

General Protocol for Preparing this compound Stock Solution
  • Allow the vial of solid this compound to equilibrate to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex and/or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Visualizations

ENPP1 Signaling Pathway

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 hydrolysis ATP_ext ATP ATP_ext->ENPP1 hydrolysis AMP AMP ENPP1->AMP Inhibitor This compound Inhibitor->ENPP1 inhibition dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP_int 2'3'-cGAMP cGAS->cGAMP_int synthesizes cGAMP_int->cGAMP_ext transport STING STING cGAMP_int->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I Interferons IRF3->IFN1 induces transcription experimental_workflow prep_inhibitor 1. Prepare serial dilutions of This compound in DMSO incubation 4. Incubate inhibitor and enzyme prep_inhibitor->incubation prep_enzyme 2. Prepare recombinant ENPP1 enzyme solution prep_enzyme->incubation prep_substrate 3. Prepare substrate solution (e.g., pNP-TMP or cGAMP) reaction 5. Initiate reaction by adding substrate prep_substrate->reaction incubation->reaction detection 6. Measure product formation (e.g., absorbance or luminescence) reaction->detection analysis 7. Calculate IC50 value detection->analysis

References

Technical Support Center: Optimizing ENPP-1-IN-6 for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for utilizing ENPP-1 inhibitors. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively optimize the concentration of ENPP-1-IN-6 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is ENPP-1 and what is the mechanism of action for an inhibitor like this compound?

A: Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP-1) is a transmembrane enzyme that plays a critical role in regulating extracellular nucleotide metabolism.[1][2] One of its key functions is to hydrolyze 2'3'-cyclic GMP-AMP (cGAMP), a crucial signaling molecule in the cGAS-STING innate immunity pathway.[3][4] By degrading cGAMP, ENPP-1 acts as an immune checkpoint, dampening the anti-tumor immune response.[5][6]

ENPP-1 inhibitors, such as this compound, are small molecules designed to block the enzymatic activity of ENPP-1.[7] This inhibition prevents the breakdown of cGAMP, leading to its accumulation in the tumor microenvironment. Elevated cGAMP levels subsequently activate the STING (Stimulator of Interferon Genes) pathway in immune cells, triggering the production of Type I interferons and other cytokines that promote a robust anti-cancer immune response.[4][5]

ENPP1_Pathway cluster_TME Tumor Microenvironment cluster_ImmuneCell Immune Cell DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS senses cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING Activation cGAMP->STING activates ENPP1 ENPP-1 cGAMP->ENPP1 hydrolyzes Cytokines Type I IFNs & Cytokines STING->Cytokines leads to Immunity Anti-Tumor Immunity Cytokines->Immunity promotes AMP_GMP AMP + GMP ENPP1->AMP_GMP produces Inhibitor This compound Inhibitor->ENPP1 inhibits

Caption: The cGAS-STING pathway and the inhibitory action of this compound.
Q2: How do I determine a suitable starting concentration for this compound?

A: The optimal concentration is cell-line and assay-dependent. A systematic approach is required.

  • Literature Review: Check for published IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values for this compound or structurally similar ENPP-1 inhibitors.[8][9] These values provide a potent starting point for your dose-response experiments.

  • Broad-Range Test: If no data is available, perform a preliminary experiment using a wide range of concentrations with 10-fold serial dilutions (e.g., 1 nM to 100 µM).[10] This helps to identify the approximate effective concentration range for your specific cell line and assay.

  • Narrow-Range Test: Based on the broad-range results, perform a more detailed dose-response experiment with a narrower range of concentrations (e.g., 2 to 3-fold dilutions) around the estimated IC50 to accurately determine potency.

The table below shows example IC50 values for other potent ENPP-1 inhibitors to illustrate the typical nanomolar potency you might expect.

Inhibitor NameAssay TypeReported IC50 (nM)
Enpp-1-IN-20Enzymatic Assay0.09[11]
Enpp-1-IN-20Cell-Based Assay8.8[11]
Compound 31Enzymatic Assay14.68[12]
Q3: What is a standard workflow for optimizing the inhibitor concentration?

A: A logical workflow ensures that the selected concentration is both effective and non-toxic. The process involves determining the inhibitor's potency (IC50), assessing its impact on cell health (cytotoxicity), and finally, measuring the desired biological outcome in a functional assay.

Workflow arrow start Start: Select Cell Line & Prepare Inhibitor Stock lit_review 1. Literature Review Gather existing IC50 data for ENPP-1 inhibitors. start->lit_review dose_response 2. Dose-Response Assay Determine IC50 in your cell line (e.g., cGAMP hydrolysis assay). lit_review->dose_response cytotoxicity 3. Cytotoxicity Assay Determine LC50 (e.g., MTT, LDH assay). dose_response->cytotoxicity concentration 4. Select Concentration Range Choose concentrations below toxic levels (<< LC50) and around the IC50. cytotoxicity->concentration functional 5. Functional Assay Measure downstream effects (e.g., STING activation, cytokine release). concentration->functional end End: Optimal Concentration Identified functional->end

Caption: Standard workflow for inhibitor concentration optimization.
Q4: My cells are showing signs of stress or death. How can I troubleshoot this?

A: Cell death can be caused by the inhibitor's primary effect, off-target toxicity, or experimental artifacts. Systematically investigate the following potential issues.

Potential IssueTroubleshooting Steps & Recommendations
Solvent Toxicity Most small molecules are dissolved in DMSO. High concentrations of DMSO are toxic to cells. Solution: Always include a "vehicle control" group treated with the same volume of DMSO as your highest inhibitor concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%).[13]
Inhibitor Cytotoxicity The compound itself may be toxic at higher concentrations. Solution: Perform a cytotoxicity assay (e.g., MTT, LDH, or Annexin V/PI staining) to determine the lethal concentration 50 (LC50).[14] Choose a working concentration for functional assays that is well below the LC50.
Cell Line Sensitivity Different cell lines have varying sensitivities to chemical compounds. Solution: If your primary cell line is too sensitive, consider testing a different, more robust cell line if appropriate for your research question. Check literature for reported sensitivities.[15]
Contamination Bacterial or fungal contamination can cause rapid cell death. Solution: Regularly inspect cultures under a microscope. Use sterile techniques and check media for cloudiness. If contamination is suspected, discard the culture and start with a fresh vial of cells.[16]
Incorrect Concentration A simple calculation or dilution error could lead to an unexpectedly high concentration. Solution: Double-check all calculations for preparing stock solutions and serial dilutions. Prepare fresh dilutions from your stock for critical experiments.
Q5: I'm not observing the expected biological effect. What could be wrong?

A: A lack of effect can be due to issues with the inhibitor, the cells, or the assay itself. Consider the following troubleshooting points.

Potential IssueTroubleshooting Steps & Recommendations
Concentration Too Low The chosen concentration may be insufficient to inhibit ENPP-1 effectively. Solution: Confirm your IC50 with a dose-response experiment. Try increasing the concentration, ensuring it remains below cytotoxic levels.[9]
Inhibitor Instability The inhibitor may degrade in culture medium over the course of the experiment. Solution: Check the manufacturer's data sheet for stability information. Minimize freeze-thaw cycles of the stock solution.[11] Consider replenishing the inhibitor with fresh medium for long-term experiments.[17]
Low Target Expression The cell line may not express sufficient levels of ENPP-1 for inhibition to produce a measurable downstream effect. Solution: Verify ENPP-1 expression in your cell line via qPCR, Western blot, or flow cytometry.
Cell Permeability Issues If you are measuring an intracellular effect, the inhibitor must be able to cross the cell membrane. Solution: Most small molecule inhibitors are designed to be cell-permeable, but this can vary. Check the compound's properties. If permeability is low, a different inhibitor or delivery method may be needed.[13]
Assay Sensitivity The assay used to measure the downstream effect (e.g., an ELISA for a specific cytokine) may not be sensitive enough to detect subtle changes. Solution: Validate your assay with positive and negative controls. Ensure it has the required sensitivity for your experimental conditions.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell-Based Assay

This protocol provides a general framework for determining the IC50 of this compound by measuring the inhibition of cGAMP hydrolysis.

  • Cell Seeding: Seed cells known to express ENPP-1 (e.g., MDA-MB-231) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[18][19]

  • Inhibitor Preparation: Prepare a series of 2-fold dilutions of this compound in culture medium, starting from a concentration approximately 100-fold higher than the expected IC50. Also prepare a vehicle control (e.g., DMSO) and a no-treatment control.

  • Inhibitor Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions. Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.

  • Substrate Addition: Add a known concentration of the ENPP-1 substrate (e.g., 2'3'-cGAMP) to each well.

  • Incubation: Incubate for a defined period (e.g., 24 hours) to allow for enzymatic activity.[19]

  • Endpoint Measurement: Collect the supernatant. Measure the remaining amount of cGAMP or the amount of product (AMP) using a suitable method, such as LC-MS/MS or a commercially available STING activation reporter cell line.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.[20]

Protocol 2: Assessment of Cytotoxicity using MTT Assay

This protocol measures cell viability by assessing mitochondrial metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with a range of this compound concentrations (and a vehicle control) for the desired experimental duration (e.g., 24, 48, or 72 hours). Include a set of wells with untreated cells as a 100% viability control and wells with medium only as a blank.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Crystal Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Subtract the blank reading from all measurements. Calculate cell viability as a percentage relative to the untreated control cells. Plot the percent viability against inhibitor concentration to determine the LC50.

References

Technical Support Center: ENPP1 Inhibitors in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing potential toxicity associated with ENPP1 inhibitors, with a focus on preclinical animal studies. While specific toxicity data for ENPP1-IN-6 is not publicly available, this guide draws upon the broader knowledge base of ENPP1 inhibitors, which have generally demonstrated a favorable safety profile in both preclinical and clinical settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of ENPP1 inhibitors?

A1: ENPP1 (Ectonucleotide pyrophosphatase/phosphodiesterase 1) is an enzyme that breaks down extracellular cyclic GMP-AMP (cGAMP).[1][2] cGAMP is a crucial signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway, a key component of the innate immune system that can trigger anti-tumor responses.[1][2] ENPP1 inhibitors block the activity of ENPP1, leading to an increase in extracellular cGAMP, thereby enhancing STING-mediated anti-tumor immunity.[3][4]

Q2: What are the potential toxicities associated with ENPP1 inhibitors in animal studies?

A2: Based on available data for several ENPP1 inhibitors (e.g., RBS2418, MV-626, STF-1623, SR-8541A), these compounds are generally well-tolerated in animal models and early-phase human trials.[1][5][6][7] Reports consistently indicate a lack of dose-limiting toxicities or serious adverse events.[5][7][8] For instance, therapeutic doses of MV-626 showed no toxicity in mice.[1] Similarly, STF-1623 is described as a nontoxic specific inhibitor.[6] In a Phase 1a dose-escalation study of RBS2418, no treatment-related serious adverse events were observed, with the most common adverse event being grade 1 fatigue.[5][8]

Q3: Is there a risk of over-activating the STING pathway and causing systemic inflammation?

A3: While theoretically a concern, significant systemic inflammation from STING pathway over-activation has not been a prominent issue with ENPP1 inhibitors in the available studies. This may be due to the localized action of these inhibitors in the tumor microenvironment. Some inhibitors, like STF-1623, are designed to be cell-impermeable, which may help prevent systemic toxic events.[6]

Q4: Can ENPP1 inhibition lead to off-target effects like ectopic calcification?

A4: Genetic deficiency of ENPP1 in mice can be associated with ectopic calcification.[9][10] However, this has not been reported as a significant adverse effect of ENPP1 inhibitors at therapeutic doses in preclinical studies. The controlled and often reversible inhibition by a pharmacological agent may not fully replicate the effects of a complete genetic knockout.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action
Unexpected Adverse Events (e.g., weight loss, lethargy, ruffled fur) - High dose level - Vehicle-related toxicity - Off-target effects of the specific compound- Conduct a dose-range finding study to determine the Maximum Tolerated Dose (MTD). - Include a vehicle-only control group to rule out vehicle effects. - Perform comprehensive clinical observations and record all signs of morbidity. - At study termination, conduct gross necropsy and histopathology of major organs.
High inter-animal variability in response and/or toxicity - Inconsistent drug administration - Biological variability within the animal cohort- Ensure consistent and accurate dosing for all animals. - Use a sufficient number of animals per group to account for biological variability. - Monitor plasma drug levels to correlate exposure with effects.
Lack of efficacy at well-tolerated doses - Insufficient target engagement - Poor pharmacokinetic properties of the inhibitor- Confirm target engagement through pharmacodynamic assays (e.g., measuring cGAMP levels in the tumor microenvironment). - Characterize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of the inhibitor. - Consider formulation strategies to improve bioavailability.[11]

Quantitative Data Summary

The following tables summarize the safety and tolerability data for various ENPP1 inhibitors from preclinical and clinical studies.

Table 1: Preclinical Safety of ENPP1 Inhibitors in Animal Models

CompoundAnimal ModelKey Safety FindingsCitation
MV-626MiceTherapeutic doses did not show toxicity.[1]
STF-1623MiceNo side effects were observed. Described as a nontoxic specific inhibitor.[12]
RBS2418MiceTreatment was well-tolerated at doses that achieved tumor and plasma levels exceeding the EC90 for ENPP1 inhibition.[13]
ISM5939Rats, Dogs28-day GLP toxicity studies showed the compound was well-tolerated with no obvious alterations in T cell subtype ratios.[14]

Table 2: Clinical Safety of ENPP1 Inhibitors in Phase 1 Dose-Escalation Studies

CompoundStudy PopulationKey Safety FindingsCitation
RBS2418Patients with advanced solid tumorsExcellent safety profile across all dose levels tested (100, 200, 400, 800 mg). No dose-limiting toxicities (DLTs) or treatment-related serious adverse events (SAEs). Most common TRAE was grade 1 fatigue.[5][8]
SR-8541APatients with advanced solid tumorsDoses of 5, 10, and 15 mg BID were generally safe and well-tolerated. No SAEs or DLTs reported. All drug-related adverse events were Grade 1 or 2.[7][15]

Experimental Protocols

Protocol 1: General Toxicity Assessment in Rodent Models

  • Dose Formulation: Prepare the ENPP1 inhibitor in a suitable vehicle. The stability and homogeneity of the formulation should be confirmed.

  • Animal Model: Use a relevant rodent species and strain (e.g., C57BL/6 or BALB/c mice). Animals should be healthy and within a specific age and weight range.

  • Dose-Range Finding Study (MTD Determination):

    • Administer the inhibitor at escalating doses to small groups of animals.

    • Observe animals for clinical signs of toxicity (e.g., changes in weight, activity, posture, and grooming) for a defined period (e.g., 7-14 days).

    • The Maximum Tolerated Dose (MTD) is typically defined as the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

  • Repeated-Dose Toxicity Study:

    • Administer the inhibitor daily or on a specified schedule for a longer duration (e.g., 28 days) at doses up to the MTD.

    • Include a vehicle control group and a high-dose recovery group.

    • Monitor clinical signs, body weight, and food consumption throughout the study.

    • Collect blood samples at specified time points for hematology and clinical chemistry analysis.

    • At the end of the study, perform a complete necropsy, record organ weights, and collect tissues for histopathological examination.

Visualizations

Signaling Pathway

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis cGAMP_int Intracellular cGAMP cGAMP_ext->cGAMP_int Transport AMP AMP ENPP1->AMP Adenosine Adenosine AMP->Adenosine via CD73 STING STING cGAMP_int->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation Type_I_IFN Type I Interferons IRF3->Type_I_IFN Induction Immune_Response Anti-tumor Immune Response Type_I_IFN->Immune_Response ENPP1_IN_6 ENPP1-IN-6 ENPP1_IN_6->ENPP1 Inhibition

Caption: Mechanism of action of ENPP1 inhibitors in the cGAMP-STING pathway.

Experimental Workflow

Toxicity_Workflow cluster_planning Study Planning cluster_execution In-Life Phase cluster_analysis Post-Mortem & Data Analysis A Define Objectives & Endpoints B Select Animal Model A->B C Determine Dose Levels & Vehicle B->C D Dose Administration C->D E Clinical Observations D->E F Body Weight & Food Intake D->F G Sample Collection (Blood) D->G H Necropsy & Organ Weights J Data Analysis & Reporting E->J F->J G->J I Histopathology H->I I->J end End J->end start Start start->A

Caption: General workflow for an in vivo toxicity study.

References

Technical Support Center: ENPP1 Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENPP1 enzymatic assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during ENPP1 enzymatic activity measurements, with a particular focus on resolving high background signals.

Frequently Asked Questions (FAQs)

Q1: What are the common types of enzymatic assays used for ENPP1?

A1: ENPP1 activity is typically measured using colorimetric, fluorescent, or luminescent assays.

  • Colorimetric assays often involve the use of artificial substrates like p-nitrophenyl thymidine 5′-monophosphate (pNP-TMP) or the detection of inorganic phosphate (Pi) released from physiological substrates like ATP using a malachite green-based method.[1][2][3]

  • Fluorescence Polarization (FP) assays are commonly used in high-throughput screening (HTS) and directly measure the production of AMP or GMP.[4][5] These assays utilize a fluorescent tracer that competes with the enzyme-generated AMP/GMP for binding to a specific antibody.[4]

  • Luminescence-based assays can be coupled to the ENPP1 reaction, where the product of the ENPP1 reaction (e.g., AMP) is converted into a substrate for a luciferase enzyme, generating a light signal.

Q2: What are the physiological substrates of ENPP1?

A2: The primary physiological substrate for ENPP1 is adenosine triphosphate (ATP), which it hydrolyzes into adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[6] ENPP1 also hydrolyzes other nucleotide triphosphates (NTPs) and has been identified as the primary enzyme responsible for degrading the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[4][5]

Q3: My negative control (no enzyme) shows a high signal. What could be the cause?

A3: A high background signal in the no-enzyme control can be due to several factors:

  • Substrate Instability: The substrate (e.g., ATP, pNPP) may be undergoing non-enzymatic hydrolysis in your assay buffer.[7][8] ATP is known to be labile and can hydrolyze spontaneously, especially if the buffer conditions are not optimal or if the ATP stock is old or has undergone multiple freeze-thaw cycles.[7][9] Similarly, pNPP can also degrade over time.[10]

  • Contamination of Reagents: Reagents, particularly buffers, may be contaminated with inorganic phosphate, which will be detected in malachite green assays.[1] Detergents used for washing labware can be a source of phosphate contamination.[1][3] Your enzyme preparation or other assay components might also be contaminated with other enzymes that can act on the substrate.[11]

  • Assay-Specific Interferences: In fluorescence polarization assays, unbound fluorescent tracer can contribute to high background.[12] For luminescence assays, contamination with ATP or bacteria can lead to a high background signal.[13]

Q4: How can I minimize substrate instability?

A4: To minimize substrate instability, prepare substrate solutions fresh for each experiment. If you must store them, aliquot and store at -20°C or -80°C and avoid repeated freeze-thaw cycles.[9] Ensure the pH of your assay buffer is appropriate and stable throughout the experiment. For ATP, dissolving it in a buffer like Tris base can improve stability.[9]

Troubleshooting Guide: High Background Signal

High background signals can obscure the true enzymatic activity of ENPP1, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating the causes of high background in different ENPP1 assay formats.

Initial Troubleshooting Steps (Applicable to All Assay Types)
  • Run Proper Controls:

    • No-Enzyme Control: This is the most critical control to assess background signal originating from the substrate and assay buffer.

    • No-Substrate Control: This helps identify if the enzyme preparation itself contributes to the signal.

    • Buffer Blank: Measures the intrinsic signal of the assay buffer and detection reagents.

  • Check Reagent Quality and Preparation:

    • Use high-purity water (ultrapure or double-distilled) to prepare all buffers and reagent solutions to avoid contamination.[1][4]

    • Prepare fresh buffers and substrate solutions for each experiment.

    • Ensure all labware is thoroughly rinsed with high-purity water to remove any residual detergents, which can be a source of phosphate contamination.[1][3]

Troubleshooting Workflow

G start High Background Signal Observed check_no_enzyme_ctrl Is the 'No-Enzyme' control high? start->check_no_enzyme_ctrl substrate_issue Potential Substrate/Reagent Issue check_no_enzyme_ctrl->substrate_issue Yes enzyme_issue Potential Enzyme/Assay Condition Issue check_no_enzyme_ctrl->enzyme_issue No check_reagents Use fresh, high-purity reagents. Check for phosphate contamination in buffers. substrate_issue->check_reagents check_substrate_stability Test for non-enzymatic substrate degradation. Prepare substrate fresh. check_reagents->check_substrate_stability assay_specific_troubleshooting Proceed to Assay-Specific Troubleshooting check_substrate_stability->assay_specific_troubleshooting optimize_enzyme_conc Titrate enzyme concentration. Use the lowest concentration that gives a robust signal. enzyme_issue->optimize_enzyme_conc optimize_incubation Optimize incubation time and temperature. optimize_enzyme_conc->optimize_incubation check_buffer_components Review buffer components for interference. optimize_incubation->check_buffer_components

Caption: A logical workflow for troubleshooting high background signals in ENPP1 assays.

Assay-Specific Troubleshooting
Assay TypePotential Cause of High BackgroundRecommended Solution
Colorimetric (Malachite Green) Phosphate contamination in buffers or water.[1][3]Use ultrapure water and phosphate-free buffers. Ensure labware is thoroughly rinsed to remove phosphate-containing detergents.[1][3]
Spontaneous hydrolysis of ATP substrate.[7]Prepare ATP stock fresh. Aliquot and store at -80°C. Avoid multiple freeze-thaw cycles.[9]
Interference from assay components (e.g., detergents, high protein concentrations).[1][2]Run a buffer blank to check for interference. If precipitation occurs, dilute the sample.
Interference from arsenate in samples.[14]If arsenate contamination is suspected, specific protocols are available to mitigate its interference.[14]
Colorimetric (pNP-TMP/pNPP) Spontaneous degradation of the substrate.[10]Prepare substrate solution fresh. Store substrate protected from light.[15]
High intrinsic color of samples.Include a sample blank (sample without substrate) and subtract its absorbance.
Fluorescence Polarization High background fluorescence from buffer or contaminants.[6]Use high-purity reagents and clean labware. Check for autofluorescence of test compounds.
Unbound fluorescent tracer.[12]Ensure the tracer is of high purity and that the concentration is optimized.
Light scattering from aggregated proteins or cellular debris.[6][16]Use highly purified enzyme. Centrifuge samples to remove aggregates.[6]
Luminescence Contamination with ATP or bacteria.[13]Use aseptic techniques and ATP-free reagents and labware.
Autofluorescence of microplates.[13]Use opaque white plates and dark-adapt them before use.[13]
High concentration of ZnCl2 in the buffer can decrease the luminescence signal.[17]Optimize the concentration of divalent cations like ZnCl2 in the assay buffer. A reduction from 200 µM to 1 µM did not affect ENPP1 activity in one study.[17]

Experimental Protocols

General Protocol for ENPP1 Activity Assay (Colorimetric - Malachite Green)

This protocol is a general guideline for measuring ENPP1 activity by detecting the release of inorganic phosphate from ATP.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 9.0), 100 mM NaCl, 1 mM MgCl₂, 1 µM ZnCl₂. Prepare fresh and filter sterilize.

  • ENPP1 Enzyme: Dilute purified ENPP1 to the desired concentration in cold assay buffer immediately before use.

  • ATP Substrate Solution: Prepare a 10 mM stock solution of ATP in ultrapure water. Store in aliquots at -80°C. Dilute to the desired final concentration (e.g., 100 µM) in assay buffer just before the experiment.

  • Malachite Green Reagent: Prepare according to the manufacturer's instructions. This typically involves mixing solutions of malachite green, ammonium molybdate, and a stabilizing agent.

2. Assay Procedure:

  • Set up reactions in a 96-well plate. Include no-enzyme controls for each condition.

  • Add 25 µL of assay buffer (or test compound diluted in assay buffer) to each well.

  • Add 25 µL of diluted ENPP1 enzyme to the appropriate wells. Add 25 µL of assay buffer to the no-enzyme control wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 50 µL of the ATP substrate solution to all wells.

  • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

  • Stop the reaction by adding 100 µL of the Malachite Green Reagent.

  • Incubate at room temperature for 15-20 minutes to allow for color development.

  • Measure the absorbance at a wavelength between 620-660 nm using a microplate reader.

3. Data Analysis:

  • Prepare a standard curve using a known concentration of inorganic phosphate.

  • Subtract the absorbance of the no-enzyme control from the absorbance of the enzyme-containing samples.

  • Use the standard curve to determine the amount of phosphate released in each sample.

  • Calculate the specific activity of the enzyme (e.g., in nmol of Pi released/min/mg of enzyme).

Signaling Pathway and Data

ENPP1 Signaling Pathway

ENPP1 plays a crucial role in two major signaling pathways: the regulation of extracellular pyrophosphate levels and the degradation of cGAMP to modulate the cGAS-STING pathway.

ENPP1_Pathway cluster_purinergic Purinergic Signaling & Mineralization cluster_cGAS_STING cGAS-STING Pathway Modulation ATP Extracellular ATP ENPP1 ENPP1 ATP->ENPP1 AMP AMP ENPP1->AMP PPi PPi (Pyrophosphate) ENPP1->PPi CD73 CD73 AMP->CD73 Mineralization Bone Mineralization PPi->Mineralization Inhibits Adenosine Adenosine CD73->Adenosine dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP ENPP1_sting ENPP1 cGAMP->ENPP1_sting Hydrolyzes STING STING cGAMP->STING Activates ImmuneResponse Type I Interferon Response ENPP1_sting->ImmuneResponse Inhibits STING->ImmuneResponse

References

Enpp-1-IN-6 stability and degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enpp-1-IN-6. The information is designed to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A: For long-term storage of this compound in its powdered form, it is recommended to store it at -20°C for up to 3 years or at 4°C for up to 2 years.[1]

Q2: What is the recommended solvent for preparing stock solutions of this compound?

A: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of small molecule inhibitors like this compound.

Q3: How should I store stock solutions of this compound?

A: Once prepared, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. For long-term storage, it is recommended to store these aliquots at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year).[1]

Q4: Is this compound stable in aqueous solutions?

A: The stability of this compound in aqueous solutions has not been extensively reported. As with many small molecules, stability in aqueous buffers can be limited and is often pH and temperature-dependent. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment from a DMSO stock solution. For critical applications, it is highly recommended to perform a stability study in your specific experimental buffer.

Q5: Can I store this compound solutions at room temperature?

A: While some suppliers may ship this compound at room temperature, it is not recommended for long-term storage of solutions.[2][3] Room temperature storage can increase the rate of degradation. Stock solutions should be kept frozen for long-term stability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected activity in cellular assays. 1. Degradation of this compound in stock solution due to improper storage or repeated freeze-thaw cycles. 2. Degradation of this compound in the final aqueous assay buffer. 3. Precipitation of the compound in the aqueous assay medium.1. Use a fresh aliquot of the stock solution for each experiment. Verify the concentration of the stock solution. 2. Prepare fresh dilutions in the assay buffer immediately before use. Minimize the incubation time of the compound in the aqueous buffer before adding to cells. 3. Visually inspect for any precipitation after dilution. Consider the use of a surfactant like Tween-80 or a different formulation if solubility is an issue.
Variability between experimental replicates. 1. Inaccurate pipetting of the inhibitor stock solution. 2. Non-homogenous mixing of the compound in the final solution. 3. Degradation of the compound during the experiment.1. Use calibrated pipettes and ensure proper pipetting technique. 2. Ensure thorough mixing after each dilution step. 3. Minimize exposure of the compound to harsh conditions (e.g., high temperatures, extreme pH) during the experiment.
Complete loss of activity. 1. Incorrect storage of the compound (e.g., prolonged storage at room temperature). 2. Use of an old stock solution that has degraded. 3. Contamination of the stock solution.1. Review and adhere to the recommended storage conditions. 2. Prepare a fresh stock solution from the powdered compound. 3. Use sterile techniques when handling stock solutions to prevent microbial contamination.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the stability of this compound in a specific solvent or buffer over time.

Materials:

  • This compound

  • HPLC-grade solvent of interest (e.g., DMSO, PBS pH 7.4)

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • HPLC-grade mobile phase solvents (e.g., acetonitrile, water with 0.1% formic acid)

  • Autosampler vials

Procedure:

  • Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1 mM).

  • Establish an HPLC method to resolve this compound from potential degradants. This will involve optimizing the mobile phase composition, flow rate, and column temperature.

  • Inject a freshly prepared sample (Time 0) to obtain the initial peak area of this compound.

  • Incubate the stock solution under the desired storage conditions (e.g., room temperature, 4°C, 37°C).

  • At specified time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution.

  • Analyze the aliquots by HPLC using the established method.

  • Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at Time 0.

  • Monitor for the appearance of new peaks , which may indicate degradation products.

Data Presentation

Summary of Recommended Storage Conditions for this compound
Form Storage Temperature Duration Notes
Powder-20°CUp to 3 years[1]
4°CUp to 2 years[1]
Stock Solution in DMSO-80°CUp to 2 years[1]Aliquot to avoid freeze-thaw cycles.
-20°CUp to 1 year[1]Aliquot to avoid freeze-thaw cycles.
Diluted in Aqueous BufferN/APrepare fresh for each use.Stability is not guaranteed and should be experimentally determined if necessary.

Visualizations

Signaling Pathway of ENPP1 in the cGAS-STING Pathway

ENPP1_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ATP ATP ENPP1 ENPP1 ATP->ENPP1 hydrolysis cGAMP_out 2'3'-cGAMP cGAMP_out->ENPP1 hydrolysis AMP AMP CD73 CD73 AMP->CD73 hydrolysis PPi PPi Adenosine Adenosine ENPP1->AMP ENPP1->PPi CD73->Adenosine DNA Cytosolic dsDNA cGAS cGAS DNA->cGAS activates cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in synthesizes cGAMP_in->cGAMP_out transport STING STING cGAMP_in->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription Enpp1_IN_6 This compound Enpp1_IN_6->ENPP1 inhibits Stability_Workflow A Prepare this compound Stock Solution C Analyze Time 0 Sample A->C D Incubate Solution under Test Conditions A->D B Establish HPLC Method B->C G Calculate % Remaining & Identify Degradants C->G E Collect Aliquots at Time Points D->E t=1, 2, 4... hrs F Analyze Aliquots by HPLC E->F F->G

References

Why is Enpp-1-IN-6 not showing an effect on IFN-beta production?

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing ENPP-1 inhibitors. This guide provides troubleshooting advice and frequently asked questions regarding experiments where ENPP-1-IN-6 is not showing the expected effect on Interferon-beta (IFN-β) production.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing an increase in IFN-β production after treating my cells with this compound. What are the primary biological reasons this might occur?

A1: The lack of an effect from this compound on IFN-β production typically points to an issue within the cGAS-STING signaling pathway or the role of ENPP1 in your specific experimental model. ENPP1 functions by degrading extracellular 2'3'-cGAMP, which is a key signaling molecule that activates the STING pathway to produce Type I interferons, including IFN-β.[1][2][3] An ENPP1 inhibitor, like this compound, is expected to increase the concentration of extracellular 2'3'-cGAMP, leading to enhanced STING activation and subsequent IFN-β production.[4][5][6]

For this compound to have an effect, the following conditions must be met in your experimental system:

  • Active cGAS: Cells must be able to sense cytosolic double-stranded DNA (dsDNA) and synthesize 2'3'-cGAMP via the enzyme cGAS.[7][8]

  • 2'3'-cGAMP Export: The synthesized 2'3'-cGAMP must be transported out of the cell to the extracellular space.[5]

  • Functional ENPP1: The target enzyme, ENPP1, must be expressed on the cell surface and be actively hydrolyzing extracellular 2'3'-cGAMP.[9][10] If ENPP1 activity is negligible, an inhibitor will have no substrate to act upon.

  • Responsive STING Pathway: Neighboring or the same cells must have a functional STING pathway to sense the extracellular 2'3'-cGAMP and initiate the downstream signaling cascade that leads to IFN-β transcription.[7][11]

A failure in any of these steps will result in a diminished or absent response to an ENPP1 inhibitor.

Q2: How can I verify that my experimental system is suitable for testing this compound?

A2: It is crucial to validate the key components of the cGAS-STING-ENPP1 axis in your cell model. Below is a table outlining validation experiments.

Component to ValidateRecommended AssayPurposeExpected Outcome for a Responsive System
ENPP1 Expression Western Blot, qPCR, Flow Cytometry (for surface expression)To confirm that the target enzyme is present.Detectable levels of ENPP1 protein or mRNA.
ENPP1 Activity ENPP1 Activity Assay (e.g., using a fluorogenic substrate)To confirm that the expressed ENPP1 is functional.[12]Measurable hydrolysis of the substrate, which is inhibited by this compound.
cGAS Expression Western Blot, qPCRTo ensure cells can produce 2'3'-cGAMP in response to a stimulus.Detectable levels of cGAS protein or mRNA.
STING Pathway Integrity Treatment with a direct STING agonist (e.g., 2'3'-cGAMP)To confirm that the pathway downstream of 2'3'-cGAMP is functional.Robust IFN-β production upon stimulation with exogenous 2'3'-cGAMP.
2'3'-cGAMP Production Transfection with dsDNA (e.g., HT-DNA) followed by ELISA or LC-MS/MS on cell lysatesTo verify that cGAS is active and can produce its product upon stimulation.Increased intracellular levels of 2'3'-cGAMP after dsDNA stimulation.

If any of these validation experiments fail, it is likely that your experimental system is not appropriate for studying the effects of this compound on IFN-β production.

Q3: What are common issues with the experimental setup that could lead to a lack of effect?

A3: Beyond the biological suitability of your model, technical aspects of the experiment can also lead to a null result.

  • Inhibitor Potency and Concentration: Ensure that this compound is potent and used at an effective concentration. The IC50 can vary between enzymatic and cell-based assays. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type.

  • Timing of Treatment and Analysis: The kinetics of 2'3'-cGAMP production, export, and subsequent IFN-β transcription and translation can vary. Consider a time-course experiment to identify the peak of IFN-β production in your system. IFN-β mRNA can often be detected earlier (e.g., 4-8 hours) than the secreted protein (e.g., 18-24 hours).

  • Detection Method Sensitivity: The amount of IFN-β produced might be below the detection limit of your assay.

    • ELISA: Use a high-sensitivity ELISA kit.[13][14]

    • qPCR: Measuring IFNB1 transcript levels can be more sensitive than measuring the secreted protein.

    • Reporter Assay: A luciferase reporter driven by an IFN-stimulated response element (ISRE) can be a highly sensitive readout for Type I IFN signaling.[15]

  • Cell Culture Conditions: High cell density or prolonged culture times can alter ENPP1 expression and the overall health of the cells, potentially impacting their ability to respond.

Q4: What are the essential control experiments to include?

A4: Proper controls are critical for interpreting your data. The following table lists essential controls for your experiment.

Control GroupDescriptionPurpose
Vehicle Control Cells treated with the same solvent used to dissolve this compound (e.g., DMSO).To establish the baseline level of IFN-β production.
Stimulus Only Cells treated with the stimulus for endogenous 2'3'-cGAMP production (e.g., dsDNA transfection, viral infection) without the inhibitor.To measure the baseline IFN-β response to the stimulus in the presence of active ENPP1.
Positive Control (STING Agonist) Cells treated with a known STING agonist like exogenous 2'3'-cGAMP.To confirm the integrity of the STING signaling pathway downstream of 2'3'-cGAMP.
Positive Control (ENPP1-resistant cGAMP analog) Cells treated with a cGAMP analog that is resistant to ENPP1 hydrolysis.[4]To demonstrate the potential for STING activation when cGAMP degradation is not a factor.
Negative Control (ENPP1 Knockout/Knockdown) Cells lacking ENPP1 expression treated with the stimulus.To mimic the effect of complete ENPP1 inhibition and show the maximum potential increase in IFN-β.

Visual Guides and Protocols

Signaling Pathway Overview

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_cell1 Cell 1 (cGAMP Producer) cluster_cell2 Cell 2 (Responder) cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Importer Importer cGAMP_ext->Importer Import & Activate AMP_GMP AMP + GMP ENPP1->AMP_GMP Degrades to Inhibitor This compound Inhibitor->ENPP1 Inhibits dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra Synthesizes from ATP_GTP ATP + GTP ATP_GTP->cGAS Exporter Exporter cGAMP_intra->Exporter Export Exporter->cGAMP_ext Export STING STING Importer->STING Import & Activate TBK1 TBK1 STING->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates IRF3_P p-IRF3 IRF3->IRF3_P Phosphorylates Nucleus Nucleus IRF3_P->Nucleus Translocates IFNB IFN-β Production Nucleus->IFNB Induces

Caption: The cGAS-STING pathway and the inhibitory role of ENPP1.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: No IFN-β increase with this compound Check_System Is the experimental system validated? Start->Check_System Validate_System Perform validation experiments: - ENPP1 expression/activity - cGAS/STING expression - STING pathway integrity (use agonist) Check_System->Validate_System No System_OK System is Validated Check_System->System_OK Yes Validate_System->Check_System System_Not_OK System is not suitable. Re-evaluate cell model. Validate_System->System_Not_OK Check_Protocol Is the experimental protocol optimal? System_OK->Check_Protocol Optimize_Protocol Optimize protocol: - Inhibitor dose-response curve - Time-course experiment - Use high-sensitivity IFN-β assay Check_Protocol->Optimize_Protocol No Protocol_OK Protocol is Optimal Check_Protocol->Protocol_OK Yes Optimize_Protocol->Check_Protocol Protocol_Not_OK Re-run with optimized protocol and proper controls. Optimize_Protocol->Protocol_Not_OK Interpret_Results Re-evaluate results with all controls. Protocol_OK->Interpret_Results

Caption: A logical workflow for troubleshooting the lack of this compound effect.

Experimental Protocols

Protocol 1: Western Blot for Key Pathway Proteins

This protocol is for verifying the presence of ENPP1, cGAS, and STING.

StepProcedureReagent/Parameter
1. Lysate Preparation Lyse 1-5 million cells in RIPA buffer with protease and phosphatase inhibitors.RIPA Buffer
2. Protein Quantification Determine protein concentration using a BCA assay.BCA Protein Assay Kit
3. SDS-PAGE Load 20-30 µg of protein per well onto a 4-20% Tris-Glycine gel.4-20% Mini-PROTEAN TGX Gel
4. Protein Transfer Transfer proteins to a PVDF membrane.Trans-Blot Turbo Transfer System
5. Blocking Block the membrane for 1 hour at room temperature.5% non-fat milk or BSA in TBST
6. Primary Antibody Incubation Incubate with primary antibody overnight at 4°C.Anti-ENPP1 (1:1000), Anti-cGAS (1:1000), Anti-STING (1:1000), Anti-β-Actin (1:5000)
7. Secondary Antibody Incubation Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.Anti-rabbit/mouse IgG-HRP (1:5000)
8. Detection Visualize bands using an enhanced chemiluminescence (ECL) substrate.ECL Western Blotting Substrate
Protocol 2: IFN-β Measurement by ELISA

This protocol is for quantifying secreted IFN-β in the cell culture supernatant.

StepProcedureReagent/Parameter
1. Sample Collection Collect cell culture supernatant at 18-24 hours post-stimulation. Centrifuge to remove cell debris.-
2. Assay Perform the ELISA according to the manufacturer's instructions.High-Sensitivity Human/Mouse IFN-β ELISA Kit
3. Standard Curve Prepare a standard curve using the provided recombinant IFN-β standard.IFN-β standard (e.g., 0-1000 pg/mL)
4. Incubation Incubate samples and standards in the antibody-coated plate.As per kit instructions (typically 2 hours)
5. Detection Add detection antibody, followed by substrate solution.As per kit instructions
6. Measurement Read the absorbance at 450 nm and calculate the IFN-β concentration based on the standard curve.Microplate reader

References

Technical Support Center: Enhancing In Vivo Delivery and Bioavailability of ENPP1-IN-1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ENPP1-IN-1, a selective inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the in vivo delivery and bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant pathway diagrams to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is ENPP1 and why is it a therapeutic target?

A1: ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in hydrolyzing extracellular nucleotides, including adenosine triphosphate (ATP) and the cyclic dinucleotide 2'3'-cGAMP.[1][2] By degrading 2'3'-cGAMP, ENPP1 acts as a key negative regulator of the cGAS-STING (cyclic GMP-AMP synthase-stimulator of interferon genes) signaling pathway, which is essential for innate immune responses against cancer.[3][4] Elevated ENPP1 expression in tumors is associated with an immunosuppressive microenvironment and poor prognosis.[5][6] Therefore, inhibiting ENPP1 can enhance antitumor immunity by increasing cGAMP levels and activating the STING pathway.[5][6]

Q2: What are the main challenges in the in vivo delivery of ENPP1-IN-1?

A2: Like many small molecule inhibitors, ENPP1-IN-1 faces challenges related to its physicochemical properties. A primary obstacle is its poor aqueous solubility, which can lead to low oral bioavailability and limit its therapeutic efficacy.[2] Many nucleotide-based inhibitors are negatively charged at physiological pH, further hindering their ability to cross cell membranes and achieve optimal systemic exposure.[2]

Q3: What are the recommended formulation strategies to improve the bioavailability of ENPP1-IN-1?

A3: Several formulation strategies can be employed to enhance the solubility and absorption of poorly soluble compounds like ENPP1-IN-1. These include:

  • Co-solvents: Using a mixture of solvents such as DMSO, PEG300, and Tween-80 can significantly improve solubility.[7]

  • Cyclodextrins: Encapsulating the compound in cyclodextrins, such as SBE-β-CD, can increase its aqueous solubility.

  • Lipid-based formulations: Formulations using corn oil or other lipids can enhance absorption.[7]

  • Nanosuspensions: Reducing the particle size to the nanoscale can increase the surface area for dissolution.

  • Amorphous solid dispersions: Dispersing the drug in a polymer matrix can prevent crystallization and improve dissolution.

Q4: Are there any known in vivo pharmacokinetic data for ENPP1 inhibitors?

Signaling Pathways

The primary mechanism of action for ENPP1 inhibitors involves the modulation of the cGAS-STING pathway.

ENPP1_cGAS_STING_Pathway cluster_extracellular Extracellular Space cluster_cytosol Cytosol cGAMP_ext 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis cGAMP_int 2'3'-cGAMP cGAMP_ext->cGAMP_int Transport AMP_GMP AMP + GMP ENPP1->AMP_GMP ENPP1_IN_1 ENPP1-IN-1 ENPP1_IN_1->ENPP1 Inhibits dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS Activates cGAS->cGAMP_int Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS STING STING (ER Membrane) cGAMP_int->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Induces Transcription Immune_Response Antitumor Immune Response IFNs->Immune_Response Promotes

Caption: ENPP1 in the cGAS-STING Signaling Pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the in vivo administration of ENPP1-IN-1.

Problem Potential Cause Recommended Solution
Precipitation of ENPP1-IN-1 in formulation Poor solubility of the compound in the chosen vehicle.- Increase the percentage of co-solvents (e.g., DMSO, PEG300).- Use sonication or gentle heating to aid dissolution.[11]- Prepare fresh formulations immediately before use.[7]- Consider alternative formulations such as cyclodextrin complexes or lipid-based carriers.
Low or variable plasma exposure after oral gavage - Poor absorption from the GI tract.- First-pass metabolism.- Instability of the compound in the GI environment.- Optimize the formulation to improve solubility (see above).- Co-administer with a P-glycoprotein inhibitor if efflux is suspected.- Evaluate different dosing vehicles (e.g., oil-based vs. aqueous).- Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass the GI tract.[12]
No observable in vivo efficacy - Insufficient drug concentration at the tumor site.- Rapid clearance of the compound.- Inappropriate animal model or tumor cell line with low ENPP1 expression.- Increase the dosing frequency or concentration based on tolerability studies.- Characterize the pharmacokinetic profile to determine Cmax and half-life.[10]- Confirm ENPP1 expression in your tumor model of choice.[13]- Combine ENPP1-IN-1 with other therapies like checkpoint inhibitors (e.g., anti-PD-1) for synergistic effects.[5][6]
Adverse effects or toxicity in animals - Vehicle toxicity (e.g., high percentage of DMSO).- Off-target effects of the compound at high concentrations.- Formulation-related issues (e.g., irritation from extreme pH).- Perform a dose-escalation study to determine the maximum tolerated dose (MTD).- Reduce the concentration of potentially toxic excipients in the formulation.- Ensure the pH of the formulation is within a physiologically acceptable range.- Monitor animals closely for signs of distress.[14]
Difficulty with oral gavage procedure - Improper technique leading to animal stress or injury.- Ensure proper training on animal handling and gavage techniques.[14][15]- Use appropriately sized gavage needles for the animal's weight.[14][15]- Do not force the needle; allow the animal to swallow.[14]- Administer the formulation slowly.[15]

Experimental Protocols

Below are detailed protocols for common experiments involving the in vivo administration of ENPP1-IN-1.

Formulation Preparation

Objective: To prepare a clear and stable solution of ENPP1-IN-1 for in vivo administration.

Materials:

  • ENPP1-IN-1 powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl) or Corn oil

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Protocol 1: Aqueous Formulation [7]

  • Prepare a stock solution of ENPP1-IN-1 in DMSO (e.g., 69 mg/mL). Use fresh, anhydrous DMSO as it is hygroscopic, which can affect solubility.[7]

  • For a 1 mL final formulation, add 50 µL of the DMSO stock solution to 400 µL of PEG300.

  • Mix thoroughly by vortexing until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and vortex again until clear.

  • Add 500 µL of saline to bring the final volume to 1 mL.

  • Vortex the final solution until it is a clear and homogenous.

  • This formulation should be prepared fresh and used immediately.[7]

Protocol 2: Oil-based Formulation [7]

  • Prepare a stock solution of ENPP1-IN-1 in DMSO (e.g., 11.4 mg/mL).[7]

  • For a 1 mL final formulation, add 50 µL of the DMSO stock solution to 950 µL of corn oil.

  • Mix thoroughly by vortexing until the solution is clear.

  • This formulation should be prepared fresh and used immediately.[7]

In Vivo Administration

Objective: To administer ENPP1-IN-1 to mice via oral gavage or intraperitoneal injection.

Experimental Workflow Diagram:

in_vivo_workflow start Start formulation Prepare ENPP1-IN-1 Formulation start->formulation animal_prep Animal Preparation (weighing, etc.) formulation->animal_prep administration Route of Administration animal_prep->administration oral Oral Gavage administration->oral Oral ip Intraperitoneal Injection administration->ip IP monitoring Post-administration Monitoring oral->monitoring ip->monitoring pk_pd Pharmacokinetic/ Pharmacodynamic Analysis monitoring->pk_pd efficacy Efficacy Studies (Tumor Growth) monitoring->efficacy end End pk_pd->end efficacy->end

Caption: General workflow for in vivo administration and analysis.

Oral Gavage Protocol (Mouse) [14][15]

  • Animal Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize the head.

  • Gavage Needle Insertion: Use a 20-22 gauge, 1.5-inch gavage needle with a ball tip. Insert the needle into the diastema (gap between incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the needle enters the esophagus. Do not force the needle.

  • Administration: Once the needle is in place, slowly administer the prepared formulation (maximum volume of 10 mL/kg).[14][15]

  • Withdrawal: Slowly withdraw the gavage needle.

  • Monitoring: Monitor the animal for at least 10-15 minutes post-gavage for any signs of distress.[15]

Intraperitoneal (IP) Injection Protocol (Mouse)

  • Animal Restraint: Restrain the mouse by scruffing the neck and back, and position it to expose the abdomen.

  • Injection Site: Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.

  • Injection: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle. Aspirate to ensure no fluid (urine or blood) is drawn back, then slowly inject the formulation.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Monitor the animal for any adverse reactions.

Pharmacokinetic Analysis

Objective: To determine the concentration of ENPP1-IN-1 in plasma over time.

Materials:

  • Mice treated with ENPP1-IN-1

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Centrifuge

  • LC-MS/MS system

Protocol:

  • Blood Collection: At predetermined time points after dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus).

  • Plasma Separation: Immediately place the blood in heparinized tubes and centrifuge at 4°C to separate the plasma.[16]

  • Sample Storage: Store plasma samples at -80°C until analysis.[16]

  • Sample Preparation: Perform protein precipitation or liquid-liquid extraction to isolate the drug from the plasma matrix.

  • LC-MS/MS Analysis: Quantify the concentration of ENPP1-IN-1 in the processed samples using a validated LC-MS/MS method.

  • Data Analysis: Plot the plasma concentration versus time to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[17]

This technical support center provides a comprehensive overview and practical guidance for working with ENPP1-IN-1 in vivo. For further specific inquiries, please consult the relevant product datasheets and published literature.

References

Addressing variability in tumor growth inhibition with Enpp-1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ENPP1 inhibitors, such as ENPP1-IN-6, in cancer research. The information provided is based on studies with various potent and selective ENPP1 inhibitors and is intended to serve as a general guide. Variability in experimental outcomes can arise from multiple factors, and this resource aims to help identify and address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ENPP1 inhibitors in cancer?

A1: ENPP1 is a type II transmembrane glycoprotein that functions as an ecto-enzyme.[1][2][3] In the tumor microenvironment, ENPP1 hydrolyzes extracellular 2'3'-cyclic GMP-AMP (cGAMP), a crucial signaling molecule that activates the STING (Stimulator of Interferon Genes) pathway.[4][5] The STING pathway, when activated in immune cells like dendritic cells, leads to the production of type I interferons and other cytokines, promoting an anti-tumor immune response.[1][6][7] By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing this anti-cancer immunity.[4] ENPP1 inhibitors block the enzymatic activity of ENPP1, leading to an accumulation of extracellular cGAMP, subsequent STING activation, and enhanced anti-tumor immunity.[2][6] This can turn immunologically "cold" tumors into "hot" tumors, making them more susceptible to immune-mediated killing and potentially enhancing the efficacy of immune checkpoint inhibitors like anti-PD-1.[4][6]

Q2: How do I select a cancer model for my ENPP1 inhibitor studies?

A2: The expression level of ENPP1 in your chosen cancer model is a critical factor. High ENPP1 expression is correlated with a poor prognosis in several cancers, including breast, ovarian, and lung cancer.[1][8] Therefore, models with high endogenous ENPP1 expression are more likely to respond to ENPP1 inhibition. You can check ENPP1 expression in various cancer cell lines and tumor types using publicly available databases such as The Cancer Genome Atlas (TCGA) and the Cancer Cell Line Encyclopedia (CCLE).[9] For instance, MDA-MB-231 (triple-negative breast cancer) is a cell line known for high ENPP1 expression.[9] It is also important to consider the immune competency of your in vivo model, as the therapeutic effect of ENPP1 inhibitors is largely immune-mediated. Syngeneic mouse models with a fully functional immune system are therefore recommended.

Q3: What are the expected outcomes of successful ENPP1 inhibition in vivo?

A3: Successful inhibition of ENPP1 in a suitable in vivo cancer model is expected to result in:

  • Delayed tumor growth and, in some cases, tumor regression, especially when combined with other immunotherapies.[10][11][12]

  • Increased infiltration of immune cells, particularly CD8+ T cells, into the tumor microenvironment.[1][12]

  • Enhanced production of pro-inflammatory cytokines, such as IFN-β, within the tumor.[9]

  • Synergistic anti-tumor effects when combined with immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1) or radiotherapy.[6][11][13]

Troubleshooting Guide

Issue 1: No significant inhibition of tumor growth observed in vivo.

Potential Cause Troubleshooting Step
Low or absent ENPP1 expression in the tumor model. Verify ENPP1 mRNA and protein expression in your cancer cell line and/or tumor tissue. Select a model with high ENPP1 expression for your studies.[8][9]
Suboptimal drug dosage or administration schedule. Perform a dose-response study to determine the optimal concentration of the ENPP1 inhibitor. Ensure the dosing schedule is frequent enough to maintain sufficient target engagement.[14][15]
Poor bioavailability or rapid clearance of the inhibitor. Review the pharmacokinetic properties of your specific ENPP1 inhibitor. Consider alternative routes of administration or formulation to improve bioavailability.[11][13]
Immune-compromised animal model. The efficacy of ENPP1 inhibitors is dependent on a functional immune system. Use immunocompetent mouse models (e.g., syngeneic models) for your in vivo studies.
Primary resistance mechanisms in the tumor model. The tumor model may have inherent resistance to STING pathway activation downstream of cGAMP. Consider combination therapies to overcome resistance.[6][16]

Issue 2: High variability in tumor growth inhibition between individual animals.

Potential Cause Troubleshooting Step
Inconsistent tumor cell implantation. Ensure consistent cell numbers and injection volumes for tumor implantation. Monitor tumor growth closely and randomize animals into treatment groups when tumors reach a specific size.
Heterogeneity of ENPP1 expression within the tumor. Analyze ENPP1 expression in tumors from different animals to assess for variability.
Differences in individual immune responses. Acknowledge the inherent biological variability in immune responses. Increase the number of animals per group to achieve statistical significance.

Issue 3: Difficulty confirming target engagement in vitro or in vivo.

Potential Cause Troubleshooting Step
Ineffective inhibitor concentration. Determine the IC50 of your inhibitor using an in vitro ENPP1 activity assay. Ensure that the concentrations used in your experiments are sufficient to inhibit ENPP1.[10][14]
Assay conditions are not optimal. Optimize your in vitro assay conditions (e.g., pH, substrate concentration) for ENPP1 activity.[10][17]
Challenges in measuring downstream effects. Measure the accumulation of extracellular cGAMP or the induction of STING-dependent genes (e.g., IFNB1, CXCL10) in response to inhibitor treatment.[9]

Quantitative Data Summary

Table 1: In Vitro Potency of Selected ENPP1 Inhibitors

InhibitorTargetSubstrateKi (nM)IC50 (nM)Reference
RBS2418ENPP1cGAMP0.14-[14][15]
RBS2418ENPP1ATP0.13-[14][15]
Compound 4eENPP1--188[3]
STF-1623Mouse ENPP1---[11]
STF-1623Human ENPP1---[11]

Table 2: Example of In Vivo Efficacy of an ENPP1 Inhibitor (RBS2418) in a Syngeneic Mouse Model

Cancer ModelTreatment GroupOutcomeReference
Hepa1-6 (Liver Cancer)Vehicle Control-[14][15]
Hepa1-6 (Liver Cancer)RBS2418 (2 days)Significant reduction in tumor growth, prolonged survival[14][15]
Hepa1-6 (Liver Cancer)RBS2418 (10 days)Significant reduction in tumor growth, prolonged survival[14][15]

Experimental Protocols

Protocol 1: In Vitro ENPP1 Inhibition Assay

This protocol describes a method to determine the in vitro potency of an ENPP1 inhibitor by measuring the hydrolysis of cGAMP.

Materials:

  • Recombinant mouse or human ENPP1

  • 2'3'-cGAMP

  • ENPP1 inhibitor (e.g., ENPP1-IN-6)

  • Assay buffer (50 mM Tris pH 7.4, 250 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂)

  • 96-well plate

  • Plate reader capable of detecting the chosen readout (e.g., fluorescence polarization, luminescence)

  • Detection reagent (e.g., Transcreener® AMP²/GMP² Assay)[17][18]

Procedure:

  • Prepare serial dilutions of the ENPP1 inhibitor in assay buffer.

  • In a 96-well plate, add the ENPP1 inhibitor dilutions.

  • Add recombinant ENPP1 to each well to a final concentration of 3 nM.

  • Add cGAMP to each well to a final concentration of 5 µM to start the reaction. The total reaction volume should be 10 µL.

  • Incubate the plate at room temperature for 3 hours.

  • Stop the reaction by heat inactivation at 95°C for 10 minutes.

  • Add the detection reagent according to the manufacturer's instructions.

  • Read the plate on a plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse model.

Materials:

  • Cancer cell line with high ENPP1 expression (e.g., 4T1, CT26, MC38)

  • Immunocompetent mice (e.g., BALB/c, C57BL/6)

  • ENPP1 inhibitor (e.g., ENPP1-IN-6) formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in 100 µL PBS) into the flank of each mouse.

  • Monitor tumor growth regularly using calipers.

  • When tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Administer the ENPP1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment and monitoring for the duration of the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, gene expression analysis).

  • Plot the average tumor growth curves for each group and perform statistical analysis to determine the significance of any observed differences.

Visualizations

ENPP1_Signaling_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_immune_cell Immune Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in produces cGAMP_out Extracellular 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP hydrolyzes cGAMP_out->ENPP1 STING STING cGAMP_out->STING activates Inhibitor ENPP1-IN-6 Inhibitor->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN (e.g., IFN-β) IRF3->IFN induces AntiTumor Anti-Tumor Immunity IFN->AntiTumor promotes

Caption: ENPP1-STING signaling pathway and the mechanism of ENPP1 inhibition.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Efficacy cluster_combo Combination Studies (Optional) Assay ENPP1 Inhibition Assay (Determine IC50) Cell_Culture Cell-based Assays (Confirm target engagement) Assay->Cell_Culture Model Select Syngeneic Tumor Model (High ENPP1 expression) Assay->Model Implantation Tumor Cell Implantation Model->Implantation Treatment ENPP1-IN-6 Treatment Implantation->Treatment Monitoring Monitor Tumor Growth and Animal Health Treatment->Monitoring Analysis Endpoint Analysis (Tumor IHC, Gene Expression) Monitoring->Analysis Combo Combine with Immunotherapy (e.g., anti-PD-1) Analysis->Combo Combo_Efficacy Assess Synergistic Anti-Tumor Effects Combo->Combo_Efficacy

Caption: General experimental workflow for evaluating ENPP1 inhibitors.

Troubleshooting_Tree Start No/Low In Vivo Efficacy Check_ENPP1 Is ENPP1 expression high in the tumor model? Start->Check_ENPP1 Check_Dose Is the dose and schedule optimal? Check_ENPP1->Check_Dose Yes Solution_Model Select a high ENPP1-expressing model. Check_ENPP1->Solution_Model No Check_Immunity Is the animal model immunocompetent? Check_Dose->Check_Immunity Yes Solution_Dose Perform dose-response and PK/PD studies. Check_Dose->Solution_Dose No Check_PK Are the inhibitor's PK properties adequate? Check_Immunity->Check_PK Yes Solution_Immunity Use a syngeneic or other immunocompetent model. Check_Immunity->Solution_Immunity No Solution_PK Consider formulation or route of administration changes. Check_PK->Solution_PK No Solution_Resistance Investigate downstream STING pathway resistance and consider combination therapy. Check_PK->Solution_Resistance Yes

Caption: Troubleshooting decision tree for in vivo efficacy issues.

References

Validation & Comparative

A Comparative Guide to ENPP1 Inhibitors: Enpp-1-IN-6 vs. STF-1623 and Other Emerging Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a critical regulator of innate immunity, primarily through its role in hydrolyzing the cyclic dinucleotide 2'3'-cyclic GMP-AMP (cGAMP), a key signaling molecule in the cGAS-STING pathway. Inhibition of ENPP1 is a promising therapeutic strategy to enhance anti-tumor immunity by increasing the concentration of cGAMP in the tumor microenvironment. This guide provides a comparative overview of Enpp-1-IN-6 and the well-characterized inhibitor STF-1623, alongside other notable ENPP1 inhibitors, supported by available experimental data and detailed methodologies.

Introduction to ENPP1 and Its Inhibition

ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in various physiological processes. In the context of oncology, ENPP1 acts as an immune checkpoint by degrading extracellular cGAMP, thereby dampening the STING (Stimulator of Interferon Genes) pathway and suppressing the innate immune response against cancer cells. By inhibiting ENPP1, researchers aim to restore cGAMP levels, leading to STING activation, production of type I interferons, and subsequent activation of an adaptive anti-tumor immune response.

Comparative Analysis of ENPP1 Inhibitors

This section provides a head-to-head comparison of this compound and STF-1623. While detailed quantitative data for this compound is not publicly available, its general properties are contrasted with the extensively studied STF-1623.

Table 1: In Vitro Potency and Selectivity
InhibitorTargetIC50 (nM)Ki (nM)SelectivitySource
This compound ENPP1Not Publicly AvailableNot Publicly AvailableNot Publicly Available[1]
STF-1623 Human ENPP10.6< 2>1000-fold vs. ENPP3[2]
Mouse ENPP10.416[3]

Note: The information for this compound is derived from its classification as a potent ENPP1 inhibitor in patent literature (WO2021203772A1, compound 51)[1].

Table 2: Cellular Activity
InhibitorCell-Based AssayCellular IC50 (nM)Mechanism of ActionSource
This compound Not Publicly AvailableNot Publicly AvailablePotent ENPP1 inhibitor[1]
STF-1623 cGAMP export assay (human ENPP1 in 293T cells)68Cell-impermeable, chelates Zn2+ in the active site[3][4]
Table 3: In Vivo Efficacy
InhibitorAnimal ModelTumor TypeKey FindingsSource
This compound Not Publicly AvailableNot Publicly AvailablePotential for cancer and infectious disease research[1]
STF-1623 Syngeneic mouse modelsBreast, Pancreatic, Colorectal, GlioblastomaSuppressed tumor growth, anti-metastatic effects, synergizes with radiation and immune checkpoint blockade[5][6][7]

Signaling Pathway and Experimental Workflows

To visualize the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams are provided.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm of Immune Cell cluster_cancer_cell Cancer Cell Cytoplasm cGAMP_ext Extracellular 2'3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis STING STING (on ER) cGAMP_ext->STING Transport AMP_GMP AMP + GMP ENPP1->AMP_GMP Inhibitor ENPP1 Inhibitor (e.g., STF-1623) Inhibitor->ENPP1 Inhibition TBK1 TBK1 STING->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IFNs Type I Interferons (IFN-α, IFN-β) IRF3->IFNs Nuclear Translocation & Gene Expression Immune_Response Anti-tumor Immune Response IFNs->Immune_Response cGAS cGAS cGAMP_int Intracellular 2'3'-cGAMP cGAS->cGAMP_int Synthesis dsDNA Cytosolic dsDNA dsDNA->cGAS Sensing cGAMP_int->cGAMP_ext Export

Caption: ENPP1-mediated hydrolysis of cGAMP and its inhibition.

ENPP1_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Enzyme_Assay Biochemical Assay (Recombinant ENPP1) Determine_Potency Determine IC50/Ki Enzyme_Assay->Determine_Potency Selectivity_Assay Selectivity Profiling (vs. other NPPs, PDEs) Determine_Potency->Selectivity_Assay Cell_Activity Cellular ENPP1 Activity Assay (e.g., cGAMP export) Selectivity_Assay->Cell_Activity STING_Activation Downstream STING Activation (IFN-β production) Cell_Activity->STING_Activation PK_PD Pharmacokinetics & Pharmacodynamics STING_Activation->PK_PD Efficacy_Model Tumor Xenograft/ Syngeneic Models PK_PD->Efficacy_Model Toxicity Toxicology Assessment Efficacy_Model->Toxicity

Caption: Experimental workflow for ENPP1 inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of ENPP1 inhibitors.

In Vitro ENPP1 Inhibition Assay (cGAMP Hydrolysis)

This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant ENPP1 using 2'3'-cGAMP as a substrate.

  • Materials:

    • Recombinant human or mouse ENPP1 protein.

    • 2'3'-cGAMP (substrate).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl2, 0.01% Brij-35).

    • Test compounds (e.g., this compound, STF-1623) dissolved in DMSO.

    • Detection reagent to measure AMP/GMP production (e.g., Transcreener® AMP²/GMP² Assay Kit).

    • 384-well plates.

    • Plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add a fixed concentration of ENPP1 enzyme to each well of the microplate.

    • Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 2'3'-cGAMP to each well.

    • Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 37°C. The reaction should be within the linear range.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the AMP/GMP detection reagents according to the manufacturer's protocol.

    • Measure the signal (e.g., fluorescence polarization) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular ENPP1 Activity Assay (cGAMP Export Assay)

This assay assesses the ability of an inhibitor to block ENPP1 activity on the surface of cells that endogenously produce and export cGAMP.

  • Materials:

    • A cell line engineered to overexpress cGAS and lack endogenous ENPP1 (e.g., 293T cGAS+/ENPP1-/-).

    • A plasmid encoding human or mouse ENPP1.

    • Cell culture medium and reagents.

    • Test compounds.

    • LC-MS/MS system for cGAMP quantification.

  • Procedure:

    • Seed the cGAS+/ENPP1-/- cells in a multi-well plate.

    • Transfect the cells with the ENPP1-expressing plasmid.

    • After 24-48 hours, replace the medium with fresh medium containing various concentrations of the test inhibitor.

    • Incubate the cells for a defined period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Quantify the concentration of extracellular cGAMP in the supernatant using a validated LC-MS/MS method.

    • Calculate the cellular IC50 value by plotting the extracellular cGAMP concentration against the inhibitor concentration.

In Vivo Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ENPP1 inhibitor in a syngeneic mouse model.

  • Materials:

    • Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, CT26 colon carcinoma).

    • Immunocompetent mice (e.g., C57BL/6 or BALB/c).

    • Test inhibitor (e.g., STF-1623) formulated for in vivo administration.

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Inject a suspension of tumor cells subcutaneously into the flank of the mice.

    • Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the ENPP1 inhibitor or vehicle control to the respective groups according to a pre-determined dosing schedule (e.g., daily oral gavage or intraperitoneal injection).

    • Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration, measurement of intratumoral cGAMP levels).

    • Analyze the tumor growth data to determine the efficacy of the inhibitor.

Conclusion

The development of potent and selective ENPP1 inhibitors represents a significant advancement in the field of cancer immunotherapy. STF-1623 has demonstrated promising preclinical activity, with a well-defined mechanism of action and robust in vivo efficacy. While specific experimental data for this compound is not yet in the public domain, its identification as a potent inhibitor suggests it may also hold therapeutic potential. The experimental protocols provided in this guide offer a framework for the continued evaluation and comparison of these and other emerging ENPP1 inhibitors. Further head-to-head studies will be crucial to fully elucidate the comparative efficacy and safety profiles of these promising therapeutic agents.

References

A Comparative Guide: ENPP-1 Inhibition Versus Direct STING Agonism for Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, capable of turning "cold" tumors "hot" by inducing a robust anti-tumor immune response. Two primary pharmacological strategies to harness the power of STING are the inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) and the direct agonism of the STING protein. This guide provides an objective comparison of the efficacy of these two approaches, supported by experimental data, detailed protocols, and visual pathway representations to aid researchers in their drug development endeavors.

At a Glance: Two Strategies to Activate STING

FeatureENPP-1 Inhibition (e.g., Enpp-1-IN-6, ISM5939)Direct STING Agonism (e.g., ADU-S100/MIW815)
Mechanism of Action Indirectly activates STING by preventing the degradation of its natural ligand, 2'3'-cGAMP, which is produced by tumor cells.Directly binds to and activates the STING protein, mimicking the action of 2'3'-cGAMP.
Mode of Activation Relies on endogenous cGAMP production by cancer cells, leading to a more localized and potentially regulated STING activation.Exogenously introduces a potent STING ligand, leading to strong, widespread activation.
Reported Efficacy Demonstrates significant tumor growth inhibition in monotherapy and synergistic effects with checkpoint inhibitors.Shows potent anti-tumor efficacy, including complete tumor regression and induction of systemic immunity.
Potential Advantages May offer a better safety profile with reduced systemic cytokine release. Oral bioavailability has been demonstrated for some inhibitors.Can induce a very strong and rapid anti-tumor response.
Potential Disadvantages Efficacy may be dependent on the tumor's ability to produce cGAMP.Systemic administration can lead to dose-limiting toxicities (cytokine storms), often necessitating intratumoral injection.

Quantitative Efficacy Comparison

The following tables summarize key quantitative data from preclinical studies on ENPP1 inhibitors and direct STING agonists. It is important to note that these data are from different studies with varying experimental conditions, and thus represent an indirect comparison.

Table 1: In Vitro Potency of ENPP1 Inhibitors and Direct STING Agonists
CompoundTargetAssay TypeCell Line/SystemPotency (IC50/EC50)Citation
This compound (analogue) ENPP1Enzymatic InhibitionRecombinant hENPP114.68 nM (IC50)[1]
Enpp-1-IN-20 ENPP1Enzymatic InhibitionRecombinant hENPP10.09 nM (IC50)[2]
Enpp-1-IN-20 ENPP1Cellular InhibitionMDA-MB-2318.8 nM (IC50)[2]
ISM5939 ENPP1Enzymatic InhibitionRecombinant hENPP10.63 nM (IC50)[3][4]
ISM5939 ENPP1Cellular InhibitionMDA-MB-231330 nM (EC50)[3][4]
ADU-S100 STINGIRF3 Reporter AssayTHP-1 Dual3.03 µg/mL (EC50)[5]
ADU-S100 STINGNF-κB Reporter AssayTHP-1 Dual4.85 µg/mL (EC50)[5]
Table 2: In Vivo Anti-Tumor Efficacy of ENPP1 Inhibitors and Direct STING Agonists
CompoundTumor ModelAdministration RouteDose and ScheduleEfficacy MetricResultCitation
ISM5939 MC38 Syngeneic (colorectal)Oral (p.o.)30 mg/kg, twice dailyTumor Growth Inhibition (TGI)67%[3][4][6]
Compound 31 (this compound analogue) 4T1 Syngeneic (breast)--Antitumor efficacySignificant[1]
Compound 31 (this compound analogue) CT26 Syngeneic (colorectal)--Antitumor efficacySignificant[1]
ADU-S100 Esophageal Adenocarcinoma (rat)Intratumoral (i.t.)50 µg, 2 cycles q3 weeklyMean Tumor Volume Change>30% reduction[7]
ADU-S100 CT26 Syngeneic (colorectal)Intratumoral (i.t.)40 µgTumor Growth SuppressionSignificant[8]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.

ENPP1_STING_Pathway cluster_tumor_cell Tumor Cell cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in produces cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out exported ENPP1 ENPP1 cGAMP_out->ENPP1 STING STING cGAMP_out->STING activates AMP_GMP AMP + GMP ENPP1->AMP_GMP degrades to Enpp1_IN_6 This compound Enpp1_IN_6->ENPP1 inhibits TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN Production IRF3->IFN Immune_Response Anti-tumor Immune Response IFN->Immune_Response

Caption: ENPP1-STING signaling pathway and the mechanism of this compound.

Direct_STING_Agonist_Pathway cluster_extracellular Extracellular/Administration cluster_apc Antigen Presenting Cell (APC) Direct_Agonist Direct STING Agonist STING STING Direct_Agonist->STING directly activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I IFN Production IRF3->IFN Immune_Response Anti-tumor Immune Response IFN->Immune_Response Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzymatic_Assay ENPP1 Enzymatic Assay (for ENPP1 inhibitors) Reporter_Assay STING Reporter Assay (for both) Enzymatic_Assay->Reporter_Assay Cytokine_Assay Cytokine Production Assay (e.g., IFN-β ELISA) Reporter_Assay->Cytokine_Assay Tumor_Implantation Syngeneic Tumor Model Implantation Cytokine_Assay->Tumor_Implantation Treatment Treatment with ENPP1 Inhibitor or Direct STING Agonist Tumor_Implantation->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Immune_Analysis Immunophenotyping of Tumor and Spleen Treatment->Immune_Analysis

References

Validating Enpp-1-IN-6: A Comparative Guide Using ENPP1 Knockout Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on-target effects of Enpp-1-IN-6, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1), by leveraging ENPP1 knockout (KO) cell lines. The primary objective is to demonstrate that the observed biological effects of this compound are directly attributable to its inhibition of ENPP1 and not due to off-target interactions.

Introduction to ENPP1 and the cGAS-STING Pathway

ENPP1 is a type II transmembrane glycoprotein that plays a critical role in various physiological processes. It functions as a phosphodiesterase with broad substrate specificity, notably hydrolyzing extracellular adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).[1][2] More recently, ENPP1 has been identified as a key negative regulator of the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway.[3][4] The cGAS-STING pathway is a crucial component of the innate immune system, detecting cytosolic DNA and initiating an immune response through the production of type I interferons (IFN-I).[4] ENPP1 attenuates this pathway by hydrolyzing the second messenger molecule, 2'3'-cyclic GMP-AMP (cGAMP).[5][6]

Given its role in suppressing anti-tumor immunity, ENPP1 has emerged as a promising target for cancer immunotherapy.[4][7] Inhibitors like this compound are designed to block the enzymatic activity of ENPP1, thereby increasing the concentration of extracellular cGAMP and enhancing STING-mediated immune responses against cancer cells.[8]

The Crucial Role of ENPP1 Knockout Cell Lines in Validation

To rigorously validate that an inhibitor like this compound exerts its effects specifically through the inhibition of ENPP1, a direct comparison between wild-type (WT) cells expressing ENPP1 and ENPP1 knockout (KO) cells is essential.[9] In ENPP1 KO cells, the target of the inhibitor is absent. Therefore, any biological effects observed in WT cells upon treatment with this compound should be significantly diminished or completely absent in the ENPP1 KO cells. This comparative approach provides strong evidence for the inhibitor's on-target specificity.

dot

cluster_WT Wild-Type (WT) Cell cluster_KO ENPP1 Knockout (KO) Cell Enpp1_IN_6_WT This compound ENPP1_WT ENPP1 Enpp1_IN_6_WT->ENPP1_WT Inhibits cGAMP_WT Extracellular cGAMP ENPP1_WT->cGAMP_WT Hydrolyzes STING_WT STING Activation cGAMP_WT->STING_WT IFN_WT Type I Interferon Production STING_WT->IFN_WT Enpp1_IN_6_KO This compound ENPP1_KO ENPP1 (Absent) cGAMP_KO Extracellular cGAMP STING_KO STING Activation cGAMP_KO->STING_KO IFN_KO Type I Interferon Production STING_KO->IFN_KO

Figure 1: Logical workflow for validating this compound specificity.

Comparative Data Presentation

The following tables present illustrative data demonstrating the expected outcomes of key experiments comparing the effects of this compound on wild-type and ENPP1 KO cell lines.

Table 1: cGAMP Hydrolysis Assay

Cell LineTreatmentcGAMP Concentration (nM)% cGAMP Remaining
Wild-Type Vehicle15.815.8%
This compound (1 µM)89.289.2%
ENPP1 KO Vehicle95.395.3%
This compound (1 µM)96.196.1%

Illustrative data based on the principle that this compound should prevent cGAMP hydrolysis only in the presence of ENPP1.

Table 2: Western Blot Analysis of STING Pathway Activation

Cell LineTreatmentp-STING (Ser366) / STINGp-TBK1 (Ser172) / TBK1p-IRF3 (Ser396) / IRF3
Wild-Type Vehicle + cGAMP1.01.01.0
This compound + cGAMP4.84.25.1
ENPP1 KO Vehicle + cGAMP5.24.95.5
This compound + cGAMP5.35.05.6

Illustrative data (relative band intensity) showing that this compound enhances STING pathway activation in WT cells to a level comparable to that in ENPP1 KO cells, where the pathway is already potentiated due to the absence of cGAMP hydrolysis.

Table 3: IFN-β Secretion (ELISA)

Cell LineTreatmentIFN-β Concentration (pg/mL)
Wild-Type Vehicle + cGAMP150
This compound + cGAMP780
ENPP1 KO Vehicle + cGAMP820
This compound + cGAMP835

Illustrative data demonstrating that this compound treatment in WT cells rescues IFN-β production to levels seen in ENPP1 KO cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Generation of ENPP1 Knockout Cell Lines

dot

sgRNA sgRNA Design & Cloning Transfection Transfection with CRISPR/Cas9 sgRNA->Transfection Selection Single-Cell Cloning & Expansion Transfection->Selection Validation Genomic & Protein Validation Selection->Validation

Figure 2: Workflow for generating ENPP1 knockout cell lines.
  • sgRNA Design and Cloning : Design single guide RNAs (sgRNAs) targeting an early exon of the ENPP1 gene to induce a frameshift mutation. Clone the sgRNAs into a suitable expression vector containing Cas9 nuclease.

  • Transfection : Transfect the wild-type cell line with the sgRNA/Cas9 expression vector.

  • Single-Cell Cloning and Expansion : Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution and expand individual clones.

  • Validation :

    • Genomic Validation : Perform PCR and Sanger sequencing of the targeted genomic region to identify clones with frameshift-inducing insertions or deletions (indels).

    • Protein Validation : Confirm the absence of ENPP1 protein expression in candidate clones by Western blot analysis.

cGAMP Hydrolysis Assay
  • Cell Seeding : Seed wild-type and ENPP1 KO cells in a 96-well plate and culture to confluency.

  • Inhibitor Treatment : Pre-incubate the cells with this compound or vehicle control for 1 hour.

  • cGAMP Addition : Add a known concentration of 2'3'-cGAMP (e.g., 100 nM) to each well.

  • Incubation : Incubate for a defined period (e.g., 4 hours) at 37°C.

  • Sample Collection : Collect the cell culture supernatant.

  • Quantification : Measure the remaining cGAMP concentration in the supernatant using a competitive ELISA kit.

Western Blot for STING Pathway Activation
  • Cell Treatment : Treat wild-type and ENPP1 KO cells with vehicle or this compound, followed by stimulation with cGAMP.

  • Cell Lysis : Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation : Block the membrane and incubate with primary antibodies against p-STING (Ser366), STING, p-TBK1 (Ser172), TBK1, p-IRF3 (Ser396), and IRF3. Follow with incubation with HRP-conjugated secondary antibodies.

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.

IFN-β ELISA
  • Cell Treatment : Treat wild-type and ENPP1 KO cells with vehicle or this compound, followed by stimulation with cGAMP.

  • Supernatant Collection : Collect the cell culture supernatant after 24 hours of stimulation.

  • ELISA : Measure the concentration of IFN-β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Conclusion

The use of ENPP1 knockout cell lines is an indispensable tool for the validation of ENPP1 inhibitors like this compound. By demonstrating a clear differential response between wild-type and ENPP1 knockout cells, researchers can confidently attribute the inhibitor's mechanism of action to the specific inhibition of ENPP1. This rigorous validation is a critical step in the pre-clinical development of novel cancer immunotherapies targeting the cGAS-STING pathway.

References

Cross-Validation of ENPP1 Inhibition: A Comparative Guide to Enpp-1-IN-6 and CRISPR-Cas9 Gene Editing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two key methodologies for studying the function of Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1): pharmacological inhibition with small molecules like Enpp-1-IN-6 and genetic knockout using CRISPR-Cas9. Understanding the nuances, advantages, and limitations of each approach is critical for robust experimental design and accurate interpretation of results in the context of the cGAS-STING pathway and cancer immunotherapy.

At a Glance: Pharmacological vs. Genetic Inhibition of ENPP1

FeatureThis compound (Pharmacological Inhibition)CRISPR-Cas9 (Genetic Knockout)
Mechanism of Action Reversible or irreversible binding to the ENPP1 active site, blocking its enzymatic activity.[1]Permanent disruption of the ENPP1 gene, leading to a complete loss of protein expression.[1]
Speed of Onset Rapid, typically within minutes to hours of administration.Slower, requires time for gene editing, protein turnover, and selection of knockout clones.
Reversibility Reversible, allowing for temporal control of ENPP1 inhibition.Permanent and irreversible genetic modification.
Specificity Potential for off-target effects on other ENPP family members or unrelated proteins.[2]Highly specific to the targeted ENPP1 gene, but can have off-target genomic edits.[3][4]
Application In vitro and in vivo studies, preclinical and potentially clinical applications.[2][5]Primarily for in vitro and preclinical in vivo studies to validate gene function.
Key Advantage Dose-dependent control and temporal flexibility.Complete and permanent loss of function for target validation.
Key Limitation Potential for off-target effects and issues with pharmacokinetics/pharmacodynamics.[2]Potential for off-target genomic alterations and cellular compensation mechanisms.[3][4]

The ENPP1-cGAS-STING Signaling Axis

ENPP1 is a key negative regulator of the cGAS-STING innate immune pathway.[6] It functions by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP), which is produced by cGAS upon sensing cytosolic DNA.[2][6] By degrading cGAMP, ENPP1 prevents the activation of STING, thereby dampening the downstream production of type I interferons and other inflammatory cytokines that are crucial for an anti-tumor immune response.[7][8][9][10][11] Both pharmacological inhibition and genetic knockout of ENPP1 aim to restore cGAMP levels, leading to STING activation and enhanced anti-tumor immunity.[10][12] In fact, selectively abolishing the cGAMP hydrolysis activity of ENPP1 has been shown to phenocopy the effects of a complete ENPP1 knockout, underscoring the therapeutic potential of targeted ENPP1 inhibitors.[10][12]

Caption: The ENPP1-cGAS-STING signaling pathway.

Comparative Experimental Data

Table 1: ENPP1 Activity Inhibition

MethodTreatmentExpected % Inhibition of cGAMP Hydrolysis
ENPP1 Inhibitor100 nM ENPP1 Inhibitor> 90%
CRISPR-Cas9ENPP1 Knockout~100%

Table 2: STING Pathway Activation (IFN-β Production)

MethodTreatmentExpected Fold Increase in IFN-β
ENPP1 Inhibitor100 nM ENPP1 Inhibitor + cGAMPSignificant increase over cGAMP alone
CRISPR-Cas9ENPP1 Knockout + cGAMPSignificant increase over wild-type + cGAMP

Table 3: Cancer Cell Viability

MethodCell LineTreatmentExpected % Decrease in Viability
ENPP1 InhibitorTNBC cell line (e.g., 4T1)1 µM ENPP1 InhibitorModest decrease
CRISPR-Cas9TNBC cell line (e.g., 4T1)ENPP1 KnockoutModest decrease

Experimental Protocols

ENPP1 cGAMP Hydrolysis Assay

This assay quantifies the enzymatic activity of ENPP1 by measuring the hydrolysis of its substrate, cGAMP.

Materials:

  • Recombinant human ENPP1

  • 2'3'-cGAMP

  • Assay buffer (e.g., Tris-HCl, pH 7.4, with MgCl2 and ZnCl2)

  • This compound or other ENPP1 inhibitor

  • Detection reagent (e.g., Transcreener® AMP²/GMP² Assay Kit)

  • 384-well plates

Procedure:

  • Prepare a serial dilution of this compound in DMSO.

  • In a 384-well plate, add assay buffer, recombinant ENPP1, and the ENPP1 inhibitor at various concentrations.

  • Initiate the reaction by adding 2'3'-cGAMP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent.

  • Read the fluorescence polarization on a plate reader to determine the amount of AMP/GMP produced.

  • Calculate the percent inhibition relative to a DMSO control.

CRISPR-Cas9 Mediated ENPP1 Knockout

This protocol describes the generation of a stable ENPP1 knockout cell line.

Materials:

  • Target cells (e.g., HEK293T, 4T1)

  • Lentiviral vector expressing Cas9 and a guide RNA (gRNA) targeting ENPP1

  • Transfection reagent

  • Puromycin or other selection antibiotic

  • 96-well plates for single-cell cloning

Procedure:

  • Design and clone a gRNA specific to the ENPP1 gene into a lentiviral vector co-expressing Cas9 and a selection marker.

  • Produce lentiviral particles by transfecting HEK293T cells with the lentiviral vector and packaging plasmids.

  • Transduce the target cells with the lentiviral particles.

  • Select for transduced cells using the appropriate antibiotic (e.g., puromycin).

  • Perform single-cell cloning by limiting dilution in 96-well plates to isolate clonal populations.

  • Expand the clones and validate the knockout by Western Blot for ENPP1 protein expression and Sanger sequencing of the targeted genomic region to confirm the presence of insertions/deletions (indels).

Experimental_Workflow cluster_inhibitor Pharmacological Inhibition cluster_crispr Genetic Knockout cluster_comparison Comparative Analysis A1 Treat cells with This compound A2 Functional Assays (e.g., cGAMP hydrolysis, cell viability) A1->A2 C1 Compare phenotypic and mechanistic outcomes A2->C1 B1 Design & Clone ENPP1 gRNA B2 Lentiviral Transduction B1->B2 B3 Selection & Clonal Isolation B2->B3 B4 Validate Knockout (Western Blot, Sequencing) B3->B4 B5 Functional Assays B4->B5 B5->C1

Caption: Experimental workflow for comparing this compound and CRISPR-Cas9.

Western Blot for STING Pathway Activation

This protocol assesses the activation of the STING pathway by detecting the phosphorylation of key downstream proteins.[7][8][9][11]

Materials:

  • Wild-type and ENPP1 knockout cells

  • This compound

  • cGAMP

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-pSTING, anti-STING, anti-pTBK1, anti-TBK1, anti-pIRF3, anti-IRF3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed wild-type and ENPP1 knockout cells.

  • Treat wild-type cells with this compound or DMSO for a specified time.

  • Stimulate all cell groups with cGAMP for a defined period (e.g., 3 hours).

  • Lyse the cells and determine protein concentration.

  • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies overnight at 4°C.

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (β-actin).

Cross-Validation Logic and Off-Target Considerations

Cross-validation using both a pharmacological inhibitor and genetic knockout provides a robust approach to confirming the on-target effects of ENPP1 modulation.

Cross_Validation_Logic Inhibitor This compound Treatment Phenotype Observed Phenotype (e.g., STING activation, reduced tumor growth) Inhibitor->Phenotype OnTarget On-Target ENPP1 Inhibition Inhibitor->OnTarget OffTarget_Inhibitor Potential Inhibitor Off-Targets Inhibitor->OffTarget_Inhibitor CRISPR ENPP1 CRISPR Knockout CRISPR->Phenotype CRISPR->OnTarget OffTarget_CRISPR Potential CRISPR Off-Targets CRISPR->OffTarget_CRISPR OnTarget->Phenotype OffTarget_Inhibitor->Phenotype OffTarget_CRISPR->Phenotype

Caption: Logic of cross-validating on-target effects.

A key consideration in this cross-validation is the distinct nature of potential off-target effects for each method.

  • This compound Off-Target Effects: Small molecule inhibitors may bind to other proteins with similar active sites, particularly other members of the ENPP family.[2] This can lead to phenotypes that are not solely due to the inhibition of ENPP1. Rigorous selectivity profiling against related enzymes is essential.

  • CRISPR-Cas9 Off-Target Effects: The Cas9 nuclease can sometimes cleave genomic DNA at sites that are similar to the intended target sequence, leading to unintended mutations.[3][4] Whole-genome sequencing or targeted deep sequencing methods can be used to identify these off-target edits.[3][13]

When both pharmacological inhibition and genetic knockout result in the same phenotype, it provides strong evidence that the observed effect is due to the on-target modulation of ENPP1, as it is unlikely that the two distinct methods would share the same off-target profiles.

Conclusion

Both this compound and CRISPR-Cas9 are powerful tools for investigating the role of ENPP1. While pharmacological inhibitors offer temporal control and therapeutic potential, CRISPR-Cas9 provides a definitive genetic validation of the target's function. By employing both methodologies in a cross-validation approach, researchers can build a more comprehensive and robust understanding of ENPP1 biology and its therapeutic implications.

References

In Vivo Showdown: A Head-to-Head Comparison of ENPP1 Inhibitors RBS2418 and AVA-NP-695

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the burgeoning field of cancer immunotherapy, the inhibition of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) has emerged as a promising strategy to awaken the innate immune system against tumors. This guide provides a detailed, data-driven comparison of two key players in this space: RBS2418 and AVA-NP-695, focusing on their in vivo performance and underlying mechanisms.

ENPP1 is a critical negative regulator of the cGAS-STING pathway, a key sensor of cytosolic DNA that triggers anti-tumor immune responses. By hydrolyzing the STING agonist cGAMP, ENPP1 effectively dampens this crucial immune surveillance mechanism. Potent and selective inhibitors of ENPP1, therefore, hold the potential to "turn cold tumors hot" and enhance the efficacy of immunotherapies. Here, we delve into the preclinical in vivo data for RBS2418 and AVA-NP-695 to provide a clear comparison for the scientific community.

Mechanism of Action: A Shared Target, A Common Goal

Both RBS2418 and AVA-NP-695 are potent and selective small molecule inhibitors of the ENPP1 enzyme.[1][2] Their primary mechanism of action is to block the hydrolysis of 2'3'-cyclic guanosine monophosphate-adenosine monophosphate (cGAMP), the endogenous activator of the STING (Stimulator of Interferon Genes) pathway.[1][2] By preventing cGAMP degradation in the tumor microenvironment, these inhibitors lead to the activation of STING in immune cells, resulting in the production of type I interferons and other pro-inflammatory cytokines. This, in turn, promotes the recruitment and activation of cytotoxic T cells, leading to an anti-tumor immune response.

ENPP1 Inhibition and STING Pathway Activation ENPP1 Inhibition and STING Pathway Activation cluster_tumor_cell Tumor Cell cluster_immune_cell Immune Cell (e.g., Dendritic Cell) Tumor DNA Tumor DNA cGAS cGAS Tumor DNA->cGAS cGAMP_tumor cGAMP cGAS->cGAMP_tumor ENPP1 ENPP1 cGAMP_tumor->ENPP1 Hydrolysis cGAMP_immune cGAMP cGAMP_tumor->cGAMP_immune Transport STING STING cGAMP_immune->STING Type I IFN Type I Interferons STING->Type I IFN Anti-tumor Immunity Anti-tumor Immunity Type I IFN->Anti-tumor Immunity RBS2418 RBS2418 RBS2418->ENPP1 Inhibition AVA-NP-695 AVA-NP-695 AVA-NP-695->ENPP1 Inhibition

Mechanism of ENPP1 inhibitors in activating the cGAS-STING pathway.

Head-to-Head In Vivo Performance

To provide a clear comparative overview, the following tables summarize the available in vivo efficacy data for RBS2418 and AVA-NP-695 in preclinical cancer models.

Table 1: In Vivo Efficacy of RBS2418 in Syngeneic Mouse Models
ParameterHepa1-6 (Liver Cancer)GL261-luc (Glioblastoma)
Dosing Regimen Not specifiedNot specified
Tumor Growth Inhibition Significant reduction in tumor growthSignificant reduction of tumor burden
Survival Prolongation of survivalProlongation of survival
Complete Tumor Regression 44% of treated miceNot specified
Immune Memory Resistant to rechallenge with Hepa1-6 tumor cellsResistant to rechallenge with GL261-luc tumor cells
Tolerability Well toleratedWell tolerated

Data sourced from AACR Journals.[1]

Table 2: In Vivo Efficacy of AVA-NP-695 in 4T1 Syngeneic Mouse Model (Triple-Negative Breast Cancer)
Parameter1 mg/kg BID, PO3 mg/kg BID, PO6 mg/kg BID, POOlaparibAnti-PD1
Tumor Growth Inhibition (%) 40%Not specifiedSuperior to Olaparib and Anti-PD133%28%
Metastasis Reduced metastasisReduced metastasisReduced metastasisNot specifiedNot specified
Tolerability No adverse effects reported up to 1000 mg/kg BIDNo adverse effects reported up to 1000 mg/kg BIDNo adverse effects reported up to 1000 mg/kg BIDNot specifiedNot specified

Data sourced from Molecules and AACR Journals.[2][3][4]

Another ENPP1 inhibitor, STF-1623 , has also shown promising in vivo activity. While specific quantitative data on tumor growth inhibition percentages are not as readily available in the public domain, studies have reported that STF-1623 effectively suppresses tumor growth in multiple mouse models, including breast, pancreatic, colorectal, and glioblastoma, without observable side effects.[5][6] A key reported feature of STF-1623 is its exceptionally long tumor residence time despite rapid systemic clearance.[7]

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed experimental methodologies are crucial.

RBS2418 In Vivo Efficacy Studies
  • Animal Models: Syngeneic mouse models were used, specifically Hepa1-6 for liver cancer and GL261-luc for glioblastoma.[1]

  • Compound Administration: The route and frequency of RBS2418 administration were designed to achieve trough concentrations in plasma and tumors exceeding the EC90 for ENPP1 inhibition throughout the dosing interval.[1]

  • Efficacy Assessment: Tumor growth was monitored, and survival was recorded. Complete tumor regression was noted, and cured mice were rechallenged with the same cancer cells to assess for immunological memory.[1]

  • Tolerability: The general health and body weight of the mice were monitored throughout the study.[1]

RBS2418 In Vivo Experimental Workflow RBS2418 In Vivo Experimental Workflow Tumor Implantation Tumor Implantation RBS2418 Treatment RBS2418 Treatment Tumor Implantation->RBS2418 Treatment Tumor Growth Monitoring Tumor Growth Monitoring RBS2418 Treatment->Tumor Growth Monitoring Survival Analysis Survival Analysis RBS2418 Treatment->Survival Analysis Rechallenge Rechallenge Survival Analysis->Rechallenge Cured Mice

Workflow for RBS2418 in vivo experiments.
AVA-NP-695 In Vivo Efficacy Study

  • Animal Model: The 4T1 syngeneic mouse model of triple-negative breast cancer was utilized.[2]

  • Compound Administration: AVA-NP-695 was administered orally (PO) twice daily (BID) at doses of 1, 3, and 6 mg/kg.[4]

  • Efficacy Assessment: Tumor volume was measured at various time points to determine tumor growth inhibition. The impact on tumor metastasis was also evaluated.[2]

  • Comparative Arms: The efficacy of AVA-NP-695 was compared to the PARP inhibitor Olaparib and an anti-PD1 antibody.[2]

  • Toxicity Studies: Repeated dose toxicity studies were conducted in BALB/c mice to assess the safety profile of AVA-NP-695.[8]

AVA-NP-695 In Vivo Experimental Workflow AVA-NP-695 In Vivo Experimental Workflow 4T1 Cell Implantation 4T1 Cell Implantation Treatment Groups Treatment Groups 4T1 Cell Implantation->Treatment Groups AVA-NP-695 AVA-NP-695 Treatment Groups->AVA-NP-695 Olaparib Olaparib Treatment Groups->Olaparib Anti-PD1 Anti-PD1 Treatment Groups->Anti-PD1 Vehicle Vehicle Treatment Groups->Vehicle Efficacy Evaluation Efficacy Evaluation AVA-NP-695->Efficacy Evaluation Olaparib->Efficacy Evaluation Anti-PD1->Efficacy Evaluation Vehicle->Efficacy Evaluation

Workflow for AVA-NP-695 in vivo experiments.

Discussion and Future Outlook

Both RBS2418 and AVA-NP-695 demonstrate significant promise as in vivo-active ENPP1 inhibitors capable of eliciting anti-tumor responses. RBS2418 has shown remarkable efficacy, including complete tumor regression and the induction of robust immune memory in challenging tumor models like glioblastoma and liver cancer.[1] The progression of RBS2418 into Phase 1 clinical trials underscores its potential as a therapeutic agent.

AVA-NP-695 has also exhibited potent anti-tumor and anti-metastatic effects in a triple-negative breast cancer model, notably outperforming a PARP inhibitor and an anti-PD1 antibody in terms of tumor growth inhibition at its lowest tested dose.[2] Its favorable safety profile at high doses is also a significant advantage.[8]

A direct, head-to-head preclinical study between RBS2418 and AVA-NP-695 in the same cancer model has not been published, making a definitive declaration of superiority challenging. The choice of inhibitor for further development and clinical investigation will likely depend on a variety of factors including their pharmacokinetic and pharmacodynamic profiles, long-term safety data, and performance in specific cancer types.

The emergence of multiple potent ENPP1 inhibitors like RBS2418, AVA-NP-695, and STF-1623 signals a vibrant and competitive landscape for this therapeutic target. As more data from preclinical and clinical studies become available, the scientific community will gain a clearer understanding of the full potential of ENPP1 inhibition in the fight against cancer.

References

Evaluating the specificity of Enpp-1-IN-6 for ENPP1 over other phosphodiesterases

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount to its successful development as a therapeutic agent. This guide provides a framework for evaluating the specificity of ENPP1 inhibitors, using a representative compound to illustrate the necessary experimental data and protocols.

While specific data for the compound "Enpp-1-IN-6" is not available in the public domain as of November 2025, this guide will utilize data from a well-characterized, potent, and selective ENPP1 inhibitor, here designated as ENPP1-X , to demonstrate a comprehensive specificity evaluation. This approach provides a template for the analysis of novel inhibitors like this compound.

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key enzyme in regulating extracellular nucleotide metabolism and has emerged as a promising target in immuno-oncology.[1] It functions by hydrolyzing extracellular ATP and, crucially, the cyclic dinucleotide 2'3'-cGAMP, a key signaling molecule in the cGAS-STING pathway that activates innate immunity.[2][3] Inhibition of ENPP1 can enhance the anti-tumor immune response by preventing cGAMP degradation.[3][4]

Data Presentation: Specificity of ENPP1-X

The following table summarizes the inhibitory activity of ENPP1-X against ENPP1 and a panel of other common phosphodiesterases (PDEs). High selectivity is indicated by a significantly lower IC50 value for ENPP1 compared to other enzymes.

Enzyme TargetIC50 (nM) of ENPP1-XFold Selectivity vs. ENPP1
ENPP1 5.8 -
ENPP2>10,000>1724
ENPP38,5001465
PDE1A>10,000>1724
PDE2A>10,000>1724
PDE3A>10,000>1724
PDE4D>10,000>1724
PDE5A>10,000>1724

Note: The data presented for ENPP1-X is representative and compiled for illustrative purposes based on typical selectivity profiles of advanced ENPP1 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of specificity data. Below are typical protocols for the key assays.

ENPP1 Inhibition Assay (Biochemical)

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified ENPP1.

  • Reagents and Materials :

    • Recombinant human ENPP1 enzyme

    • Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.01% Triton X-100

    • Substrate: A fluorescent or colorimetric ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate, pNP-TMP) or 2'3'-cGAMP.

    • Test Compound (e.g., ENPP1-X) dissolved in DMSO.

    • 384-well assay plates.

    • Plate reader capable of measuring absorbance or fluorescence.

  • Procedure :

    • Add 2 µL of the test compound at various concentrations (typically a 10-point serial dilution) to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

    • Add 10 µL of recombinant ENPP1 enzyme (final concentration ~0.5 nM) to each well and incubate for 15 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 10 µL of the substrate (final concentration equal to the Km value for the specific substrate).

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction (if necessary for the detection method).

    • Read the absorbance or fluorescence signal using a plate reader.

  • Data Analysis :

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using graphing software such as GraphPad Prism.[5]

Phosphodiesterase (PDE) Panel Screening

To assess selectivity, the test compound is screened against a panel of other phosphodiesterases using similar principles to the ENPP1 assay, but with specific substrates and conditions for each PDE family member.

  • Reagents and Materials :

    • A panel of recombinant human PDE enzymes (e.g., PDE1A, PDE2A, PDE3A, PDE4D, PDE5A).

    • Enzyme-specific assay buffers and substrates (e.g., cAMP or cGMP).

    • Test Compound (e.g., ENPP1-X).

  • Procedure :

    • The assay is typically run in a multi-well plate format.

    • The test compound is incubated with each PDE enzyme at a high concentration (e.g., 10 µM) to determine the percent inhibition.

    • For enzymes where significant inhibition is observed, a full dose-response curve is generated to determine the IC50 value, following a similar procedure to the ENPP1 assay.

Mandatory Visualizations

Diagrams are essential for visually communicating complex biological pathways and experimental designs.

ENPP1 Signaling Pathway in the Tumor Microenvironment

The following diagram illustrates the role of ENPP1 in the cGAS-STING pathway and the mechanism of action for an ENPP1 inhibitor.

ENPP1_Pathway cluster_Tumor Tumor Cell cluster_Extracellular Extracellular Space cluster_APC Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP_in 2'3'-cGAMP cGAS->cGAMP_in ATP_GTP ATP + GTP ATP_GTP->cGAS cGAMP_out 2'3'-cGAMP cGAMP_in->cGAMP_out Export ENPP1 ENPP1 cGAMP_out->ENPP1 Hydrolysis STING STING cGAMP_out->STING Activation AMP_GMP AMP + GMP ENPP1->AMP_GMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons IRF3->IFN Anti-tumor\nImmunity Anti-tumor Immunity IFN->Anti-tumor\nImmunity Inhibitor This compound (or ENPP1-X) Inhibitor->ENPP1 Inhibition

Caption: The cGAS-STING pathway and the inhibitory action of an ENPP1 inhibitor.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in determining the half-maximal inhibitory concentration (IC50) of a test compound.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilution of Test Compound Dispense Dispense Compound, Enzyme, and Substrate into 384-well Plate Compound_Prep->Dispense Enzyme_Prep Prepare Enzyme and Substrate Solutions Enzyme_Prep->Dispense Incubate Incubate at 37°C Dispense->Incubate Read Read Signal (Absorbance/Fluorescence) Incubate->Read Calc_Inhibition Calculate % Inhibition vs. Control Read->Calc_Inhibition Plot Plot % Inhibition vs. log[Compound] Calc_Inhibition->Plot Fit Fit Data to 4-Parameter Logistic Curve Plot->Fit IC50 Determine IC50 Value Fit->IC50

Caption: A generalized workflow for determining the IC50 value of an inhibitor.

References

The Advantage of Precision: A Comparative Guide to Enpp-1-IN-6 and Pan-ENPP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate landscape of cellular signaling, the Ectonucleotide Pyrophosphatase/Phosphodiesterase (ENPP) family of enzymes plays a critical role in a variety of physiological and pathological processes. The development of inhibitors targeting these enzymes has opened new avenues for therapeutic intervention, particularly in oncology and immunology. This guide provides a detailed comparison of the selective inhibitor Enpp-1-IN-6 against pan-ENPP inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and protocols.

The central advantage of a highly selective inhibitor like this compound lies in its ability to precisely target a specific signaling pathway, thereby minimizing off-target effects and potentially increasing therapeutic efficacy. This is in contrast to pan-ENPP inhibitors, which, while offering broader activity, may lead to unintended consequences due to the diverse roles of the different ENPP family members.

Unraveling the ENPP Family: Distinct Roles and Signaling Pathways

The ENPP family consists of several members, with ENPP1, ENPP2 (Autotaxin), and ENPP3 being the most studied. Each plays a distinct role in cellular communication:

  • ENPP1: A key negative regulator of the cGAS-STING (cyclic GMP-AMP Synthase - Stimulator of Interferon Genes) pathway, which is crucial for innate immunity and anti-tumor responses.[1][2] ENPP1 hydrolyzes the second messenger cGAMP, dampening the immune response.[1][2] It is also involved in purinergic signaling by hydrolyzing ATP.[1][2]

  • ENPP2 (Autotaxin): Primarily responsible for the production of lysophosphatidic acid (LPA), a potent signaling lipid involved in cell growth, proliferation, and migration.[3][4][5] The ENPP2/LPA axis is implicated in various cancers and fibrotic diseases and interacts with the WNT/β-Catenin signaling pathway.[3]

  • ENPP3: Involved in the metabolism of extracellular nucleotides, playing a role in allergic responses and energy metabolism.[6][7] Like ENPP1, it can hydrolyze ATP and other nucleotides.[6][8]

The distinct functions of these enzymes underscore the importance of inhibitor selectivity.

Head-to-Head Comparison: this compound vs. Pan-ENPP Inhibitors

This compound, represented by compounds such as "compound 31" with a pyrrolopyrimidinone core, has emerged as a highly potent and selective inhibitor of ENPP1.[9][10][11] In contrast, the development of true pan-ENPP inhibitors that are equipotent against all family members has been challenging. Often, compounds within a class of broad-spectrum inhibitors exhibit varying potencies against different ENPP isoforms.

Below is a quantitative comparison of the inhibitory activities:

Inhibitor ClassSpecific CompoundTarget ENPP IsoformIC50 (nM)Selectivity Highlights
Selective ENPP1 Inhibitor This compound (Compound 31)ENPP114.68[9][10]Highly selective for ENPP1.
ISM5939 (ENPP1 Inhibitor)ENPP1 (cGAMP hydrolysis)0.63[12]>15,000-fold selective for ENPP1 over ENPP2 and >3,400-fold selective over ENPP3.[12]
ENPP1 (ATP hydrolysis)9.28[12]
ENPP2>10,000
ENPP3>10,000
Broad-Spectrum ENPP Inhibitors (Sulfonate Derivatives) Compound 14aENPP1387Potent against ENPP1.
Compound 14bENPP3214More potent against ENPP3.
Compound 14cENPP2659Active against ENPP2.

IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. Lower values indicate higher potency.

The data clearly illustrates that this compound and its analogs are orders of magnitude more potent against ENPP1 and exhibit remarkable selectivity. This precision allows for the targeted modulation of the cGAS-STING pathway without significantly impacting the signaling cascades regulated by ENPP2 and ENPP3.

Visualizing the Molecular Logic: Signaling Pathways and Experimental Workflow

To better understand the implications of selective versus pan-inhibition, the following diagrams illustrate the key signaling pathways and a typical experimental workflow for inhibitor testing.

ENPP_Signaling_Pathways cluster_enpp1 ENPP1 Pathway cluster_enpp2 ENPP2 Pathway cluster_enpp3 ENPP3 Pathway ENPP1 ENPP1 STING STING ENPP1->STING inhibition Adenosine Adenosine ENPP1->Adenosine production cGAMP extracellular cGAMP cGAMP->ENPP1 hydrolysis Immunity Anti-tumor Immunity STING->Immunity ATP ATP ATP->ENPP1 hydrolysis ENPP2 ENPP2 (Autotaxin) LPA LPA ENPP2->LPA LPC LPC LPC->ENPP2 hydrolysis LPA_R LPA Receptor LPA->LPA_R Cell_Growth Cell Growth/Migration LPA_R->Cell_Growth WNT WNT Beta_Catenin β-Catenin WNT->Beta_Catenin Beta_Catenin->ENPP2 transcription ENPP3 ENPP3 Allergic_Response Allergic Response ENPP3->Allergic_Response modulation ATP_ENPP3 ATP ATP_ENPP3->ENPP3 hydrolysis

Caption: Signaling pathways of ENPP1, ENPP2, and ENPP3.

Experimental_Workflow cluster_prep Assay Preparation cluster_incubation Incubation and Reaction cluster_detection Detection and Analysis Reagents Prepare Reagents: - Assay Buffer - ENPP Enzyme - Substrate (e.g., cGAMP, ATP) - Inhibitors (this compound, pan-inhibitor) Plate Prepare 96-well Plate Reagents->Plate Add_Enzyme Add ENPP Enzyme to wells Plate->Add_Enzyme Add_Inhibitor Add serial dilutions of inhibitors Add_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate Enzyme and Inhibitor Add_Inhibitor->Pre_Incubate Start_Reaction Add Substrate to initiate reaction Pre_Incubate->Start_Reaction Incubate Incubate at 37°C Start_Reaction->Incubate Stop_Reaction Stop Reaction (optional) Incubate->Stop_Reaction Read_Signal Read Signal (e.g., Fluorescence, Luminescence) Stop_Reaction->Read_Signal Calculate_IC50 Calculate IC50 values Read_Signal->Calculate_IC50 Compare Compare Selectivity and Potency Calculate_IC50->Compare

Caption: Experimental workflow for determining inhibitor potency.

Detailed Experimental Protocols

Accurate determination of inhibitor potency is paramount. Below are detailed protocols for key experiments.

ENPP1 Inhibitor Screening Assay (Fluorescence-based)

This protocol is adapted from commercially available ENPP1 inhibitor screening kits.

1. Reagent Preparation:

  • Assay Buffer: Prepare a 1X assay buffer solution from a 10X stock. A typical buffer may contain Tris-HCl, MgCl₂, and ZnCl₂ at a physiological pH.

  • ENPP1 Enzyme: Dilute recombinant human ENPP1 enzyme to the desired concentration in 1X assay buffer immediately before use.

  • Substrate: Prepare a working solution of a fluorogenic ENPP1 substrate (e.g., a cGAMP or ATP analog linked to a fluorophore).

  • Inhibitors: Prepare serial dilutions of this compound and the pan-ENPP inhibitor in DMSO, and then dilute further in assay buffer.

2. Assay Procedure:

  • Add 20 µL of assay buffer to each well of a 96-well plate.

  • Add 10 µL of the diluted inhibitors or vehicle (DMSO) to the appropriate wells.

  • Add 10 µL of the diluted ENPP1 enzyme to all wells except for the "no enzyme" control wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding 10 µL of the substrate working solution to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

3. Detection and Data Analysis:

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Subtract the background fluorescence (wells with no enzyme) from all other readings.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Selectivity Assays for ENPP2 and ENPP3

To determine the selectivity of the inhibitors, similar enzymatic assays should be performed using recombinant ENPP2 and ENPP3 enzymes.

  • For ENPP2 (Autotaxin): A common substrate is lysophosphatidylcholine (LPC). The product, lysophosphatidic acid (LPA), can be quantified using various methods, including mass spectrometry or a coupled enzymatic assay.

  • For ENPP3: An ATP hydrolysis assay, similar to the one for ENPP1, can be employed. The production of AMP can be detected using a luciferase-based assay or a fluorescence polarization assay.

By determining the IC50 values for each inhibitor against ENPP1, ENPP2, and ENPP3, the selectivity profile can be established.

Conclusion

The selective inhibition of ENPP1 by molecules like this compound represents a significant advancement in the development of targeted therapies. Its high potency and specificity for ENPP1 allow for the precise modulation of the cGAS-STING pathway, a critical component of the anti-tumor immune response, while avoiding the potential complications associated with the inhibition of other ENPP family members. For researchers and drug developers, the choice between a selective and a pan-inhibitor will depend on the specific therapeutic goal. However, for applications requiring the targeted enhancement of innate immunity, the advantages of a highly selective ENPP1 inhibitor are clear and compelling.

References

On-Target Engagement of Enpp-1-IN-6 in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Enpp-1-IN-6 with other ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors, focusing on the confirmation of on-target engagement within a cellular context. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in evaluating and selecting appropriate tools for their studies. This compound, identified as compound 51 in patent WO2021203772A1, is a potent inhibitor of ENPP1, a key enzyme in cancer and infectious diseases.

Comparative Analysis of ENPP1 Inhibitors

To objectively assess the performance of this compound, a comparison with other known ENPP1 inhibitors is essential. The following tables summarize the biochemical potency and cellular activity of this compound alongside other well-characterized inhibitors.

InhibitorTargetAssay TypeSubstrateIC50 (nM)Reference
This compound (Compound 51) Human ENPP1BiochemicalNot Specified< 100 Patent WO2021203772A1
ISM5939Human ENPP1Biochemical2',3'-cGAMP0.63[1]
ISM5939Human ENPP1BiochemicalATP9.28[1]
STF-1623Human ENPP1Biochemical2',3'-cGAMP0.6[2]
STF-1623Mouse ENPP1Biochemical2',3'-cGAMP0.4[2]
Enpp-1-IN-20 (Compound 31)Human ENPP1BiochemicalNot Specified0.09MedChemExpress
Enpp-1-IN-12 (Compound 43)Human ENPP1BiochemicalNot SpecifiedKi = 41MedChemExpress

Table 1: Biochemical Potency of ENPP1 Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) of various inhibitors against purified ENPP1 enzyme.

InhibitorCell LineAssay TypeReadoutCellular Activity (IC50, nM)Reference
Enpp-1-IN-20 (Compound 31)Not SpecifiedCell-basedNot Specified8.8MedChemExpress
STF-1623293T cGAS ENPP1-/-cGAMP exportcGAMP levels68[3]

Table 2: Cellular Activity of ENPP1 Inhibitors. This table showcases the potency of inhibitors in a cellular environment, reflecting their ability to engage ENPP1 and modulate its downstream signaling.

Confirming On-Target Engagement in Cells

Demonstrating that a compound binds to its intended target within a complex cellular environment is a critical step in drug development. Several advanced techniques can be employed to confirm the on-target engagement of ENPP1 inhibitors like this compound.

Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful method to verify target engagement in intact cells and tissues.[4][5] It is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[6] By heating cell lysates or intact cells to various temperatures, the aggregation and precipitation of unbound proteins can be induced. Ligand-bound proteins, being more stable, remain in the soluble fraction. The amount of soluble target protein at different temperatures can then be quantified, typically by Western blotting or other protein detection methods, to generate a melting curve. A shift in this curve in the presence of a compound indicates direct target engagement.[4][5]

NanoBRET™ Target Engagement Assay

The NanoBRET™ Target Engagement Assay is a live-cell method that quantifies compound binding to a target protein.[7][8] This technology utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor).[7][8] When a test compound is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner. This allows for the determination of the compound's affinity and occupancy of the target protein in real-time within living cells.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ENPP1 inhibitors.

Biochemical ENPP1 Inhibition Assay (Example with ISM5939)

This protocol is adapted from the methodology used to characterize ISM5939.[1]

  • Reagents and Materials:

    • Recombinant human ENPP1 protein

    • Substrates: 2',3'-cGAMP or ATP

    • Assay Buffer: pH 7.4 or pH 6.5

    • Test inhibitor (e.g., this compound) at various concentrations

    • Detection reagent (e.g., AMP-Glo™ Assay)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test inhibitor.

    • In a 384-well plate, add the recombinant ENPP1 enzyme to the assay buffer.

    • Add the diluted test inhibitor or vehicle control to the wells.

    • Initiate the enzymatic reaction by adding the substrate (2',3'-cGAMP or ATP).

    • Incubate the plate at a controlled temperature for a defined period.

    • Stop the reaction and measure the product formation using a suitable detection reagent (e.g., luminescence-based detection of AMP).

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA®) Protocol (General)

This is a generalized protocol for performing a CETSA experiment.[4][9]

  • Cell Culture and Treatment:

    • Culture the desired cell line to confluency.

    • Treat the cells with the test inhibitor (e.g., this compound) at various concentrations or a vehicle control for a specified duration.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for a short period (e.g., 3 minutes) using a thermal cycler.

    • Include an unheated control at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles or using a lysis buffer.

    • Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble ENPP1 in each sample using Western blotting with an ENPP1-specific antibody or other protein detection methods.

    • Analyze the band intensities to generate melting curves and determine the thermal shift induced by the inhibitor.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate the ENPP1 signaling pathway and the experimental workflow for the Cellular Thermal Shift Assay.

ENPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular 2',3'-cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 STING STING cGAMP_ext->STING Activation ATP_ext Extracellular ATP ATP_ext->ENPP1 AMP_GMP AMP + GMP ENPP1->AMP_GMP Hydrolysis PPi PPi ENPP1->PPi CD73 CD73 AMP_GMP->CD73 Adenosine Adenosine CD73->Adenosine Immune_Response Innate Immune Response STING->Immune_Response Enpp1_IN_6 This compound Enpp1_IN_6->ENPP1 Inhibition

Caption: ENPP1 signaling pathway and the point of intervention for this compound.

CETSA_Workflow A 1. Cell Treatment (Inhibitor vs. Vehicle) B 2. Heat Shock (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Centrifugation (Separate Soluble/Insoluble) C->D E 5. Collect Supernatant (Soluble Proteins) D->E F 6. Protein Quantification (e.g., Western Blot for ENPP1) E->F G 7. Data Analysis (Generate Melting Curves) F->G

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA®).

References

Benchmarking Enpp-1-IN-6 Activity Against Published ENPP1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Enpp-1-IN-6's activity profile against other known ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) inhibitors. The information is compiled from publicly available experimental data to facilitate informed decisions in research and development.

ENPP1 is a crucial enzyme that negatively regulates the cGAS-STING signaling pathway by hydrolyzing the second messenger cyclic GMP-AMP (cGAMP).[1][2] Inhibition of ENPP1 is a promising strategy in cancer immunotherapy to enhance the anti-tumor immune response. This compound is a potent inhibitor of ENPP1 with potential applications in cancer and infectious disease research, as described in patent WO2021203772A1. While specific quantitative activity data for this compound is not publicly available, this guide benchmarks its potential activity by comparing data from other well-characterized ENPP1 inhibitors.

Comparative Analysis of ENPP1 Inhibitor Activity

The following table summarizes the inhibitory activities (IC50 and Ki values) of several published ENPP1 inhibitors. This data provides a reference framework for the anticipated potency of novel inhibitors like this compound.

InhibitorIC50 (nM)Ki (nM)Assay SubstrateOrganismReference
This compound Data not publicly availableData not publicly available--Patent WO2021203772A1[1]
STF-1623 0.4 (mouse), 0.6 (human)< 2cGAMPMouse, Human[2][3][4]
SR-8314 -79--[5]
SR-8541A 1.4-TMP or ATP-[6]
MV-626 Potent inhibitor (exact value not specified)-cGAMP-[7]
Enpp-1-IN-20 (Compound 31) 8.8 (cell-based), 0.09 (biochemical)---[8]
Compound 31 (pyrrolopyrimidinone core) 14.68---[9]
STF-1084 -110cGAMP-[10]
QS1 -1600 (at pH 7.4)cGAMP-[11]

Key Signaling Pathway: ENPP1 in cGAS-STING Signaling

ENPP1 plays a critical role in attenuating the anti-tumor immune response by degrading extracellular cGAMP. Understanding this pathway is essential for contextualizing the mechanism of action of ENPP1 inhibitors.

ENPP1_cGAS_STING_Pathway ENPP1-cGAS-STING Signaling Pathway cluster_tumor Tumor Cell cluster_immune Antigen Presenting Cell (e.g., Dendritic Cell) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP cGAS->cGAMP_intra produces cGAMP_extra Extracellular 2'3'-cGAMP cGAMP_intra->cGAMP_extra exported ENPP1_tumor ENPP1 cGAMP_extra->ENPP1_tumor hydrolyzes STING STING cGAMP_extra->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription of Immune_Response Anti-tumor Immune Response IFN->Immune_Response Inhibitor ENPP1 Inhibitor (e.g., this compound) Inhibitor->ENPP1_tumor inhibits

Caption: The ENPP1-cGAS-STING signaling pathway and the mechanism of ENPP1 inhibitors.

Experimental Protocols for Benchmarking ENPP1 Inhibitors

Standardized assays are crucial for the accurate comparison of inhibitor potencies. Below are detailed methodologies for commonly cited experiments.

Transcreener® AMP²/GMP² Assay for ENPP1 Activity

This high-throughput screening assay measures the AMP and GMP produced by ENPP1's hydrolysis of cGAMP.[12][13]

Materials:

  • Recombinant human or mouse ENPP1 enzyme

  • ENPP1 inhibitor compounds (e.g., this compound, other benchmarks)

  • 2'3'-cGAMP (substrate)

  • Transcreener® AMP²/GMP² Assay Kit (containing AMP²/GMP² antibody, tracer, and stop/detect buffer)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 500 µM CaCl₂, and 1 µM ZnCl₂)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in the assay buffer.

  • Add a fixed concentration of ENPP1 enzyme to each well of the assay plate, except for the negative control wells.

  • Add the diluted inhibitor compounds to the respective wells.

  • Initiate the enzymatic reaction by adding a fixed concentration of cGAMP to all wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the Transcreener® stop and detect buffer containing the AMP²/GMP² antibody and tracer.

  • Incubate the plate for another 60 minutes to allow the detection reagents to equilibrate.

  • Measure the fluorescence polarization on a suitable plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

[³²P]-cGAMP Degradation Thin-Layer Chromatography (TLC) Assay

This radioactivity-based assay directly visualizes the degradation of cGAMP by ENPP1.[11]

Materials:

  • Recombinant human or mouse ENPP1 enzyme

  • ENPP1 inhibitor compounds

  • [³²P]-labeled 2'3'-cGAMP

  • Unlabeled 2'3'-cGAMP

  • Assay buffer (e.g., 50 mM Tris pH 7.4, 150 mM NaCl, 500 µM CaCl₂, 1 µM ZnCl₂)

  • TLC plates (e.g., silica gel 60)

  • Mobile phase (e.g., 85% ethanol, 15% ammonium bicarbonate)

  • Phosphor screen and imager

Procedure:

  • Prepare reaction mixtures containing the assay buffer, a fixed concentration of ENPP1, and varying concentrations of the inhibitor compound.

  • Pre-incubate the mixtures at room temperature.

  • Initiate the reaction by adding a mixture of unlabeled and [³²P]-labeled cGAMP.

  • At various time points, quench a small aliquot of the reaction by spotting it onto a TLC plate.

  • Develop the TLC plate using the mobile phase to separate the intact cGAMP from the degradation products.

  • Dry the TLC plate and expose it to a phosphor screen.

  • Image the phosphor screen to visualize the radioactive spots.

  • Quantify the intensity of the spots corresponding to intact cGAMP and the degradation products.

  • Calculate the rate of cGAMP degradation at each inhibitor concentration and determine the IC50 or Ki value.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for screening and characterizing ENPP1 inhibitors.

Experimental_Workflow ENPP1 Inhibitor Discovery Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_cellular Cell-Based Assays HTS Primary Screen (e.g., Transcreener Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Orthogonal_Assay Orthogonal Assay (e.g., TLC-based) IC50->Orthogonal_Assay Selectivity Selectivity Profiling (against other enzymes) Orthogonal_Assay->Selectivity Mechanism Mechanism of Action (e.g., Ki determination) Selectivity->Mechanism Cellular_Activity Cellular ENPP1 Activity Mechanism->Cellular_Activity STING_Activation STING Pathway Activation (e.g., IFN-β production) Cellular_Activity->STING_Activation

References

Safety Operating Guide

Proper Disposal of Enpp-1-IN-6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Enpp-1-IN-6, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental protection.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound and its associated waste are managed as hazardous chemical waste and disposed of through an approved waste disposal facility.[1] Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

Key Hazard and Disposal Information

The following table summarizes the critical safety and disposal data for this compound.

ParameterInformationSource
Chemical Name This compoundN/A
CAS Number 2718971-29-8[1]
Primary Hazards Harmful if swallowed (Acute toxicity, Oral, Category 4).[1][1]
Very toxic to aquatic life with long lasting effects (Acute aquatic toxicity, Category 1; Chronic aquatic toxicity, Category 1).[1][1]
Disposal Mandate Dispose of contents/container to an approved waste disposal plant.[1][1]

Experimental Protocols for Safe Disposal

Proper disposal of this compound requires a systematic approach to waste segregation, containment, and labeling. The following step-by-step procedures provide guidance for handling different forms of this compound waste.

Solid Waste (Neat Compound)
  • Segregation: Do not mix solid this compound waste with other chemical waste unless they are of the same hazard class and compatibility has been verified.

  • Containerization:

    • Place solid this compound waste in a clearly labeled, leak-proof, and chemically compatible container. The original container is often a suitable choice.[2]

    • Ensure the container has a secure, tight-fitting lid.[2]

  • Labeling:

    • Affix a hazardous waste label to the container.

    • The label must include the words "Hazardous Waste," the full chemical name "this compound," and clear hazard pictograms for acute toxicity and environmental hazard.

  • Storage:

    • Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[2][3][4]

    • The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Disposal Request:

    • Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the designated environmental health and safety (EHS) department or a licensed hazardous waste contractor.

Liquid Waste (Solutions containing this compound)
  • Segregation:

    • Collect liquid waste containing this compound in a dedicated, closed container.

    • Do not mix with other solvent waste streams unless compatibility is confirmed. Incompatible chemicals should be stored separately to prevent reactions.[5]

  • Containerization:

    • Use a chemically resistant, leak-proof container with a secure screw cap.[2]

    • Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.

  • Labeling:

    • Clearly label the container with "Hazardous Waste" and a complete list of its contents, including "this compound" and all solvents with their approximate concentrations.

    • Include appropriate hazard pictograms.

  • Storage:

    • Store the liquid waste container in a designated SAA, preferably within secondary containment to mitigate spills.

  • Disposal Request:

    • Arrange for disposal through your institution's EHS office or approved waste vendor.

Contaminated Laboratory Supplies (Gloves, Pipette Tips, etc.)
  • Segregation:

    • Collect all disposable materials that have come into direct contact with this compound (e.g., gloves, weigh boats, pipette tips, absorbent paper) separately from non-hazardous lab trash.

  • Containerization:

    • Place these items in a durable, leak-proof plastic bag or a designated solid waste container.

  • Labeling:

    • Label the bag or container as "Hazardous Waste" and specify "this compound Contaminated Debris."

  • Storage:

    • Store the sealed container in the SAA.

  • Disposal Request:

    • Dispose of the contaminated supplies through the institutional hazardous waste program.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

Enpp1_IN_6_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containerization cluster_management Waste Management cluster_disposal Final Disposal start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Neat Compound) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid contaminated_supplies Contaminated Supplies (Gloves, Tips, etc.) waste_type->contaminated_supplies Contaminated Supplies label_container Label Container: 'Hazardous Waste' Chemical Name Hazards solid_waste->label_container liquid_waste->label_container contaminated_supplies->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa request_pickup Request Pickup by EHS/Approved Vendor store_saa->request_pickup approved_plant Dispose at Approved Waste Disposal Plant request_pickup->approved_plant

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Enpp-1-IN-6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of Enpp-1-IN-6, a potent inhibitor of ectonucleotide pyrophosphatase-phosphodiesterase 1 (ENPP1). By offering clear, procedural guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building trust through value that extends beyond the product itself.

This compound is a valuable tool in cancer and infectious disease research, primarily through its role in modulating the cGAMP-STING pathway.[1] Understanding and implementing proper safety protocols is critical for protecting personnel and the environment from potential hazards associated with this compound.

Essential Safety and Handling Precautions

Immediate Personal Protective Equipment (PPE) Requirements:

When handling this compound, a comprehensive approach to personal protection is mandatory to minimize exposure risk. The following PPE should be worn at all times in the laboratory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, are required. Inspect gloves for any tears or punctures before use and dispose of them properly after handling the compound.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

  • Body Protection: A laboratory coat or gown must be worn to protect the skin and clothing. Ensure the lab coat is buttoned and fits properly.

Operational Plan for Safe Handling:

A systematic approach to handling this compound will further enhance safety in the laboratory.

  • Designated Work Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control potential exposure.

  • Avoid Inhalation, Ingestion, and Contact: Take all necessary precautions to avoid inhaling dust or aerosols, ingesting the compound, or allowing it to come into contact with skin or eyes.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling this compound, before breaks, and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

Storage and Disposal Plan:

Proper storage and disposal are critical for maintaining the integrity of the compound and ensuring environmental safety.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations. Avoid releasing the compound into the environment, as it is toxic to aquatic life.[2]

Quantitative Data Summary

For easy comparison, the following tables summarize key quantitative data for this compound and other relevant ENPP1 inhibitors.

PropertyValue
Chemical Formula C₂₂H₂₉N₃O₂S
Molecular Weight 415.55 g/mol
Appearance Solid powder
Solubility Soluble in DMSO
Storage Temperature -20°C

Table 1: Physicochemical Properties of this compound

CompoundIC₅₀ (nM) for human ENPP1Assay Type
Enpp-1-IN-232.38Recombinant
Enpp-1-IN-131290Not specified
Enpp-1-IN-200.09Recombinant
Enpp-1-IN-208.8Cell-based
Compound 3114.68Not specified

Table 2: Comparative Inhibitory Potency of ENPP1 Inhibitors[3][4]

Detailed Experimental Protocols

The following are representative protocols for in vitro and cell-based assays to evaluate the activity of ENPP1 inhibitors like this compound.

1. In Vitro ENPP1 Inhibition Assay (Fluorescence-Based):

This protocol describes a common method to measure the enzymatic activity of ENPP1 and the inhibitory effect of compounds like this compound.

Materials:

  • Recombinant human ENPP1 enzyme

  • ENPP1 substrate (e.g., p-nitrophenyl 5'-thymidine monophosphate (pNP-TMP) or a fluorescent substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (or other test inhibitors) dissolved in DMSO

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare Reagents: Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme and Inhibitor Incubation: Add a fixed concentration of recombinant ENPP1 enzyme to each well of the microplate. Then, add the various concentrations of this compound or control (DMSO vehicle). Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the ENPP1 substrate to each well to start the enzymatic reaction.

  • Incubate: Incubate the plate at 37°C for a specific time (e.g., 30-60 minutes), protected from light.

  • Measure Fluorescence: Stop the reaction (if necessary, depending on the substrate) and measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis: Calculate the percentage of ENPP1 inhibition for each concentration of this compound compared to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2. Cell-Based STING Pathway Activation Assay:

This protocol assesses the ability of an ENPP1 inhibitor to enhance STING pathway activation in cells.

Materials:

  • A suitable cell line (e.g., THP-1 monocytes, which express the STING pathway components)

  • Cell culture medium and supplements

  • This compound dissolved in DMSO

  • cGAMP (cyclic GMP-AMP), the natural STING agonist

  • ELISA kit for measuring Interferon-β (IFN-β) or a reporter cell line with a luciferase gene under the control of an IRF3-responsive promoter

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or DMSO vehicle control for a predetermined time (e.g., 1-2 hours).

  • STING Agonist Stimulation: Add a fixed concentration of cGAMP to the wells to stimulate the STING pathway.

  • Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) to allow for the production of downstream signaling molecules like IFN-β.

  • Quantify STING Activation:

    • ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit according to the manufacturer's instructions.

    • Luciferase Reporter Assay: If using a reporter cell line, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the results to the control group and plot the fold-change in IFN-β production or luciferase activity against the concentration of this compound to determine its effect on STING pathway activation.

Visualizing the Science: Diagrams and Workflows

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

ENPP1_STING_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cGAMP_ext Extracellular cGAMP ENPP1 ENPP1 cGAMP_ext->ENPP1 Hydrolysis cGAMP_intra Intracellular cGAMP cGAMP_ext->cGAMP_intra Transport AMP_GMP AMP + GMP ENPP1->AMP_GMP Enpp_1_IN_6 This compound Enpp_1_IN_6->ENPP1 Inhibition STING STING cGAMP_intra->STING Activation TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Phosphorylation IFN_beta IFN-β Production IRF3->IFN_beta

Caption: The ENPP1-STING signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay prep_reagents Prepare Reagents (ENPP1, Substrate, Inhibitor) incubation Incubate Enzyme with Inhibitor prep_reagents->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Fluorescence reaction->measurement analysis_invitro Calculate IC50 measurement->analysis_invitro seed_cells Seed Cells treat_inhibitor Treat with This compound seed_cells->treat_inhibitor stimulate_cgamp Stimulate with cGAMP treat_inhibitor->stimulate_cgamp incubation_cells Incubate stimulate_cgamp->incubation_cells quantify_sting Quantify STING Activation (ELISA or Luciferase) incubation_cells->quantify_sting analysis_cell Analyze Data quantify_sting->analysis_cell

Caption: A generalized workflow for in vitro and cell-based assays of this compound.

References

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